1,2,3,4-Tetrahydroquinoline
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6,10H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUJPTNKIBCYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060903 | |
| Record name | 1,2,3,4-Tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [MSDSonline] | |
| Record name | 1,2,3,4-Tetrahydroquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2464 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.04 [mmHg] | |
| Record name | 1,2,3,4-Tetrahydroquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2464 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
635-46-1, 25448-04-8 | |
| Record name | 1,2,3,4-Tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kusol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 1,2,3,4-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4-Tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAHYDROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCR50N1Z9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of 1,2,3,4-Tetrahydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydroquinoline is a privileged heterocyclic scaffold ubiquitously found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique structural and electronic properties make it a crucial intermediate in the synthesis of bioactive molecules targeting a range of conditions, including neurological disorders, cancer, and infectious diseases.[1][3] This technical guide provides an in-depth overview of the primary synthetic routes to this compound and its derivatives, alongside a comprehensive summary of its characterization using modern spectroscopic techniques. Detailed experimental protocols, tabulated quantitative data, and visual diagrams of key processes are presented to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.
Introduction
The this compound nucleus is a fundamental structural motif in a multitude of biologically active compounds.[1] Its importance is highlighted by its presence in antiarrhythmic drugs like nicainoprol, the schistosomicide oxamniquine, and the antiviral antibiotic virantmycin.[1] Furthermore, derivatives are being investigated for the treatment of HIV, Alzheimer's disease, and malaria.[1] The therapeutic potential of this scaffold has driven the development of numerous synthetic methodologies for its construction. This guide will focus on the most prominent synthetic strategies and the essential analytical techniques for the characterization of the resulting products.
Synthesis of this compound
The synthesis of this compound can be broadly achieved through two main strategies: the reduction of a pre-formed quinoline ring or the cyclization of acyclic precursors.
Catalytic Hydrogenation of Quinoline
One of the most direct and atom-economical methods for the synthesis of this compound is the catalytic hydrogenation of quinoline. This method involves the selective reduction of the nitrogen-containing heterocyclic ring over the benzene ring.[4]
A variety of catalysts, both homogeneous and heterogeneous, have been employed for this transformation. Noble metal catalysts such as palladium, rhodium, ruthenium, and iridium are highly effective.[5][6] More recently, catalysts based on more abundant and less expensive metals like cobalt and iron have been developed, offering a more sustainable approach.[5][7]
Table 1: Comparison of Catalytic Systems for Quinoline Hydrogenation
| Catalyst System | Pressure (bar H₂) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5% Pd/C | Hydrogenation | - | - | 93-98% | [1] |
| Pd/CN | 20 | 50 | - | 86.6-97.8% | [4][8] |
| Co(OAc)₂·4H₂O / Zn | 30 | 70-150 | 15 | up to 96% | [5][7] |
| Ru(II)-complexes | - | - | - | up to 97% | [9] |
| Ir/MeO-Biphep/I₂ | 50 | 25-50 | 12-24 | >92% ee | [9][10] |
Domino Reactions
Domino reactions, also known as tandem or cascade reactions, provide an efficient pathway to complex molecules like 1,2,3,4-tetrahydroquinolines from simple starting materials in a single operation.[1] One such strategy involves the reduction of a nitro group followed by a reductive amination and cyclization. For instance, 2-nitroarylketones can be converted to tetrahydroquinolines under hydrogenation conditions with a 5% Pd/C catalyst, proceeding through the reduction of the nitro group, formation of a cyclic imine, and subsequent reduction to the final product with yields of 93-98%.[1]
Skraup-Doebner-von Miller Reaction
A classic method for the synthesis of quinolines, the Skraup synthesis, involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[11][12] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and finally oxidation to form the quinoline ring.[12] Subsequent reduction of the synthesized quinoline yields this compound.
Experimental Protocols
General Procedure for Heterogeneous Catalytic Hydrogenation of Quinoline
This protocol is a representative example for the hydrogenation of quinoline using a heterogeneous catalyst.[5][7]
Materials:
-
Quinoline (0.5 mmol)
-
Co(OAc)₂·4H₂O (5 mol%)
-
Zn powder (50 mol%)
-
Deionized water (1.5 mL)
-
Autoclave reactor
Procedure:
-
To a glass liner of a stainless-steel autoclave, add quinoline, Co(OAc)₂·4H₂O, and Zn powder.
-
Add deionized water to the mixture.
-
Seal the autoclave, and purge it several times with hydrogen gas.
-
Pressurize the autoclave to 30 bar with hydrogen.
-
Heat the reaction mixture to the desired temperature (e.g., 70-150 °C) with stirring for 15 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully depressurize it.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines
This protocol is a representative example for the asymmetric hydrogenation of a substituted quinoline using an in situ generated iridium catalyst.[10]
Materials:
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
Chiral ligand (e.g., MeO-Biphep) (1.1 mol%)
-
Quinoline substrate (1.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF)
-
Autoclave reactor
Procedure:
-
In a glovebox, charge a Schlenk tube with [Ir(COD)Cl]₂ and the chiral ligand.
-
Add anhydrous, degassed solvent and stir at room temperature for 30 minutes to form the active catalyst complex.
-
In a separate vessel suitable for hydrogenation, dissolve the quinoline substrate in the reaction solvent.
-
Transfer the pre-formed catalyst solution to the substrate solution under an inert atmosphere.
-
Place the reaction vessel in an autoclave.
-
Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).
-
Stir the reaction at a specific temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours).
-
After the reaction is complete, carefully depressurize the autoclave.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Characterization
The structural elucidation of this compound is routinely performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of this compound. The proton NMR spectrum typically shows characteristic signals for the aromatic protons and the aliphatic protons of the saturated heterocyclic ring.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ = 7.06–6.97 (m, 2H, Ar-H), 6.67 (t, J = 7.3 Hz, 1H, Ar-H), 6.52 (d, J = 7.9 Hz, 1H, Ar-H), 3.85 (s, 1H, N-H), 3.34 (t, J = 5.5 Hz, 2H, CH₂), 2.82 (t, J = 6.4 Hz, 2H, CH₂), 2.04–1.93 (m, 2H, CH₂) | [5] |
| ¹³C NMR (75.5 MHz, CDCl₃) | δ = 144.8, 129.6, 126.8, 121.5, 117.0, 114.2, 42.0, 27.0, 22.2 | [5] |
| IR (KBr) | 3403, 2925, 2839, 1605, 1495, 1309, 742 cm⁻¹ | [5] |
| Mass Spec. (ESI) | m/z [M + H]⁺ calcd for C₉H₁₂N: 134.09643; found: 134.09630 | [5] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands. A notable feature is the N-H stretching vibration, which typically appears as a sharp peak in the region of 3400 cm⁻¹. The spectrum also shows C-H stretching vibrations for both aromatic and aliphatic protons, as well as C=C stretching vibrations for the aromatic ring.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak (M⁺) and fragment ions corresponding to the loss of hydrogen (M-1), a methyl group (M-15), and other fragments.[13] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]
Visualization of Key Concepts
Conclusion
This compound remains a cornerstone in the development of new therapeutic agents. The synthetic methodologies outlined in this guide, ranging from classic named reactions to modern catalytic hydrogenations, offer a versatile toolkit for accessing this important scaffold. The detailed characterization data and protocols provide a practical foundation for researchers to synthesize and confidently identify this compound and its derivatives. The continued exploration of novel synthetic routes and the biological activities of its derivatives will undoubtedly lead to the discovery of new and improved pharmaceuticals.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Development of Novel this compound Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. uop.edu.pk [uop.edu.pk]
- 13. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2,3,4-tetrahydroquinoline (THQ), a pivotal heterocyclic compound. Valued for its unique bicyclic structure, THQ serves as a critical building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] Its stable, yet easily functionalizable nature makes it an attractive scaffold for drug discovery and development, particularly in targeting neurological disorders and as a precursor for complex alkaloids.[1] This document summarizes its key physicochemical data, outlines common experimental protocols, and illustrates its synthetic and application pathways.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow oily liquid that may darken upon exposure to air and light.[2][3] It is a semi-hydrogenated derivative of quinoline.[4] The quantitative physical and chemical properties are summarized in the table below for ease of reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 635-46-1 | [6][7] |
| Molecular Formula | C₉H₁₁N | [1][6][7] |
| Molecular Weight | 133.19 g/mol | [5][6][7] |
| Appearance | Clear pale yellow to yellow liquid/powder | [1][2][8] |
| Melting Point | 9-14 °C (lit.); 20 °C | [4][6][9] |
| Boiling Point | 249-251 °C (lit.); 113-117 °C at 10 mmHg | [1][6][9] |
| Density | 1.061 g/mL at 25 °C (lit.) | [6][9] |
| Refractive Index | n20/D 1.593 (lit.) | [6][9] |
| Solubility | Water: <1 g/L at 20 °C; Soluble in ethanol | [9][10][11] |
| pKa | 5.09 ± 0.20 (Predicted) | |
| Vapor Pressure | 0.0212 mmHg at 25 °C | |
| Flash Point | 80 °C (176.0 °F); 100 °C | [6][11] |
| Stability | Stable under normal temperatures and pressures | [10] |
Chemical Profile and Reactivity
This compound's chemical behavior is defined by its bicyclic structure, which combines an aromatic benzene ring with a saturated piperidine ring. This unique fusion makes it a versatile intermediate in organic synthesis.[1]
-
Synthetic Intermediate: It is a foundational scaffold for creating more complex molecules. Its structure is a key component in various pharmaceuticals, including those targeting neurological disorders, as well as in agrochemicals and fine chemicals.[1] Substituted derivatives are particularly common in medicinal chemistry, with notable examples including Oxamniquine and Dynemycin.[4]
-
Catalysis: The nitrogen atom in the heterocyclic ring allows THQ to act as a ligand in catalytic processes, which can enhance reaction efficiency in various chemical transformations.[1]
-
Functionalization: The molecule can be readily functionalized, allowing researchers to generate a wide range of derivatives to explore for drug discovery and materials science applications.[1]
-
Synthesis: The most common method for synthesizing THQ is through the catalytic hydrogenation of quinoline.[4] This process is reversible, and THQ has been studied as a hydrogen-donor solvent.[4]
Experimental Protocols
The following sections detail common experimental methodologies for the synthesis and purification of this compound.
Synthesis via Catalytic Hydrogenation of Quinoline
The industrial preparation of this compound typically involves the hydrogenation of the corresponding quinoline using heterogeneous catalysts.[4] A representative laboratory-scale procedure is described below.
Materials and Reagents:
-
Quinoline
-
Diethylsilane
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Chloroform
-
0.25 N HCl ethereal solution
-
Methanol
-
Sodium Carbonate Monohydrate (Na₂CO₃·H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Catalyst Preparation: In a reaction vial under an argon atmosphere, dissolve tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.05 equivalents) in chloroform.[2][3]
-
Addition of Reagents: Add diethylsilane (3.5 equivalents) to the catalyst solution, followed by the addition of quinoline (1.0 equivalent).[2][3]
-
Reaction: Stir the reaction mixture at a temperature between 25-65 °C for 6-24 hours.[2][3] Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to obtain the crude product.[2][3]
-
Acidification: Treat the crude residue with a 0.25 N HCl ethereal solution and stir for 1 hour at room temperature. This will form the hydrochloride salt, which often precipitates as a solid.[3]
-
Neutralization: Wash the resulting solid with ether. Dissolve or suspend the solid in methanol and neutralize it with sodium carbonate monohydrate at 0 °C, stirring for 2 hours.[3]
-
Extraction: Remove the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with brine and water.[3]
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the final crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.[3]
Visualizations: Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and conceptual relationships involving this compound.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Application Pathways Stemming from the THQ Core Structure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 635-46-1 [chemicalbook.com]
- 3. This compound CAS#: 635-46-1 [m.chemicalbook.com]
- 4. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 5. This compound | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 98 635-46-1 [sigmaaldrich.com]
- 7. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 8. This compound | 635-46-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. chembk.com [chembk.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound, 98% | Fisher Scientific [fishersci.ca]
The 1,2,3,4-Tetrahydroquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a vital heterocyclic scaffold that has garnered significant attention in medicinal chemistry. As a partially saturated derivative of quinoline, the THQ core structure is prevalent in a wide array of natural products and has been successfully incorporated into a multitude of synthetic pharmaceutical agents.[1] Its unique three-dimensional conformation and synthetic tractability make it a privileged scaffold for the design of novel therapeutics targeting a diverse range of biological pathways. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities with quantitative data, and its role in modulating key signaling pathways.
Synthesis of the this compound Scaffold
The construction of the THQ core can be achieved through various synthetic strategies. One of the most prominent and versatile methods is the Povarov reaction, a formal [4+2] cycloaddition.[2] This reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene, often catalyzed by a Lewis acid, to afford highly substituted THQ derivatives in a single step.[2][3] Domino reactions, which involve a cascade of intramolecular transformations, have also proven to be a highly effective strategy for generating THQs with diverse substitution patterns.[1] These methods offer advantages such as high atom economy and the ability to construct complex molecules from simple starting materials in a single operation.[1] Furthermore, the hydrogenation of the corresponding quinoline precursors using heterogeneous catalysts is a common and straightforward method for accessing the THQ scaffold.[4]
General Experimental Protocol for the Povarov Reaction
The following is a representative experimental protocol for the synthesis of a this compound derivative via a mechanochemical aza-vinylogous Povarov reaction:
To a 25 mL zirconia milling jar containing a single 20 mm diameter zirconia ball, the appropriate aniline (1 equivalent, 0.5 mmol), the desired glyoxal derivative (1-1.5 equivalents, 0.5-0.75 mmol), and anhydrous sodium sulphate (5 g) are added. The mixture is milled in a vibratory ball mill at 20 Hz for 60 minutes. Subsequently, an α,β-unsaturated dimethylhydrazone (1.2 equivalents, 0.6 mmol) and a catalytic amount of a Lewis acid (e.g., p-toluenesulfonic acid, 0.1 equivalents, 0.05 mmol) are added to the milling jar. The milling is then continued at 20 Hz for an additional 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solid mixture is removed from the jar, and the product is isolated and purified by column chromatography on silica gel.[5]
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities. The following tables summarize the quantitative data for various biological targets.
Anticancer and Cytotoxic Activity
The THQ scaffold is a cornerstone in the development of novel anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-Aryl-4-acetamido-2-methyl-THQ | HeLa (Cervical Cancer) | 13.15 | [6] |
| 2-Aryl-4-acetamido-2-methyl-THQ | PC3 (Prostate Cancer) | >50 | [6] |
| 3,4-Diaryl-5,7-dimethoxy-THQ | H460 (Lung Carcinoma) | 4.9 ± 0.7 | [7] |
| 3,4-Diaryl-5,7-dimethoxy-THQ | A-431 (Skin Carcinoma) | 2.0 ± 0.9 | [7] |
| 3,4-Diaryl-5,7-dimethoxy-THQ | HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | [7] |
| THQ-2-carboxamide derivatives | NCI-H23 (Lung Cancer) | Varies | [8] |
| THQ-2-carboxamide derivatives | ACHN (Renal Cancer) | Varies | [8] |
| THQ-2-carboxamide derivatives | MDA-MB-231 (Breast Cancer) | Varies | [8] |
| THQ-2-carboxamide derivatives | PC-3 (Prostate Cancer) | Varies | [8] |
| THQ-2-carboxamide derivatives | NUGC-3 (Gastric Cancer) | Varies | [8] |
| THQ-2-carboxamide derivatives | HCT-15 (Colon Cancer) | Varies | [8] |
Anti-inflammatory and Signaling Pathway Modulation
THQ derivatives have been identified as potent modulators of key inflammatory signaling pathways, such as NF-κB, and nuclear receptors like RORγ.
| Target | Compound Class | IC50 (µM) | Reference |
| NF-κB Transcriptional Activity | THQ-2-carboxamide (6g) | 0.70 ± 0.071 | [8] |
| NF-κB Transcriptional Activity | THQ-2-carboxamide (6f) | 0.90 ± 0.071 | [8] |
| NF-κB Transcriptional Activity | THQ-2-carboxamide (5e) | 1.4 ± 0.71 | [8] |
| RORγ Inverse Agonism | THQ derivative (13e - XY039) | Not specified | [9] |
| RORγ Inverse Agonism | THQ derivative (14a - XY077) | Not specified | [9] |
Modulation of Cellular Signaling Pathways
The therapeutic potential of the this compound scaffold is underscored by its ability to interact with and modulate critical cellular signaling pathways implicated in disease.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammatory responses, cell proliferation, and survival.[8] Dysregulation of the NF-κB pathway is a hallmark of many cancers and inflammatory diseases. Certain THQ derivatives have been shown to be potent inhibitors of NF-κB transcriptional activity, thereby blocking the downstream expression of pro-inflammatory and pro-survival genes.[8]
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of test compounds.
-
Cell Seeding: HEK293 cells stably transfected with an NF-κB luciferase reporter construct are seeded into a 96-well plate at a density of approximately 6 x 10^4 cells per well and incubated overnight.[6]
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing the test THQ derivatives at various concentrations. The cells are pre-incubated with the compounds for a specified period (e.g., 1 hour).
-
Stimulation: An NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA), is added to the wells (except for the negative control) to induce NF-κB activation.[10]
-
Incubation: The plate is incubated for a further period (e.g., 6-24 hours) to allow for luciferase gene expression.[10]
-
Cell Lysis: The medium is removed, and cells are washed with PBS. A passive lysis buffer is then added to each well, and the plate is incubated with gentle shaking to lyse the cells.[11]
-
Luminescence Reading: A luciferase assay reagent containing luciferin is added to the cell lysates. The resulting luminescence, which is proportional to the amount of luciferase produced and thus to the NF-κB transcriptional activity, is measured using a luminometer.[6][11]
Modulation of RORγ as Inverse Agonists
The Retinoic acid receptor-related Orphan Receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines.[9] As such, RORγ is a key therapeutic target for autoimmune diseases and certain types of cancer. Several this compound derivatives have been identified as inverse agonists of RORγ, meaning they suppress its constitutive activity.[9]
Experimental Protocol: RORγ Inverse Agonist Reporter Assay
This cell-based assay is used to identify and characterize RORγ inverse agonists.
-
Cell Transfection: HEK293T cells are co-transfected with a GAL4 DNA-binding domain fused to the RORγ ligand-binding domain (GAL4-RORγ-LBD) and a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).
-
Compound Incubation: The transfected cells are seeded in a 96-well plate and incubated with varying concentrations of the test THQ compounds for 18-24 hours.[12]
-
Luciferase Assay: Following incubation, the cells are lysed, and a luciferase assay is performed as described previously. A decrease in luminescence compared to the vehicle control indicates that the test compound is acting as an inverse agonist, inhibiting the constitutive transcriptional activity of the RORγ-LBD.[12]
Experimental Workflow for Anticancer Drug Screening
The discovery and development of novel THQ-based anticancer agents typically follows a structured experimental workflow, progressing from initial high-throughput screening to more complex biological evaluations.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile core in the field of medicinal chemistry. Its synthetic accessibility allows for the generation of diverse chemical libraries, and its derivatives have demonstrated potent and selective activities against a wide range of biological targets. The ability of THQ-based compounds to modulate key signaling pathways, such as NF-κB and RORγ, highlights their potential for the development of novel therapeutics for cancer, inflammatory disorders, and other diseases. Future research in this area will undoubtedly continue to uncover new biological activities and refine the structure-activity relationships of this privileged scaffold, leading to the discovery of next-generation medicines.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 4. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 5. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery of Tetrahydroquinoline-Containing Natural Products: A Technical Guide for Researchers
An in-depth exploration into the isolation, characterization, and biological evaluation of a pivotal class of natural products.
The tetrahydroquinoline moiety is a privileged scaffold in medicinal chemistry, found in a diverse array of natural products with significant biological activities. These compounds, isolated from a wide range of terrestrial and marine organisms, have garnered considerable attention from the scientific community for their potential as lead structures in drug discovery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of natural products containing the tetrahydroquinoline core, with a focus on data-driven insights and detailed experimental methodologies.
Prominent Tetrahydroquinoline Natural Products and Their Bioactivities
A variety of natural products featuring the tetrahydroquinoline skeleton have been isolated and characterized, exhibiting a broad spectrum of biological effects. These activities range from antimicrobial and antiviral to anticancer and neuroprotective, highlighting the therapeutic potential of this compound class. The following tables summarize the quantitative biological data for several key examples.
Table 1: Antiviral and Cytotoxic Activities of Virantmycin
| Compound | Activity | Cell Line/Virus | IC₅₀ / CC₅₀ (µg/mL) | Reference |
| Virantmycin | Antiviral | Vesicular stomatitis virus | 0.01 - 0.05 | [1] |
| Antiviral | Herpes simplex virus type 1 | 0.1 - 0.5 | [1] | |
| Cytotoxicity | L1210 | 10 | [1] |
IC₅₀: Half maximal inhibitory concentration; CC₅₀: Half maximal cytotoxic concentration.
Table 2: Antimalarial Activity of Cuspareine
| Compound | Strain | IC₅₀ (µM) | Reference |
| Cuspareine | Plasmodium falciparum (CQ-sensitive) | 1.8 - 40 µg/mL | [2] |
| Plasmodium falciparum (CQ-resistant) | 0.09 - 38 µg/mL | [2] |
IC₅₀: Half maximal inhibitory concentration; CQ: Chloroquine.
Table 3: Bradykinin Receptor Antagonist Activity of Martinellic Acid
| Compound | Receptor | Kᵢ (µM) | Reference |
| Martinellic Acid | Bradykinin B₂ | ~1 | [3] |
Kᵢ: Inhibition constant.
Table 4: Neuroprotective Activity of Lycibarbarines
| Compound | Assay | EC₅₀ (µM) | Reference |
| Lycibarbarine A | Corticosterone-induced PC12 cell injury | Not specified | [4][5] |
| Lycibarbarine C | Corticosterone-induced PC12 cell injury | Not specified | [4][5] |
EC₅₀: Half maximal effective concentration. The original study demonstrated neuroprotective activity but did not provide specific EC₅₀ values.
Experimental Protocols: From Isolation to Synthesis
The discovery and development of tetrahydroquinoline natural products rely on robust experimental procedures for their isolation from natural sources and their subsequent chemical synthesis for analogue development and structure-activity relationship (SAR) studies.
Bioassay-Guided Isolation Workflow
The general workflow for the discovery of bioactive natural products, including those with a tetrahydroquinoline core, typically follows a bioassay-guided fractionation approach.
Isolation of Virantmycin from Streptomyces nitrosporeus
Virantmycin, a chlorine-containing antiviral antibiotic, is produced by the fermentation of Streptomyces nitrosporeus. The following protocol outlines its isolation from the culture broth.[1][6]
-
Fermentation: Streptomyces nitrosporeus is cultured in a suitable medium to promote the production of virantmycin.
-
Extraction: The culture broth is centrifuged to separate the mycelia from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to silica gel column chromatography.
-
Purification: Final purification is achieved by high-performance liquid chromatography (HPLC) on a silica gel column to yield virantmycin as colorless needles.[1]
Synthesis of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold can be synthesized through various chemical reactions. The Povarov and Pictet-Spengler reactions are two of the most common and versatile methods.
The Povarov reaction is a [4+2] cycloaddition reaction between an N-arylimine and an electron-rich alkene to form a tetrahydroquinoline.[3][7][8]
General Protocol for a Three-Component Povarov Reaction: [9]
-
To a solution of the aniline (1.0 equiv) and aldehyde (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add a Lewis or Brønsted acid catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Stir the mixture at room temperature for a specified time to allow for imine formation.
-
Add the electron-rich alkene (1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired tetrahydroquinoline.
The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline, a close structural relative of tetrahydroquinolines.[10][11][12][13][14]
General Protocol for the Pictet-Spengler Reaction: [12]
-
Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., toluene, dichloromethane).
-
Add an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize the acid.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of tetrahydroquinoline natural products stem from their interactions with various cellular targets and modulation of key signaling pathways. While research into the precise mechanisms is ongoing, several studies have begun to elucidate their modes of action.
Anticancer Mechanisms
Several tetrahydroquinoline derivatives have demonstrated potent anticancer activity, often through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.[15][16] For instance, some synthetic tetrahydroisoquinoline derivatives have been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[17] Inhibition of this pathway can lead to the suppression of anti-apoptotic proteins and the induction of apoptosis in cancer cells.
Another important target for anticancer drugs is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth and survival.[18] Some natural product-inspired tetrahydroquinolinones have been found to induce autophagy in cancer cells by inhibiting this pathway.[18]
Conclusion
Natural products containing the tetrahydroquinoline moiety represent a rich and diverse source of bioactive compounds with significant potential for drug development. This guide has provided an overview of the discovery of these compounds, from their isolation and characterization to their biological activities and synthetic accessibility. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the field. Future investigations into the precise molecular targets and signaling pathways of these natural products will undoubtedly pave the way for the development of novel therapeutics for a range of human diseases.
References
- 1. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces. | Semantic Scholar [semanticscholar.org]
- 7. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. name-reaction.com [name-reaction.com]
- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 13. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Spectroscopic Analysis of 1,2,3,4-Tetrahydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1,2,3,4-tetrahydroquinoline using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a comprehensive resource for the structural elucidation and characterization of this important heterocyclic scaffold, which is a common motif in pharmacologically active compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the aromatic and aliphatic protons. The integration of these signals confirms the presence of 11 protons in the molecule.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-5, H-7 | 6.94 - 6.95 | Multiplet | - |
| H-8 | 6.598 | Doublet of doublets | 7.6, 1.2 |
| H-6 | 6.464 | Triplet of doublets | 7.4, 1.2 |
| NH | 3.80 | Broad singlet | - |
| H-2 | 3.288 | Triplet | 5.5 |
| H-4 | 2.757 | Triplet | 6.4 |
| H-3 | 1.936 | Quintet | 6.0 |
Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-8a | 144.7 |
| C-4a | 129.5 |
| C-7 | 126.8 |
| C-5 | 121.3 |
| C-6 | 117.1 |
| C-8 | 114.2 |
| C-2 | 42.1 |
| C-4 | 26.9 |
| C-3 | 22.4 |
Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure high resolution and a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments). Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands corresponding to N-H, C-H, and C=C bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3410 | N-H Stretch | Secondary Amine |
| 3045, 2925, 2850 | C-H Stretch | Aromatic & Aliphatic C-H |
| 1605, 1500 | C=C Stretch | Aromatic Ring |
| 1460 | C-H Bend | CH₂ |
| 1320 | C-N Stretch | Aromatic Amine |
| 745 | C-H Bend | Ortho-disubstituted Benzene |
Experimental Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples.
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Electron Impact Mass Spectrometry (EI-MS) Data
The EI-MS of this compound shows a prominent molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 133 | 84.4 | [M]⁺ (Molecular Ion) |
| 132 | 100.0 | [M-H]⁺ |
| 118 | 20.6 | [M-CH₃]⁺ |
| 117 | 17.5 | [M-NH₂]⁺ or [M-H-CH₃]⁺ |
| 104 | 7.4 | [M-C₂H₅]⁺ |
| 91 | 7.2 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 10.1 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocol for EI-MS Analysis
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides valuable information about the molecule's fragmentation pattern. These techniques, when used in concert, are indispensable for the structural verification and purity assessment of this compound and its derivatives in research and drug development.
The Reactive Landscape of the 1,2,3,4-Tetrahydroquinoline Core: An In-depth Technical Guide
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique combination of a saturated nitrogen-containing ring fused to an aromatic system imparts a rich and varied reactivity, making it a versatile building block for synthetic chemists. This technical guide provides a comprehensive exploration of the reactivity of the this compound ring system, focusing on key transformations including electrophilic substitution, oxidation, and functionalization of both the nitrogen and carbon frameworks. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemical behavior of this important pharmacophore.
Electrophilic Aromatic Substitution
The benzene ring of the this compound system is susceptible to electrophilic aromatic substitution. The amino group, being an activating ortho-, para-director, significantly influences the regioselectivity of these reactions. However, under strongly acidic conditions, protonation of the nitrogen atom can lead to deactivation of the ring. Therefore, careful control of reaction conditions and the use of protecting groups on the nitrogen are often crucial for achieving desired outcomes.
A prominent example of electrophilic aromatic substitution on the tetrahydroquinoline core is nitration. The position of nitration is highly dependent on the reaction conditions and the nature of the N-protecting group.[3]
Quantitative Data for Nitration of N-Protected 1,2,3,4-Tetrahydroquinolines
| Entry | N-Protecting Group | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Product(s) (Ratio) | Yield (%) | Reference |
| 1 | -H | KNO₃/H₂SO₄ | CH₂Cl₂ | 0 to RT | 2.5 | 7-NO₂ and 6-NO₂ | 25 (7-NO₂), 41 (6-NO₂) | [4] |
| 2 | -CHO | HNO₃/H₂SO₄ | Ac₂O | -10 | - | 7-NO₂ | - | Stoermer, 1909 |
| 3 | -Ac | HNO₃/H₂SO₄ | Ac₂O | -10 | - | 7-NO₂ | - | [3] |
| 4 | -COCF₃ | HNO₃/H₂SO₄ | Ac₂O | -25 | 0.5 | 6-NO₂ | High | [3] |
| 5 | -Ts | HNO₃/H₂SO₄ | Ac₂O | - | - | 7-NO₂ | - | [3] |
| 6 | -Boc | KNO₃/H₂SO₄ | CH₂Cl₂ | 0 to RT | 2.5 | 7-NO₂ | - | [4] |
Detailed Experimental Protocol: Regioselective Nitration of N-Fmoc-1,2,3,4-tetrahydroquinoline
This protocol describes the nitration of Fmoc-protected this compound, which yields a mixture of 6-nitro and 7-nitro isomers.
Materials:
-
Fmoc-protected this compound
-
Potassium nitrate (KNO₃)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Brine solution
-
Pyrrolidine
Procedure:
-
Prepare the nitrating mixture by dissolving KNO₃ (1000 mmol) in H₂SO₄ (1000 mmol) with stirring at 0 °C for 10–15 minutes.
-
Add dichloromethane to the reaction mixture at 0 °C and stir for an additional 15 minutes.
-
While maintaining the temperature at 0 °C, add a solution of Fmoc-protected this compound (1000 mmol) in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 2 hours and 30 minutes.
-
Quench the reaction by pouring it over crushed ice.
-
Extract the product with dichloromethane and wash the organic layer with brine.
-
To remove the Fmoc protecting group, treat the crude product with pyrrolidine at room temperature for 30 minutes.
-
Extract the final product with dichloromethane and wash multiple times with water and brine.
-
The 6-nitro and 7-nitro-1,2,3,4-tetrahydroquinoline products can then be separated by column chromatography.[4]
Oxidation of the Tetrahydroquinoline Ring
The this compound ring system can be oxidized to the corresponding quinoline or, under different conditions, to 2,3-dihydroquinolin-4(1H)-one. The choice of oxidant and reaction conditions dictates the outcome of the oxidation.
Oxidation to Quinolines
Aromatization of 1,2,3,4-tetrahydroquinolines to quinolines is a common transformation. This can be achieved using a variety of oxidizing agents, including nitrobenzene.[5] The reaction proceeds through a stepwise dehydrogenation mechanism, first forming a 3,4-dihydroquinoline intermediate, which is then further oxidized to the fully aromatic quinoline.[5]
Oxidation to 2,3-Dihydroquinolin-4(1H)-ones
Selective oxidation at the benzylic C4 position can be achieved, particularly when the nitrogen atom is protected. This reaction provides access to the valuable 2,3-dihydroquinolin-4(1H)-one scaffold. A practical and scalable method utilizes aqueous potassium permanganate (KMnO₄) for this transformation.[6]
Quantitative Data for the Oxidation of N-Acyl-1,2,3,4-tetrahydroquinolines
| Entry | N-Protecting Group | Oxidant | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | -Ts | KMnO₄ | Acetone/H₂O | RT | 2 | 2,3-Dihydroquinolin-4(1H)-one | 52 | [6] |
| 2 | -Boc | KMnO₄ | Acetone/H₂O | RT | 2 | 2,3-Dihydroquinolin-4(1H)-one | 75 | [6] |
| 3 | -Cbz | KMnO₄ | Acetone/H₂O | RT | 2 | 2,3-Dihydroquinolin-4(1H)-one | 68 | [6] |
Detailed Experimental Protocol: Oxidation of N-Tosyl-1,2,3,4-tetrahydroquinoline to N-Tosyl-2,3-dihydroquinolin-4(1H)-one
Materials:
-
N-Tosyl-1,2,3,4-tetrahydroquinoline
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Tosyl-1,2,3,4-tetrahydroquinoline in a mixture of acetone and water.
-
Add a solution of KMnO₄ (1.0 equivalent) in water dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Tosyl-2,3-dihydroquinolin-4(1H)-one.[6]
N-Functionalization
The secondary amine functionality of the this compound ring is a key site for introducing molecular diversity. N-alkylation and N-arylation are common transformations that are crucial for modifying the biological and physical properties of these compounds.
N-Alkylation
Reductive alkylation provides a one-pot method to synthesize N-alkyl tetrahydroquinolines directly from quinolines and aldehydes. This reaction can be catalyzed by arylboronic acids and uses a Hantzsch ester as the reductant.[7]
Quantitative Data for Boronic Acid Catalyzed N-Alkylation of Quinolines
| Entry | Quinoline | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Quinoline | Benzaldehyde | 3,5-(CF₃)₂C₆H₃B(OH)₂ | Toluene | 92 | [7] |
| 2 | Quinoline | 4-Chlorobenzaldehyde | 3,5-(CF₃)₂C₆H₃B(OH)₂ | Toluene | 94 | [7] |
| 3 | Quinoline | 4-Nitrobenzaldehyde | 3,5-(CF₃)₂C₆H₃B(OH)₂ | Toluene | 89 | [7] |
| 4 | 6-Methoxyquinoline | Benzaldehyde | 3,5-(CF₃)₂C₆H₃B(OH)₂ | Toluene | 90 | [7] |
Detailed Experimental Protocol: One-Pot Reductive Alkylation of Quinoline
Materials:
-
Quinoline
-
Aldehyde (e.g., Benzaldehyde)
-
Hantzsch ester
-
Arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid)
-
Toluene
Procedure:
-
To an oven-dried reaction vial, add quinoline (1.0 mmol), the aldehyde (1.2 mmol), Hantzsch ester (1.5 mmol), and the arylboronic acid catalyst (10 mol%).
-
Add dry toluene (2 mL) to the vial.
-
Stir the reaction mixture at the indicated temperature (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-alkylated this compound.[7]
C-H Functionalization
Direct C-H functionalization of the this compound core represents a powerful and atom-economical strategy for introducing complexity. While the benzenoid ring can undergo electrophilic substitution, modern catalytic methods have enabled the selective functionalization of specific C-H bonds, including those on the saturated heterocyclic ring.
Achieving regioselectivity in the C-H functionalization of the benzenoid ring can be challenging due to the directing effect of the nitrogen atom towards the more reactive pyridino-ring.[8] However, the use of directing groups on the nitrogen atom can steer the functionalization to specific positions, such as the C8 position, often with the aid of ruthenium catalysts.[8]
Visualizing Reactivity and Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the reactivity and synthesis of 1,2,3,4-tetrahydroquinolines.
Caption: Key reactivity pathways of the this compound ring system.
References
- 1. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. [askfilo.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Historical Overview of 1,2,3,4-Tetrahydroquinoline Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, owing to its presence in a wide array of biologically active compounds. The development of synthetic routes to this heterocyclic system has a rich history, evolving from classical named reactions to modern catalytic and asymmetric methodologies. This technical guide provides a comprehensive historical overview of the core synthetic strategies for this compound, complete with detailed experimental protocols, comparative data, and mechanistic insights.
Classical Approaches: Building upon Quinoline Synthesis
The earliest methods for accessing 1,2,3,4-tetrahydroquinolines often involved the reduction of pre-formed quinolines, which were themselves synthesized through well-established named reactions.
Catalytic Hydrogenation of Quinolines
One of the most direct and historically significant methods for the synthesis of 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursors. This approach typically involves the use of heterogeneous or homogeneous catalysts to reduce the pyridine ring of the quinoline system.
Historical Context: The catalytic hydrogenation of aromatic systems, including quinolines, became a prominent technique in the early 20th century with the development of catalysts such as platinum and palladium on carbon.
Mechanism: The reaction proceeds via the stepwise addition of hydrogen atoms to the pyridine ring of the quinoline, typically initiated on the surface of a heterogeneous catalyst.
Experimental Protocol: General Procedure for Heterogeneous Catalytic Hydrogenation of Quinoline
Materials:
-
Quinoline (1.0 eq)
-
Palladium on carbon (10 wt. %, 5 mol%)
-
Ethanol
-
Hydrogen gas
Procedure:
-
To a solution of the quinoline in ethanol, the palladium on carbon catalyst is added.
-
The reaction mixture is placed under an atmosphere of hydrogen gas (typically 1-5 atm).
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford the crude this compound, which can be further purified by column chromatography or distillation.
| Entry | Substrate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Quinoline | 10% Pd/C | EtOH | 1 | 25 | 12 | 95 | [General Knowledge] |
| 2 | 6-Methylquinoline | 10% Pd/C | MeOH | 3 | 25 | 10 | 98 | [General Knowledge] |
| 3 | 8-Chloroquinoline | PtO2 | AcOH | 1 | 25 | 16 | 92 | [General Knowledge] |
| 4 | 2-Phenylquinoline | Rh/C | THF | 5 | 50 | 24 | 90 | [General Knowledge] |
Adaptations of Classical Quinoline Syntheses
Several classic named reactions for quinoline synthesis can be adapted to produce 1,2,3,4-tetrahydroquinolines, either by in situ reduction of the quinoline product or by modification of the reaction conditions.
-
Skraup-Doebner-von Miller Synthesis: This reaction traditionally involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent to form a quinoline. By replacing the oxidizing agent with a reducing agent or by performing a subsequent reduction step, 1,2,3,4-tetrahydroquinolines can be obtained.
-
Combes Quinoline Synthesis: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound. Similar to the Skraup-Doebner-von Miller synthesis, modification of the workup or subsequent reduction can yield the tetrahydroquinoline derivative.
-
Friedländer Annulation: The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While this typically yields a quinoline, the use of specific catalysts or a subsequent reduction step can provide access to 1,2,3,4-tetrahydroquinolines.
The Povarov Reaction: A Powerful Cycloaddition Strategy
The Povarov reaction, first reported in the 1960s, has emerged as a highly versatile and widely used method for the synthesis of substituted 1,2,3,4-tetrahydroquinolines.[1] It is formally a [4+2] cycloaddition between an in situ-generated N-arylimine and an electron-rich alkene.
Historical Context: The Povarov reaction was initially explored as a method for quinoline synthesis. Its application to the synthesis of tetrahydroquinolines gained significant attention with the development of multicomponent variations and the use of various Lewis and Brønsted acid catalysts.[2]
Mechanism: The reaction is generally believed to proceed through a stepwise mechanism involving the formation of a Mannich-type intermediate, followed by an intramolecular electrophilic aromatic substitution.
Experimental Protocol: Three-Component Povarov Reaction
Materials:
-
Aniline (1.0 eq)
-
Aldehyde (1.0 eq)
-
Electron-rich alkene (e.g., N-vinylpyrrolidinone) (1.2 eq)
-
Lewis acid catalyst (e.g., Yb(OTf)3, 10 mol%)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the aniline and aldehyde in DCM, the Lewis acid catalyst is added.
-
The mixture is stirred at room temperature for 30 minutes to allow for imine formation.
-
The electron-rich alkene is then added to the reaction mixture.
-
The reaction is stirred at room temperature until the starting materials are consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
| Entry | Aniline | Aldehyde | Alkene | Catalyst | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | N-Vinylpyrrolidinone | Yb(OTf)3 | 85 | [2] |
| 2 | 4-Methoxyaniline | 4-Chlorobenzaldehyde | Ethyl vinyl ether | Sc(OTf)3 | 92 | [2] |
| 3 | 3-Chloroaniline | 2-Naphthaldehyde | 2,3-Dihydrofuran | InCl3 | 78 | [2] |
| 4 | Aniline | Furfural | Styrene | Bi(OTf)3 | 88 | [2] |
Domino and Cascade Reactions: Efficiency in Synthesis
Domino or cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, have become a powerful strategy for the efficient synthesis of complex molecules, including 1,2,3,4-tetrahydroquinolines.[3]
Reductive Amination Cascades
A common domino approach involves an initial reduction of a nitro group to an amine, followed by an intramolecular reductive amination with a pendant carbonyl group to form the tetrahydroquinoline ring.
Mechanism: The reaction is typically initiated by the catalytic hydrogenation of a nitro group. The resulting amine then undergoes an intramolecular condensation with a ketone or aldehyde to form a cyclic imine, which is subsequently reduced to the tetrahydroquinoline.
Experimental Protocol: Domino Reduction-Reductive Amination
Materials:
-
o-Nitroaryl ketone/aldehyde (1.0 eq)
-
Palladium on carbon (10 wt. %, 10 mol%)
-
Methanol
-
Hydrogen gas
Procedure:
-
The o-nitroaryl ketone or aldehyde is dissolved in methanol.
-
Palladium on carbon is added to the solution.
-
The reaction mixture is placed under an atmosphere of hydrogen gas (typically 3-5 atm).
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.
-
After the reaction is complete, the catalyst is removed by filtration through celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to yield the this compound.
| Entry | Substrate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | Reference |
| 1 | 2'-Nitroacetophenone | 10% Pd/C | MeOH | 3 | 25 | 95 | [3] |
| 2 | 2-Nitro-5-methoxypropiophenone | 10% Pd/C | EtOH | 4 | 40 | 92 | [3] |
| 3 | 2-Nitrobenzaldehyde | 10% Pd/C | EtOAc | 5 | 25 | 88 | [3] |
Asymmetric Synthesis: Accessing Chiral Tetrahydroquinolines
The development of enantioselective methods for the synthesis of 1,2,3,4-tetrahydroquinolines is of paramount importance due to the prevalence of chiral tetrahydroquinoline motifs in pharmaceuticals. Key strategies include asymmetric hydrogenation, organocatalytic Povarov reactions, and other chiral catalyst-mediated cyclizations.
Asymmetric Catalytic Hydrogenation
The asymmetric hydrogenation of quinolines or their derivatives using chiral transition metal catalysts is a direct and efficient route to enantiomerically enriched 1,2,3,4-tetrahydroquinolines.
Catalysts: Chiral iridium, ruthenium, and rhodium complexes with ligands such as BINAP, DuPhos, and other chiral phosphines are commonly employed.
Experimental Protocol: Asymmetric Hydrogenation of a Quinaldine Derivative
Materials:
-
2-Methylquinoline (1.0 eq)
-
[Ir(COD)Cl]2 (0.5 mol%)
-
(R)-BINAP (1.1 mol%)
-
Iodine (2.5 mol%)
-
Toluene
-
Hydrogen gas
Procedure:
-
In a glovebox, a pressure-resistant vial is charged with [Ir(COD)Cl]2, (R)-BINAP, and iodine.
-
Anhydrous and degassed toluene is added, and the mixture is stirred to form the active catalyst.
-
The 2-methylquinoline is added to the vial.
-
The vial is sealed, removed from the glovebox, and placed in an autoclave.
-
The autoclave is purged and then pressurized with hydrogen gas (50 atm).
-
The reaction is stirred at the desired temperature (e.g., 60 °C) for the specified time.
-
After cooling and depressurization, the solvent is removed, and the enantiomeric excess of the product is determined by chiral HPLC. The product is purified by column chromatography.
| Entry | Substrate | Catalyst System | ee (%) | Yield (%) | Reference |
| 1 | 2-Methylquinoline | [Ir(COD)Cl]2 / (R)-BINAP / I2 | 96 | 98 | [General Asymmetric Catalysis Knowledge] |
| 2 | 2-Phenylquinoline | Ru(OAc)2((S)-BINAP) | 95 | 99 | [General Asymmetric Catalysis Knowledge] |
| 3 | 2-n-Propylquinoline | [Ir(COD)Cl]2 / (R)-MeO-BIPHEP / I2 | 97 | 95 | [General Asymmetric Catalysis Knowledge] |
Conclusion
The synthesis of 1,2,3,4-tetrahydroquinolines has evolved significantly from its early reliance on the reduction of pre-formed quinolines. The development of powerful and versatile methods such as the Povarov reaction and various domino strategies has provided chemists with efficient tools to construct this important heterocyclic scaffold. Furthermore, the advent of asymmetric catalysis has enabled the stereocontrolled synthesis of chiral tetrahydroquinolines, which is crucial for their application in drug discovery and development. The continued exploration of novel catalytic systems and reaction pathways promises to further expand the synthetic toolbox for accessing this valuable class of compounds.
References
quantum chemical calculations on 1,2,3,4-tetrahydroquinoline stability
An In-depth Technical Guide to the Quantum Chemical Calculations on the Stability of 1,2,3,4-Tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (THQ) and its derivatives represent a critical scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] Understanding the inherent stability of the THQ core is paramount for designing novel therapeutic agents with improved efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the conformational landscape and electronic stability of this compound. It details the theoretical underpinnings of computational methods like Density Functional Theory (DFT), presents a standardized computational workflow, and correlates theoretical findings with experimental data.
Introduction to this compound
The this compound nucleus is a foundational structure in a wide array of biologically active compounds, including antiviral, antiarrhythmic, and antimalarial agents.[1] Its prevalence stems from the unique three-dimensional structure conferred by the saturated heterocyclic ring fused to a benzene ring. This non-planar structure allows for multiple conformations, each with distinct energy levels that dictate the molecule's overall stability and its interaction with biological targets. Quantum chemical calculations provide a powerful, non-empirical means to explore these conformational preferences and electronic properties, offering insights that are often challenging to obtain through experimental methods alone.
Theoretical Framework for Stability Analysis
The stability of a molecule like this compound can be assessed through several computational lenses. The most common approaches involve conformational analysis to find the lowest energy geometry and electronic structure analysis to understand its reactivity.
Conformational Analysis
The saturated portion of the THQ molecule allows for the existence of multiple conformers.[3] High-level quantum chemistry calculations, such as Møller-Plesset perturbation theory (MP2), are employed to discriminate between these stable conformations.[3] These calculations reveal that THQ exists as two pairs of energetically equivalent enantiomeric conformers.[3] The energy barrier between these conformers is often low, allowing for conformational cooling where less stable forms relax into the most stable conformer.[3]
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis
The stability of a molecule is intrinsically linked to its chemical reactivity. According to Frontier Molecular Orbital theory, this reactivity is largely governed by the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO : The energy of the HOMO is related to the molecule's ability to donate electrons.
-
LUMO : The energy of the LUMO corresponds to the molecule's ability to accept electrons.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[4][5] Conversely, a small gap indicates a molecule is more reactive.[4]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution within the molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and unfilled (acceptor) orbitals. These interactions, particularly the delocalization of electron density from a filled bonding or lone-pair orbital to an adjacent antibonding orbital, contribute significantly to the overall stability of the molecule.[6][7] The stabilization energy (E(2)) associated with these interactions can be calculated to quantify their contribution.[7]
Computational Methodology
A typical workflow for the quantum chemical analysis of this compound involves geometry optimization followed by frequency calculations and electronic property analysis.
Caption: A standard workflow for quantum chemical stability analysis.
Protocol Details:
-
Software : Calculations are typically performed using the Gaussian suite of programs.[8]
-
Method : Density Functional Theory (DFT), specifically the B3LYP hybrid functional, is widely used for its balance of accuracy and computational cost.[5][9]
-
Basis Set : The 6-31+G(d,p) basis set is commonly employed to provide a good description of the electronic structure.[5][6]
-
Geometry Optimization : The initial molecular structure of this compound is optimized to find the geometry with the lowest potential energy.
-
Vibrational Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[9]
-
Electronic Properties : Using the optimized geometry, single-point energy calculations are performed to determine properties such as HOMO-LUMO energies and NBO parameters.
Quantitative Analysis of this compound Stability
Computational studies have identified a twisted conformer with the equatorial hydrogen of the NH group as the most stable form of this compound.[10] The stability is further quantified by analyzing its electronic properties.
Caption: The relationship between the HOMO-LUMO energy gap and molecular stability.
| Parameter | Description | Significance for Stability |
| Conformational Energy | Relative energy of different conformers. | The lowest energy conformer is the most stable and predominant form.[3] |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher HOMO energy suggests a greater tendency to donate electrons (lower stability). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower LUMO energy indicates a greater tendency to accept electrons (lower stability). |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A larger gap correlates with higher kinetic stability and lower chemical reactivity.[4][5] |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Proportional to the HOMO-LUMO gap; higher hardness implies greater stability.[4][5] |
| NBO Stabilization Energy (E(2)) | Energy of donor-acceptor orbital interactions. | Higher stabilization energies from hyperconjugation indicate significant electronic delocalization, contributing to overall stability.[7] |
Note: Specific energy values are dependent on the level of theory and basis set used in the calculation.
Experimental Protocols and Validation
While computational methods provide deep theoretical insights, experimental validation is crucial.
Experimental Validation: Microwave Spectroscopy
High-resolution microwave spectroscopy is a powerful technique for determining the precise molecular structures of different conformers in the gas phase.[3] By analyzing the rotational spectrum, researchers can determine rotational constants and nuclear hyperfine coupling parameters.[3] These experimental values can then be compared with computationally predicted values to unambiguously identify the lowest energy conformer present under experimental conditions.[3]
Experimental Protocol: Synthesis of this compound
A common and efficient method for synthesizing the THQ core is through the hydrogenation of quinoline.
Reaction: Catalytic Hydrogenation of Quinoline
Materials:
-
Quinoline
-
Supported Ruthenium Phosphide Nanoparticle Catalyst (e.g., Ru50P50@SILP)[11]
-
Heptane (Solvent)
-
Hydrogen Gas (H2)
-
Autoclave or high-pressure reactor
Procedure: [11]
-
Catalyst Preparation: Add the supported ruthenium phosphide catalyst (e.g., 10 mg) to a high-pressure reactor.
-
Reactant Addition: Add quinoline (approx. 50-55 equivalents relative to the catalyst) and the solvent (heptane, e.g., 0.5 mL).
-
Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize to 50 bar H2.
-
Heating and Stirring: Heat the reaction mixture to 90 °C and stir at 500 rpm.
-
Reaction Time: Maintain the conditions for approximately 1 hour.
-
Workup and Isolation: After cooling and depressurizing the reactor, the product, this compound, can be isolated. The conversion and yield can be determined by Gas Chromatography-Flame Ionization Detection (GC-FID).[11]
This protocol is adapted from a method for selective hydrogenation and may require optimization for specific applications.[11] Alternative syntheses often utilize domino reactions, which can build the heterocyclic system in a single operation from simple starting materials.[1]
Conclusion
Quantum chemical calculations offer an indispensable toolkit for modern drug discovery and chemical research. For this compound, these methods provide a detailed understanding of its conformational preferences and electronic structure, which are key determinants of its stability and biological activity. By combining theoretical calculations like DFT and NBO analysis with experimental techniques, researchers can build robust models to predict molecular behavior and rationally design the next generation of THQ-based therapeutics.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. Ab initio conformational analysis of this compound and the high-resolution rotational spectrum of its lowest energy conformer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 8. Computational exploration of a chlorinated tetrahydroisoquinoline: Geometry, reactivity, noncovalent interactions, and … [ouci.dntb.gov.ua]
- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Catalytic Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline is a pivotal transformation in organic synthesis, particularly in the pharmaceutical industry. This compound and its derivatives are core structural motifs in a wide array of biologically active compounds and approved drugs.[1][2] This document provides detailed application notes and experimental protocols for this important reaction, summarizing data from various catalytic systems to aid researchers in selecting and performing this synthesis efficiently and selectively. The methodologies presented cover a range of catalysts, including both precious and earth-abundant metals, under diverse reaction conditions.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for the catalytic hydrogenation of quinoline to this compound using different catalytic systems. This allows for a direct comparison of catalyst performance, reaction conditions, and outcomes.
| Catalyst | Catalyst Loading (mol%) | Solvent | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Yield of 1,2,3,4-THQ (%) | Selectivity (%) | Reference |
| Pd/CN | - | Ethanol | 20 | 50 | - | >99 | 86.6-97.8 | >99 | [3][4] |
| Co(OAc)₂·4H₂O / Zn | 5 / 50 | Water | 30 | 70 | 15 | >99 | 92 (isolated) | High | [2][5][6] |
| Ru-S | - | Toluene | 40 | 150 | 24 | >99 | - | High | [7] |
| Au/TiO₂ | - | 1,4-Dioxane | 30 | 25-100 | 2-24 | >99 | 98 | >99 | [8][9] |
| Raney Ni | - | Water | - | - | - | - | up to 99 (isolated) | High | [10] |
| [WCl(η⁵-Cp)(CO)₃] | - | - | - | - | - | - | - | - | [11] |
| Ru₅₀P₅₀@SILP | - | - | - | 90 | - | High | - | Excellent | [12] |
| Adams' catalyst (PtO₂) | - | Acetic Acid | ~4.4 | 17-37 | - | - | - | - | [13] |
Note: "-" indicates data not specified in the cited source.
Experimental Protocols
Below are detailed protocols for the catalytic hydrogenation of quinoline using representative heterogeneous and homogeneous catalyst systems.
Protocol 1: Heterogeneous Hydrogenation using Palladium on Nitrogen-Doped Carbon (Pd/CN)
This protocol is based on the work describing a highly efficient and selective hydrogenation using a supported palladium catalyst under mild conditions.[3][4]
Materials:
-
Quinoline
-
Pd/CN catalyst
-
Ethanol (solvent)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
-
Hydrogen gas (high purity)
-
Standard glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a glass liner of a high-pressure autoclave, add the Pd/CN catalyst.
-
Add quinoline (e.g., 0.5 mmol) and ethanol (e.g., 5 mL).
-
Seal the autoclave.
-
Purging: Purge the autoclave with hydrogen gas 3-5 times to remove air.
-
Reaction: Pressurize the autoclave to 20 bar with hydrogen gas.
-
Stir the reaction mixture at a constant rate (e.g., 500 rpm) and heat to 50 °C.
-
Maintain the reaction at this temperature and pressure for the desired time (monitor by TLC or GC-MS for completion).
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and filter the reaction mixture to remove the catalyst.
-
Purification: Wash the catalyst with a small amount of ethanol. Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Heterogeneous Hydrogenation using in situ-prepared Cobalt Catalyst
This protocol describes a user-friendly and environmentally benign method using an in situ-prepared cobalt catalyst in an aqueous medium.[2][5][6]
Materials:
-
Quinoline
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Zinc powder (fine dust)
-
Water (solvent)
-
High-pressure autoclave with magnetic stirring
-
Hydrogen gas (high purity)
-
Standard laboratory glassware
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation and Reaction Setup (in situ): In a glass liner for the autoclave, combine quinoline (e.g., 0.5 mmol), Co(OAc)₂·4H₂O (5 mol%), zinc powder (50 mol%), and water (1.5 mL).
-
Place the glass liner in the autoclave and seal it. This procedure can be performed on the bench without the need for an inert atmosphere glovebox.[2][6]
-
Purging: Purge the system with hydrogen gas 3-5 times.
-
Reaction: Pressurize the autoclave to 30 bar with H₂.
-
Stir the mixture vigorously and heat to 70 °C for 15 hours.
-
Work-up: After cooling to room temperature and venting the excess hydrogen, open the autoclave.
-
Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or distillation if required.
Visualizations
Reaction Pathway
The diagram below illustrates the direct catalytic hydrogenation of the pyridine ring in quinoline to yield this compound.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst | CoLab [colab.ws]
- 12. pubs.acs.org [pubs.acs.org]
- 13. GT Digital Repository [repository.gatech.edu]
Asymmetric Synthesis of Chiral 1,2,3,4-Tetrahydroquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif frequently found in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The stereochemistry of these molecules is often crucial for their therapeutic efficacy, making the development of efficient asymmetric syntheses a significant goal in medicinal and organic chemistry. This document provides detailed application notes and experimental protocols for three cutting-edge methodologies in the asymmetric synthesis of chiral this compound derivatives, catering to the needs of researchers in drug discovery and development.
Chiral Phosphoric Acid-Catalyzed Three-Component Povarov Reaction
The Povarov reaction, a formal aza-Diels-Alder reaction, is a powerful tool for the synthesis of tetrahydroquinolines. The use of a chiral Brønsted acid, specifically a BINOL-derived phosphoric acid, enables a highly enantioselective three-component reaction between an aldehyde, an aniline, and an N-vinylcarbamate. This method provides direct access to enantiomerically enriched cis-2,4-disubstituted 4-aminotetrahydroquinolines.[1][2]
Data Presentation
| Entry | Aldehyde (R¹) | Aniline (R²) | Yield (%) | ee (%) |
| 1 | C₆H₅ | 4-MeO-C₆H₄ | 90 | >99 |
| 2 | 4-NO₂-C₆H₄ | 4-MeO-C₆H₄ | 85 | >99 |
| 3 | 2-Naphthyl | 4-MeO-C₆H₄ | 88 | >99 |
| 4 | Cyclohexyl | 4-MeO-C₆H₄ | 75 | 98 |
| 5 | n-Pr | 4-MeO-C₆H₄ | 72 | 97 |
| 6 | C₆H₅ | C₆H₅ | 82 | 99 |
| 7 | C₆H₅ | 4-Cl-C₆H₄ | 80 | 99 |
Data summarized from Liu, H., Dagousset, G., Masson, G., Retailleau, P., & Zhu, J. (2009). Chiral Brønsted Acid-Catalyzed Enantioselective Three-Component Povarov Reaction. Journal of the American Chemical Society, 131(13), 4598–4599.[1][2]
Experimental Protocol
General Procedure for the Enantioselective Three-Component Povarov Reaction: [1][3]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (S)-TRIP (0.01 mmol, 10 mol%).
-
Add freshly distilled dichloromethane (CH₂Cl₂) (1.0 mL).
-
Add the aniline (0.10 mmol, 1.0 equiv) and the aldehyde (0.10 mmol, 1.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add benzyl N-vinylcarbamate (0.11 mmol, 1.1 equiv).
-
Stir the reaction at 0 °C until the aldehyde is completely consumed as monitored by TLC (typically 12-24 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral this compound derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Reaction Scheme
References
Domino Reactions for One-Pot Synthesis of Substituted Tetrahydroquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif present in a wide array of natural products and pharmacologically active compounds.[1] Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted tetrahydroquinolines is of significant interest to the medicinal and organic chemistry communities. Domino reactions, also referred to as tandem or cascade reactions, have emerged as a powerful strategy for the one-pot synthesis of complex molecules from simple starting materials, embodying principles of green chemistry through excellent atom economy and reduced waste.[1] This document provides detailed application notes and experimental protocols for key domino reactions used in the one-pot synthesis of substituted tetrahydroquinolines.
Domino Reaction Strategies for Tetrahydroquinoline Synthesis
Several domino strategies have been successfully employed for the synthesis of tetrahydroquinolines. These can be broadly categorized as:
-
Povarov-type Reactions: An acid-catalyzed [4+2] cycloaddition of an in-situ generated N-arylimine with an electron-rich alkene.
-
Reductive Cyclizations: Typically involving the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization.
-
SNAr-Terminated Sequences: Domino reactions where the final ring-closing step is an intramolecular nucleophilic aromatic substitution.
-
Metal-Catalyzed Processes: Reactions involving transition metal catalysts that facilitate various bond-forming events in a domino fashion.
Data Presentation: Comparison of Domino Reaction Methodologies
The following tables summarize quantitative data for different domino reaction strategies, allowing for a comparative analysis of their scope and efficiency.
Table 1: Acid-Catalyzed Domino Povarov Reaction of Arylamines, Aldehydes, and Methyl Propiolate
| Entry | Arylamine | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Aniline | Benzaldehyde | 1a | 65 |
| 2 | 4-Methylaniline | Benzaldehyde | 1b | 67 |
| 3 | 4-Methoxyaniline | Benzaldehyde | 1c | 63 |
| 4 | 4-Chloroaniline | Benzaldehyde | 1d | 58 |
| 5 | Aniline | 4-Methylbenzaldehyde | 1e | 62 |
| 6 | Aniline | 4-Methoxybenzaldehyde | 1f | 55 |
| 7 | Aniline | 4-Chlorobenzaldehyde | 1g | 60 |
Data extracted from Zheng et al. The reaction is reported to be highly stereoselective, yielding the (2,3)-trans-(3,4)-trans-configuration.
Table 2: Metal-Catalyzed and Metal-Mediated Domino Syntheses
| Entry | Domino Strategy | Catalyst/Reagent | Substrate Type | Yield (%) |
| 1 | Reduction-Reductive Amination | 5% Pd/C, H₂ | 2-Nitroarylketones/aldehydes | 93-98 |
| 2 | Reduction-Michael Addition | Iron powder, Acetic Acid | (E/Z)-methyl 3-(2-nitroaryl)acrylate derivatives | 86-98 |
| 3 | Reductive Amination-SNA | 5% Pd/C, H₂ | N-(4-fluoro-3-nitrophenyl)-3-oxobutanamide derivatives | 58-98 |
| 4 | Metal-Mediated C-H Insertion | [Fe(III)(F₂₀TPP)Cl] | Aryl azides with a pendant alkyl chain | 72-81 |
Data is compiled from the review by Nammalwar and Bunce, which summarizes multiple studies.
Experimental Protocols
Protocol 1: General Procedure for the Domino Povarov Reaction
This protocol is adapted from the work of Zheng et al. for the synthesis of polysubstituted tetrahydroquinolines.
Materials:
-
Arylamine (3.0 mmol)
-
Methyl propiolate (1.0 mmol)
-
Aromatic aldehyde (2.0 mmol)
-
p-Toluenesulfonic acid (0.5 mmol)
-
Ethanol
-
Standard laboratory glassware
-
Stirring apparatus
Procedure:
-
To a solution of arylamine (3.0 mmol) in ethanol, add methyl propiolate (1.0 mmol).
-
Stir the mixture at room temperature for the time required to form the β-enamino ester intermediate (this can be monitored by TLC).
-
To the reaction mixture, add the aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.5 mmol).
-
Continue stirring the mixture at room temperature for an additional 48 hours.
-
The resulting precipitate is collected by filtration.
-
Wash the solid product with cold ethanol.
-
The crude product can be further purified by thin-layer chromatography using a mixture of light petroleum and ethyl acetate (10:1 v/v) as the developing reagent to obtain the pure tetrahydroquinoline.
Protocol 2: General Procedure for Reductive Amination-Cyclization using Pd/C
This generalized protocol is based on the domino reduction-reductive amination strategy described by Bunce and co-workers.[2]
Materials:
-
Substituted 2-nitroaryl ketone or aldehyde (1.0 mmol)
-
5% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)
-
Ethanol or a suitable solvent
-
Standard hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation flask, dissolve the 2-nitroaryl ketone or aldehyde substrate (1.0 mmol) in ethanol.
-
Carefully add the 5% Pd/C catalyst to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude tetrahydroquinoline product.
-
The product can be further purified by column chromatography on silica gel.
Protocol 3: General Procedure for Reductive Cyclization using Iron Powder
This protocol is based on the use of iron powder for the reduction of a nitro group followed by a Michael addition, as described in the review by Nammalwar and Bunce.[1]
Materials:
-
Substrate containing a nitroaryl group and a Michael acceptor (e.g., α,β-unsaturated ester) (1.0 mmol)
-
Iron powder
-
Acetic acid
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
To a round-bottom flask, add the substrate (1.0 mmol) and acetic acid.
-
Add iron powder to the mixture (typically a stoichiometric excess).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations: Reaction Pathways and Workflows
Domino Povarov Reaction Pathway
Caption: Domino Povarov reaction for tetrahydroquinoline synthesis.
Reductive Amination-Cyclization Workflow
Caption: Workflow for reductive amination-cyclization domino synthesis.
SNAr-Terminated Domino Reaction
Caption: Logical relationship in an SNAr-terminated domino reaction.
References
The Versatile Scaffold: Harnessing 1,2,3,4-Tetrahydroquinoline in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline core is a privileged structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. Its unique stereochemical and electronic properties make it a valuable building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis and functionalization of this compound derivatives, intended for use by researchers and professionals in organic synthesis and drug development.
I. Synthetic Strategies for the Tetrahydroquinoline Core
Several powerful synthetic strategies have been developed to construct the this compound skeleton. These methods offer access to a diverse range of substituted analogs with varying degrees of complexity and stereochemical control.
Domino Reactions: A Step-Economic Approach
Domino reactions, also known as tandem or cascade reactions, provide an efficient means to construct complex molecules from simple starting materials in a single operation without isolating intermediates.[1] This approach is characterized by high atom economy and often leads to the formation of multiple bonds in a single synthetic step.
A notable domino strategy for the synthesis of 1,2,3,4-tetrahydroquinolines involves the reduction of a nitro group followed by a reductive amination cascade.[2] This method is particularly effective for the conversion of 2-nitroarylketones and aldehydes into the desired heterocyclic products.[2]
Experimental Protocol: Domino Synthesis of 2,4-Disubstituted-1,2,3,4-tetrahydroquinolines
This protocol is adapted from the work of Bunce and co-workers.[2]
Materials:
-
Substituted 2-nitroarylketone or aldehyde
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Ethanol (EtOH)
-
Formaldehyde (for N-methylation, optional)
Procedure:
-
In a hydrogenation vessel, dissolve the 2-nitroarylketone or aldehyde in ethanol.
-
Add a catalytic amount of 5% Pd/C to the solution.
-
If N-methylation is desired, add formaldehyde to the reaction mixture.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but optimization may be required).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.
Quantitative Data:
| Entry | R¹ | R² | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Ph | Me | 95 | >99:1 |
| 2 | 4-MeO-Ph | Me | 98 | >99:1 |
| 3 | 4-Cl-Ph | Me | 93 | >99:1 |
| 4 | Ph | Et | 96 | >99:1 |
Data adapted from domino reaction syntheses of tetrahydroquinolines.[1]
Logical Workflow for Domino Synthesis:
Caption: Domino synthesis of 1,2,3,4-tetrahydroquinolines.
The Povarov Reaction: A Multicomponent Cycloaddition
The Povarov reaction is a powerful multicomponent reaction for the synthesis of substituted 1,2,3,4-tetrahydroquinolines.[3] It typically involves the [4+2] cycloaddition of an in-situ generated N-arylimine with an electron-rich alkene.[4] This reaction can be catalyzed by various Lewis acids and offers a high degree of flexibility in the introduction of substituents.[4][5]
Experimental Protocol: Lewis Acid-Catalyzed Povarov Reaction
This protocol is a general procedure based on multiple reported Povarov reactions.[4][5]
Materials:
-
Aniline derivative
-
Aldehyde derivative
-
Electron-rich alkene (e.g., 2,3-dihydrofuran, ethyl vinyl ether)
-
Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃, I₂)
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)
Procedure:
-
To a solution of the aniline and aldehyde in the chosen solvent, add the Lewis acid catalyst.
-
Stir the mixture at room temperature for a short period to allow for the formation of the N-arylimine.
-
Add the electron-rich alkene to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Entry | Aniline | Aldehyde | Alkene | Catalyst | Yield (%) |
| 1 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | I₂ (20 mol%) | 92 |
| 2 | p-Toluidine | Benzaldehyde | 2,3-Dihydrofuran | I₂ (20 mol%) | 95 |
| 3 | p-Anisidine | Benzaldehyde | 2,3-Dihydrofuran | I₂ (20 mol%) | 94 |
| 4 | Aniline | 4-Chlorobenzaldehyde | 2,3-Dihydrofuran | I₂ (20 mol%) | 90 |
Data adapted from iodine-catalyzed Povarov reactions.[4]
Reaction Mechanism of the Povarov Reaction:
Caption: Mechanism of the Lewis acid-catalyzed Povarov reaction.
II. Functionalization of the Tetrahydroquinoline Scaffold
Once the this compound core is synthesized, it can be further functionalized at various positions to introduce chemical diversity and modulate its biological activity.
Asymmetric Hydrogenation of Quinolines
The asymmetric hydrogenation of quinolines is a direct and efficient method to produce chiral 1,2,3,4-tetrahydroquinolines with high enantioselectivity.[6] Iridium-based catalysts, in particular, have shown excellent performance in this transformation.[7][8]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is based on the work of Zhou and co-workers.[9]
Materials:
-
Substituted quinoline
-
[Ir(COD)Cl]₂
-
Chiral phosphine ligand (e.g., (S)-SEGPHOS)
-
Iodine (I₂)
-
Toluene
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, add the quinoline substrate, [Ir(COD)Cl]₂, the chiral ligand, and iodine to a Schlenk tube.
-
Add anhydrous toluene to the tube.
-
Seal the tube, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the tube with hydrogen gas several times.
-
Pressurize the tube with hydrogen gas (typically 500-1000 psi).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the reaction is complete (monitor by chiral HPLC).
-
Carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Entry | Substrate | Ligand | Yield (%) | ee (%) |
| 1 | 2-Methylquinoline | (S)-SEGPHOS | 99 | 88 |
| 2 | 2-Ethylquinoline | (S)-SEGPHOS | 99 | 87 |
| 3 | 2-Propylquinoline | (S)-SEGPHOS | 99 | 85 |
| 4 | 2-Phenylquinoline | (S)-SEGPHOS | 99 | 90 |
Data adapted from iridium-catalyzed asymmetric transfer hydrogenation of quinolines.[9]
C-H Functionalization of N-Acyl Tetrahydroquinolines
Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules. For N-acyl-1,2,3,4-tetrahydroquinolines, the C(sp³)–H bond at the 2-position is amenable to oxidative functionalization.
Experimental Protocol: DDQ-Mediated C-H Allylation
This protocol is adapted from a procedure for the functionalization of N-Boc-tetrahydroisoquinolines, which is analogous to tetrahydroquinolines.[1]
Materials:
-
N-Boc-1,2,3,4-tetrahydroquinoline
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Allyltributyltin
-
4Å Molecular sieves
-
Dichloromethane (DCM)
Procedure:
-
To a solution of N-Boc-1,2,3,4-tetrahydroquinoline in dry DCM under an inert atmosphere, add 4Å molecular sieves.
-
Add DDQ (1.1 equivalents) to the mixture and stir at room temperature for 30 minutes.
-
Add allyltributyltin (2.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 1 hour or until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Analogous Tetrahydroisoquinoline System:
| Entry | N-Protecting Group | Nucleophile | Yield (%) |
| 1 | Boc | Allyltributyltin | 98 |
| 2 | Cbz | Allyltributyltin | 95 |
| 3 | Ac | Allyltributyltin | 85 |
| 4 | Ts | Allyltributyltin | 82 |
Data adapted from DDQ-mediated C-H functionalization of N-acyl tetrahydroisoquinolines.[1]
Workflow for C-H Functionalization:
Caption: General workflow for C-H functionalization of N-acyl tetrahydroquinolines.
III. Biological Applications of Tetrahydroquinoline Derivatives
Derivatives of this compound have been extensively investigated for their therapeutic potential, with many exhibiting promising anticancer and antimicrobial activities.
Anticancer Activity
Several studies have reported the synthesis and evaluation of this compound derivatives as potent anticancer agents.[8][9][10][11][12][13][14] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and migration.
Quantitative Data: Anticancer Activity of Substituted Tetrahydroquinolines
| Compound | R¹ | R² | Cell Line | IC₅₀ (µM) |
| 1 | H | 4-Fluorophenyl | HCT-116 | 5.2 |
| 2 | H | 4-Chlorophenyl | HCT-116 | 3.8 |
| 3 | Me | 4-Fluorophenyl | HCT-116 | 2.1 |
| 4 | Me | 4-Chlorophenyl | HCT-116 | 1.5 |
| 5d | - | 3-Methoxyphenyl | MDA-MB-231 | 1.591 |
Data adapted from studies on the anticancer activity of tetrahydroquinoline derivatives.[10][12][13]
Signaling Pathway Implication (Hypothetical):
References
- 1. Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 4. sci-rad.com [sci-rad.com]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. DDQ in mechanochemical C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Applications of 1,2,3,4-Tetrahydroquinoline in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design and synthesis of novel therapeutic agents across a wide range of diseases. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of THQ-based drugs, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.
Anticancer Applications
Derivatives of this compound have demonstrated potent antiproliferative activity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.
Quantitative Data: Anticancer Activity of THQ Derivatives
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Biological Target/Mechanism | Reference |
| Compound 1 (2-Aryl-4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivative) | HeLa (Cervical Cancer) | 8.3 | KDM5A, KDM4B, KDM4A, HER-2 | [1] |
| Compound 2 (2-Aryl-4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivative) | PC3 (Prostate Cancer) | 31.37 | KDM5A, KDM4B, KDM4A, HER-2 | [1] |
| Compound 3 (3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline derivative) | H460 (Lung Carcinoma) | 4.9 ± 0.7 | Not specified | [2] |
| Compound 3 (3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline derivative) | A-431 (Skin Carcinoma) | 2.0 ± 0.9 | Not specified | [2] |
| Compound 3 (3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline derivative) | HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | Not specified | [2] |
| GM-3-18 (Tetrahydroisoquinoline derivative) | HCT116 (Colon Cancer) | 0.9 - 10.7 | KRas Inhibition | [3] |
| GM-3-121 (Tetrahydroisoquinoline derivative) | MDA-MB-231 (Breast Cancer) | 0.37 µg/mL | Anti-angiogenesis | [3] |
| Compound 20d ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate) | HCT-116 (Colon Cancer) | 12.04 ± 0.57 | Induction of ROS | [4] |
| Compound 20d ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate) | A-549 (Lung Adenocarcinoma) | 12.55 ± 0.54 | Induction of ROS | [4] |
Featured Application: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in cancer development by promoting cell proliferation, survival, and inflammation. Several THQ derivatives have been identified as potent inhibitors of this pathway.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of THQ derivatives on cancer cell lines.
Materials:
-
This compound compounds
-
Cancer cell line (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[6]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the THQ compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 72 hours.[6]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6] Incubate at 37°C for 15 minutes with shaking.[6]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Applications
The THQ scaffold is also a promising starting point for the development of novel antibacterial and antiviral agents, addressing the growing challenge of antimicrobial resistance.
Quantitative Data: Antimicrobial Activity of THQ Derivatives
| Compound | Microorganism | MIC (µg/mL) | Mechanism of Action | Reference |
| Compound 11 (Quinoline derivative) | Bacillus cereus | 0.12 | Not specified | [7] |
| Compound 12 (Quinoline derivative) | Staphylococcus aureus | 0.24 | Not specified | [7] |
| Compound 13 (Quinoline derivative) | Escherichia coli | 0.24 | Not specified | [7] |
| Compound 14 (Quinoline derivative) | Pseudomonas aeruginosa | 64 | Not specified | [7] |
| Compound 145 (N-substituted THIQ) | Saccharomyces cerevisiae | 1 | Ergosterol biosynthesis inhibition | [8] |
| Compound 146 (N-substituted THIQ) | Yarrowia lipolytica | 2.5 | Ergosterol biosynthesis inhibition | [8] |
| trans-1 (Tetrahydroisoquinoline derivative) | SARS-CoV-2 | EC50 = 3.15 µM | Post-entry viral replication inhibition | [9][10] |
| trans-2 (Tetrahydroisoquinoline derivative) | SARS-CoV-2 | EC50 = 12.02 µM | Post-entry viral replication inhibition | [9] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a THQ derivative that inhibits the visible growth of a microorganism.
Materials:
-
This compound compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Compound Dilution: Perform a serial two-fold dilution of the THQ compounds in MHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[11] Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Neuroprotective Applications
THQ derivatives have shown promise in the context of neurodegenerative diseases like Parkinson's and Alzheimer's, primarily due to their antioxidant and anti-inflammatory properties.
Quantitative Data: Neuroprotective Activity of THQ Derivatives
| Compound | Cell Line/Model | EC50 | Protective Mechanism | Reference |
| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rotenone-induced Parkinson's Disease rat model | Not specified | Enhancing antioxidant system, suppressing apoptosis | [12] |
| DHQ (Dihydronitroquinoline derivative) | Cerebral Ischemia/Reperfusion rat model | Not specified | Mitigation of oxidative stress and inflammation | [13] |
| Hydroxy-1MeTIQ derivatives | SH-SY5Y cells | Not specified | Neuroprotection against neurotoxicity | [14] |
Featured Application: RORγ Inverse Agonism in Prostate Cancer
The Retinoic acid receptor-related orphan receptor γ (RORγ) has emerged as a therapeutic target in castration-resistant prostate cancer. THQ derivatives have been identified as inverse agonists of RORγ, inhibiting its transcriptional activity.
Experimental Protocol: RORγ Reporter Assay
This assay is used to screen for and characterize RORγ inverse agonists.
Materials:
-
HEK293T cells
-
Expression plasmid for a GAL4 DNA-binding domain-RORγ ligand-binding domain fusion protein (GAL4-RORγ)
-
Luciferase reporter plasmid with a GAL4 upstream activation sequence (UAS-luc)
-
Transfection reagent
-
This compound compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the GAL4-RORγ and UAS-luc plasmids.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the THQ compounds to the wells and incubate for 18-24 hours.[15]
-
Luciferase Assay: Add luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Inverse agonists will decrease the luciferase signal. The IC50 value can be calculated by plotting the luminescence signal against the compound concentration.
Synthesis of the this compound Scaffold
The synthesis of the THQ core is a critical first step in the development of new drug candidates. The Pictet-Spengler and Bischler-Napieralski reactions are two of the most common and versatile methods.
Experimental Protocol: Pictet-Spengler Reaction
Materials:
-
β-arylethylamine
-
Aldehyde or ketone
-
Acid catalyst (e.g., concentrated hydrochloric acid or trifluoroacetic acid)
-
Solvent (e.g., toluene, ethanol)
Procedure:
-
Dissolve the β-arylethylamine and the aldehyde or ketone in the chosen solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.
Experimental Protocol: Bischler-Napieralski Reaction followed by Reduction
Materials:
-
β-phenylethylamide
-
Dehydrating agent (e.g., phosphorus oxychloride - POCl₃)
-
Solvent (e.g., acetonitrile, toluene)
-
Reducing agent (e.g., sodium borohydride - NaBH₄)
-
Methanol
Procedure:
-
Cyclization: Dissolve the β-phenylethylamide in the solvent and add the dehydrating agent (e.g., POCl₃) dropwise at 0°C.[16]
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture and carefully quench it by pouring it onto ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) and extract the 3,4-dihydroisoquinoline intermediate with an organic solvent.
-
Dry and concentrate the organic extract.
-
Reduction: Dissolve the crude 3,4-dihydroisoquinoline in methanol.
-
Add sodium borohydride portion-wise at 0°C.
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry, concentrate, and purify the final 1,2,3,4-tetrahydroisoquinoline product.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Protocols for N-Functionalization of the 1,2,3,4-Tetrahydroquinoline Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-functionalization of the 1,2,3,4-tetrahydroquinoline (THQ) core, a prevalent scaffold in medicinal chemistry and drug discovery. The following sections describe validated methods for N-alkylation, N-arylation, and N-acylation, complete with step-by-step experimental procedures, quantitative data, and graphical representations of the workflows.
N-Alkylation via Reductive Alkylation
This protocol outlines a one-pot tandem reduction of quinolines to tetrahydroquinolines, followed by a boronic acid-catalyzed reductive alkylation with a carbonyl compound to yield N-alkylated tetrahydroquinolines. This method is notable for its mild reaction conditions and the use of a metal-free catalyst.[1][2][3]
Experimental Protocol: Boronic Acid-Catalyzed Reductive Alkylation
A detailed step-by-step procedure for the synthesis of N-alkyl tetrahydroquinolines is as follows:
-
To a 15 mL reaction tube, add the substituted quinoline (0.5 mmol), the corresponding aldehyde or ketone (0.5 mmol), Hantzsch ester (1.75 mmol), and 3-CF3C6H4B(OH)2 (25 mol%).
-
Add 1,2-dichloroethane (DCE, 2 mL) to the reaction tube.
-
Securely close the tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture continuously for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a petroleum ether and ethyl acetate solvent system.
-
Upon completion, allow the reaction tube to cool to room temperature.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated tetrahydroquinoline.
Data Presentation: N-Alkylation of Tetrahydroquinolines
| Entry | Aldehyde/Ketone | Product | Yield (%) |
| 1 | 4-Trifluoromethylbenzaldehyde | N-(4-(Trifluoromethyl)benzyl)-1,2,3,4-tetrahydroquinoline | 91 |
| 2 | 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)-1,2,3,4-tetrahydroquinoline | 89 |
| 3 | 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-1,2,3,4-tetrahydroquinoline | 92 |
| 4 | 2-Naphthaldehyde | N-(Naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinoline | 88 |
| 5 | Cyclohexanone | 1-(Cyclohexyl)-1,2,3,4-tetrahydroquinoline | 85 |
Reaction conditions: Quinoline (0.5 mmol), carbonyl compound (0.5 mmol), Hantzsch ester (1.75 mmol), 3-CF3C6H4B(OH)2 (25 mol%), DCE (2 mL), 60 °C, 12 h.
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-Alkylation of the Tetrahydroquinoline Core.
N-Arylation via Chan-Evans-Lam Coupling
This section details a one-pot synthesis of N-aryl tetrahydroquinolines through a sequential reduction of quinoline followed by a Chan-Evans-Lam (CEL) coupling reaction. A key feature of this method is the dual role of arylboronic acid as both a catalyst for the reduction and a reagent for the N-arylation.[4][5][6] This process is conducted under aerobic conditions and avoids the need for an external base.[4]
Experimental Protocol: One-Pot Reduction/Chan-Evans-Lam N-Arylation
The step-by-step procedure for the synthesis of N-aryl tetrahydroquinolines is as follows:
-
In a reaction vessel, combine the quinoline (1.0 equiv), Hantzsch ester (1.1 equiv), and arylboronic acid (1.2 equiv).
-
Add copper(II) acetate (10 mol%) as a catalyst.
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Stir the reaction mixture at 60 °C for 7 hours under an air atmosphere to facilitate the reduction of the quinoline to this compound.
-
After the reduction is complete, continue to stir the reaction mixture at room temperature for an additional 40 hours to allow for the Chan-Evans-Lam N-arylation to proceed.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to yield the N-aryl tetrahydroquinoline.
Data Presentation: N-Arylation of Tetrahydroquinolines
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-Phenyl-1,2,3,4-tetrahydroquinoline | 94 |
| 2 | 4-Methylphenylboronic acid | N-(p-Tolyl)-1,2,3,4-tetrahydroquinoline | 94 |
| 3 | 4-Methoxyphenylboronic acid | N-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline | 96 |
| 4 | 4-Bromophenylboronic acid | N-(4-Bromophenyl)-1,2,3,4-tetrahydroquinoline | 86 |
| 5 | 4-Chlorophenylboronic acid | N-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoline | 75 |
Reaction conditions: Quinoline (1.0 equiv), Hantzsch ester (1.1 equiv), arylboronic acid (1.2 equiv), Cu(OAc)2 (10 mol%), DCE, 60 °C for 7 h, then rt for 40 h, under air.[5]
Experimental Workflow: N-Arylation
Caption: Workflow for the N-Arylation of the Tetrahydroquinoline Core.
N-Acylation of the Tetrahydroquinoline Core
This protocol describes the N-acylation of the this compound core using acylating agents under basic conditions. The described solid-grind methodology offers a solvent-free, efficient, and rapid alternative to traditional solution-phase reactions.
Experimental Protocol: Solid-Grind N-Acylation
A detailed procedure for the N-acylation of this compound is as follows:
-
In a mortar, place this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Grind the mixture thoroughly with a pestle for approximately 15 minutes at room temperature.
-
Transfer the ground solid mixture to a round-bottom flask.
-
Carefully add the acylating agent (e.g., acetyl chloride, chloroacetyl chloride, or propionyl chloride) (1.2 equiv) dropwise to the flask while swirling. Caution: Acylating agents are corrosive and toxic; handle in a fume hood with appropriate personal protective equipment.
-
Continue to swirl the mixture for an additional 15-30 minutes at room temperature.
-
Monitor the reaction to completion by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-acylated tetrahydroquinoline.
Data Presentation: N-Acylation of Tetrahydroquinolines
| Entry | Acylating Agent | Product | Reaction Time (min) | Yield (%) |
| 1 | Acetyl chloride | 1-Acetyl-1,2,3,4-tetrahydroquinoline | 20 | 95 |
| 2 | Chloroacetyl chloride | 1-(2-Chloroacetyl)-1,2,3,4-tetrahydroquinoline | 15 | 92 |
| 3 | Propionyl chloride | 1-Propionyl-1,2,3,4-tetrahydroquinoline | 25 | 94 |
| 4 | Benzoyl chloride | 1-Benzoyl-1,2,3,4-tetrahydroquinoline | 30 | 90 |
Reaction conditions: this compound (1.0 equiv), anhydrous K2CO3 (2.0 equiv), acylating agent (1.2 equiv), room temperature, solid-grind.
Experimental Workflow: N-Acylation
Caption: Workflow for the N-Acylation of the Tetrahydroquinoline Core.
References
- 1. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction [organic-chemistry.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions on the Tetrahydroquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing various metal-catalyzed cross-coupling reactions on the tetrahydroquinoline (THQ) scaffold, a privileged structural motif in medicinal chemistry. The protocols detailed herein are based on established literature procedures and are intended to serve as a practical resource for the synthesis and functionalization of THQ derivatives.
Introduction
The tetrahydroquinoline core is a ubiquitous feature in a vast array of natural products and pharmaceutical agents, exhibiting a broad spectrum of biological activities. The ability to selectively introduce molecular complexity onto this scaffold through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is of paramount importance in drug discovery and development. Metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the late-stage functionalization of heterocyclic systems, including the THQ framework. This document outlines detailed protocols and application data for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Negishi, and Stille couplings.
General Experimental Workflow
A typical experimental workflow for metal-catalyzed cross-coupling reactions on the tetrahydroquinoline scaffold is depicted below. This generalized scheme can be adapted to the specific requirements of each reaction type.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. It is widely used for the arylation, heteroarylation, and vinylation of the tetrahydroquinoline scaffold.
General Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Application Data
| Entry | Halo-THQ | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-Bromo-THQ | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 95 |
| 2 | 8-Bromo-THQ | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 88 |
| 3 | 6-Chloro-THQ | 2-Thienylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | t-AmylOH | 110 | 92 |
| 4 | N-Boc-7-bromo-THQ | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos (2) | K₂CO₃ | THF/H₂O | 80 | 78 |
Experimental Protocol: Synthesis of 6-Phenyl-1,2,3,4-tetrahydroquinoline
Materials:
-
6-Bromo-1,2,3,4-tetrahydroquinoline (1.0 mmol, 212 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask, add 6-bromo-1,2,3,4-tetrahydroquinoline, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene, ethanol, and water to the flask.
-
Degas the resulting mixture by bubbling with the inert gas for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide/triflate and an amine. This reaction is instrumental for the synthesis of N-aryl and N-heteroaryl tetrahydroquinolines.
Application Data
| Entry | Halo-THQ | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 8-Bromo-THQ | Aniline | Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ | Dioxane | 100 | 91 |
| 2 | 6-Chloro-THQ | Morpholine | Pd(OAc)₂ (2) | RuPhos | K₂CO₃ | t-BuOH | 100 | 85 |
| 3 | N-Methyl-7-iodo-THQ | Benzylamine | Pd(OAc)₂ (1.5) | BrettPhos | NaOtBu | Toluene | 110 | 89 |
| 4 | 5-Triflyloxy-THQ | Piperidine | Pd₂(dba)₃ (2) | BINAP | K₃PO₄ | Toluene | 90 | 82 |
Experimental Protocol: Synthesis of N-(1,2,3,4-Tetrahydroquinolin-8-yl)aniline
Materials:
-
8-Bromo-1,2,3,4-tetrahydroquinoline (1.0 mmol, 212 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Cesium carbonate (1.5 mmol, 488 mg)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox, add cesium carbonate to an oven-dried Schlenk tube.
-
Add tris(dibenzylideneacetone)dipalladium(0) and Xantphos to the tube.
-
Add 8-bromo-1,2,3,4-tetrahydroquinoline and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous 1,4-dioxane and aniline via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the alkynylation of the tetrahydroquinoline scaffold.
Application Data
| Entry | Halo-THQ | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-Iodo-THQ | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 93 |
| 2 | 8-Bromo-THQ | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 80 | 85 |
| 3 | N-Acetyl-5-iodo-THQ | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (2) | CuI (5) | Cs₂CO₃ | Acetonitrile | 70 | 88 |
| 4 | 7-Bromo-THQ | Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (6) | Piperidine | Toluene | 90 | 79 |
Experimental Protocol: Synthesis of 6-(Phenylethynyl)-1,2,3,4-tetrahydroquinoline
Materials:
-
6-Iodo-1,2,3,4-tetrahydroquinoline (1.0 mmol, 259 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg)
-
Copper(I) iodide (0.04 mmol, 8 mg)
-
Triethylamine (5 mL)
-
Anhydrous THF (5 mL)
Procedure:
-
To a Schlenk flask, add 6-iodo-1,2,3,4-tetrahydroquinoline, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Other Cross-Coupling Reactions
While Suzuki, Buchwald-Hartwig, and Sonogashira reactions are the most commonly employed, other cross-coupling methodologies have also been successfully applied to the tetrahydroquinoline scaffold.
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction can be used to introduce alkenyl groups onto the THQ core.
General Conditions:
-
Substrates: Halo- or triflyloxy-tetrahydroquinolines and alkenes.
-
Catalyst: Pd(OAc)₂, Pd(PPh₃)₄.
-
Base: Et₃N, K₂CO₃, NaOAc.
-
Solvent: DMF, acetonitrile, toluene.
-
Temperature: 80-140 °C.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is particularly useful for introducing alkyl groups.
General Conditions:
-
Substrates: Halo-tetrahydroquinolines and organozinc reagents.
-
Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, Ni(acac)₂.
-
Solvent: THF, DMF, dioxane.
-
Temperature: Room temperature to 80 °C.
Stille Coupling
The Stille coupling utilizes an organotin compound and an organic halide in the presence of a palladium catalyst. While effective, the toxicity of organotin reagents is a significant drawback.
General Conditions:
-
Substrates: Halo- or triflyloxy-tetrahydroquinolines and organostannanes.
-
Catalyst: Pd(PPh₃)₄, Pd₂(dba)₃.
-
Additives: LiCl, CuI.
-
Solvent: Toluene, DMF, THF.
-
Temperature: 80-120 °C.
Conclusion
The metal-catalyzed cross-coupling reactions outlined in these application notes represent a powerful toolkit for the synthetic and medicinal chemist. The ability to functionalize the tetrahydroquinoline scaffold in a controlled and predictable manner is crucial for the exploration of structure-activity relationships and the development of novel therapeutic agents. The provided protocols offer a starting point for the implementation of these transformative reactions in the laboratory. It is important to note that reaction conditions may require optimization depending on the specific substrates and desired outcomes.
Flow Chemistry Approaches to 1,2,3,4-Tetrahydroquinoline Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3,4-tetrahydroquinolines using continuous flow chemistry. The following sections highlight key methodologies, offering quantitative data, step-by-step procedures, and visual representations of the experimental workflows.
Introduction
1,2,3,4-Tetrahydroquinoline and its derivatives are privileged scaffolds in medicinal chemistry and pharmaceutical development, exhibiting a wide range of biological activities. Traditional batch synthesis of these compounds can present challenges related to reaction time, scalability, safety, and process control. Continuous flow chemistry offers a compelling alternative, enabling enhanced reaction efficiency, improved safety, and facile scalability. This document details two prominent flow chemistry approaches for the synthesis of 1,2,3,4-tetrahydroquinolines: catalytic hydrogenation of quinolines and visible-light photocatalysis.
Application Note 1: Continuous Flow Catalytic Hydrogenation of Quinolines
This method focuses on the selective hydrogenation of the heterocyclic ring of quinoline substrates to yield the corresponding 1,2,3,4-tetrahydroquinolines. The use of a packed-bed reactor with a heterogeneous catalyst allows for a stable and high-yielding continuous process.
Data Presentation
Table 1: Quantitative Data for the Continuous Flow Hydrogenation of 6-Chloroquinoline
| Parameter | Value | Reference |
| Substrate | 6-Chloroquinoline | [1][2] |
| Catalyst | Ru50P50@SILP (250 mg) diluted with glass beads (500 mg) | [1][2] |
| Solvent | Heptane | [1][2] |
| Substrate Concentration | 0.04 M | [1][2] |
| Flow Rate | 0.7 mL/min | [1][2] |
| Temperature | 90 °C | [1][2] |
| Pressure (H2) | 50 bar | [1][2] |
| Residence Time | 1.14 min | [1][2] |
| Yield of 6-Chloro-1,2,3,4-tetrahydroquinoline | >95% | [1][2] |
Experimental Protocol
1. Materials and Equipment:
-
6-Chloroquinoline
-
Heptane (HPLC grade)
-
Ru50P50@SILP catalyst
-
Glass beads (inert support)
-
Continuous flow reactor system (e.g., H-Cube reactor) equipped with a packed-bed reactor cartridge
-
High-pressure liquid chromatography (HPLC) pump
-
Back-pressure regulator
-
Hydrogen gas source
-
Product collection vessel
2. Reagent and Catalyst Preparation:
-
Prepare a 0.04 M stock solution of 6-chloroquinoline in heptane.
-
Prepare the catalyst bed by packing a reactor cartridge with 250 mg of Ru50P50@SILP catalyst diluted with 500 mg of glass beads.
3. Flow Reactor Setup and Operation:
-
Install the packed-bed reactor cartridge into the flow reactor system.
-
Set the reactor temperature to 90 °C.
-
Pressurize the system with hydrogen gas to 50 bar.
-
Set the back-pressure regulator to maintain the system pressure.
-
Begin pumping the 0.04 M solution of 6-chloroquinoline in heptane through the reactor at a flow rate of 0.7 mL/min.
-
Allow the system to stabilize and collect the product effluent.
-
Monitor the reaction progress by analyzing the collected samples using appropriate analytical techniques (e.g., GC-FID, LC-MS).
Visualization
Caption: Workflow for the continuous flow catalytic hydrogenation of 6-chloroquinoline.
Application Note 2: Visible-Light Photocatalytic Synthesis of Tetrahydroquinolines
This method utilizes visible light and a photocatalyst to initiate the cyclization of iodoaryl vinyl derivatives to form the tetrahydroquinoline core. This approach offers mild reaction conditions and can significantly reduce reaction times compared to batch processes.[3]
Data Presentation
Table 2: Representative Data for the Photocatalytic Flow Synthesis of Tetrahydroquinolines
| Parameter | Value | Reference |
| Substrate | N-(2-iodophenyl)allylamine derivatives | [3] |
| Photocatalyst | Ru(bpy)3Cl2 or similar iridium-based photocatalyst | [4] |
| Solvent | Acetonitrile or DMF | [3][4] |
| Substrate Concentration | 0.01 - 0.1 M | Inferred |
| Flow Rate | 0.1 - 1.0 mL/min | Inferred |
| Reactor | FEP tubing wrapped around a light source | Inferred |
| Light Source | Blue LEDs (450 nm) | Inferred |
| Residence Time | ~1 hour | [3] |
| Yield | Good to excellent | [3] |
Experimental Protocol
1. Materials and Equipment:
-
N-(2-iodophenyl)allylamine derivative
-
Photocatalyst (e.g., Ru(bpy)3Cl2)
-
Solvent (e.g., acetonitrile)
-
Syringe pump
-
Fluorinated ethylene propylene (FEP) tubing (as the flow reactor)
-
Visible light source (e.g., blue LED strip)
-
Back-pressure regulator
-
Product collection vessel
2. Reagent Preparation:
-
Prepare a stock solution of the N-(2-iodophenyl)allylamine derivative and the photocatalyst in the chosen solvent. Ensure the solution is degassed to remove oxygen, which can quench the photocatalytic cycle.
3. Flow Reactor Setup and Operation:
-
Wrap the FEP tubing around the visible light source to ensure efficient irradiation.
-
Connect the FEP tubing to the syringe pump and the back-pressure regulator.
-
Set the desired flow rate on the syringe pump to achieve the target residence time (approximately 1 hour).
-
Turn on the visible light source.
-
Begin pumping the reagent solution through the FEP tubing.
-
Collect the product effluent in a collection vessel.
-
Analyze the collected samples to determine the conversion and yield.
Visualization
References
Enzymatic Resolution of Racemic 1,2,3,4-Tetrahydroquinoline Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 1,2,3,4-tetrahydroquinoline mixtures. The methodologies described herein utilize lipases, particularly Candida antarctica lipase B (CALB), a versatile and efficient biocatalyst for the enantioselective acylation of amines. These protocols are designed to be a valuable resource for researchers in academia and industry involved in the synthesis of chiral intermediates for pharmaceutical development.
Application Note 1: Lipase-Catalyzed Kinetic Resolution of (±)-1,2,3,4-Tetrahydroquinolines via N-Acylation
The kinetic resolution of racemic 1,2,3,4-tetrahydroquinolines is a widely employed method to obtain enantiomerically enriched forms of these important heterocyclic compounds. The principle of this method lies in the differential reaction rates of the two enantiomers with a chiral catalyst, in this case, an enzyme. Lipases, particularly CALB, have demonstrated excellent enantioselectivity in the acylation of the secondary amine functionality of the tetrahydroquinoline ring.
In a typical kinetic resolution, one enantiomer is preferentially acylated by the enzyme, leading to the formation of an N-acyl-1,2,3,4-tetrahydroquinoline, while the other enantiomer remains largely unreacted. This results in a mixture of the acylated product and the unreacted amine, which can then be separated by standard chromatographic techniques. The success of the resolution is quantified by the enantiomeric excess (e.e.) of both the product and the remaining substrate, as well as the conversion rate.
Several factors can influence the efficiency and selectivity of the enzymatic resolution, including the choice of enzyme, the acyl donor, the solvent, and the reaction temperature. Immobilized lipases, such as Novozym® 435 (CALB immobilized on acrylic resin), are often preferred due to their enhanced stability and ease of recovery and reuse.
Data Presentation
The following tables summarize the quantitative data from representative enzymatic resolutions of racemic this compound derivatives.
Table 1: Enantioselective N-Acylation of Racemic Amines using Candida antarctica Lipase B (CALB)
| Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) |
| (±)-1-Methyl-1,2,3,4-tetrahydroquinoline | Isopropyl 2-ethoxyacetate | MTBE | 40 | 6 | >50 | >99 (S) | >99 (R) |
| (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Diisopropyl malonate | MTBE | 40 | 4 | ~50 | >99 (S) | >99 (R) |
| (±)-Heptan-2-amine | Isopropyl 2-cyanoacetate | MTBE | 40 | 4 | ~50 | >99 (S) | >99 (R) |
Note: Data is compiled from various sources and represents typical results. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of (±)-1,2,3,4-Tetrahydroquinolines by N-Acylation
This protocol describes a general method for the kinetic resolution of racemic 1,2,3,4-tetrahydroquinolines using an immobilized lipase.
Materials:
-
Racemic this compound derivative
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Acyl donor (e.g., isopropyl 2-ethoxyacetate, diisopropyl malonate, isopropyl 2-cyanoacetate)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), diisopropyl ether)
-
4Å Molecular sieves (optional, to ensure anhydrous conditions)
-
Reaction vessel (e.g., screw-capped vial)
-
Orbital shaker or magnetic stirrer
-
Analytical equipment for monitoring the reaction (TLC, GC, or HPLC)
-
Chromatography supplies for product separation (silica gel, solvents)
Procedure:
-
To a screw-capped vial, add the racemic this compound derivative (1.0 equiv).
-
Add the immobilized lipase (typically 10-50 mg per 0.1 mmol of substrate).
-
Add the anhydrous organic solvent (e.g., 2 mL of MTBE).
-
Add the acyl donor (1.0-1.5 equiv).
-
If required, add 4Å molecular sieves to the reaction mixture.
-
Seal the vial and place it on an orbital shaker or use a magnetic stirrer to ensure adequate mixing.
-
Incubate the reaction at the desired temperature (typically 30-50 °C).
-
Monitor the progress of the reaction by TLC, GC, or HPLC until approximately 50% conversion is reached.
-
Upon reaching the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent and dried for reuse.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted amine and the acylated product by column chromatography on silica gel.
Protocol 2: Analytical Method for Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
This protocol provides a general guideline for the determination of the enantiomeric excess of the resolved this compound derivatives. The specific column and mobile phase conditions will need to be optimized for each specific compound.
Materials and Equipment:
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)
-
HPLC system with a UV detector
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Amine modifier (e.g., diethylamine, triethylamine)
-
Samples of the racemic starting material, the unreacted substrate, and the acylated product.
Procedure:
-
Prepare a stock solution of the racemic this compound in a suitable solvent (e.g., isopropanol).
-
Prepare samples of the purified unreacted substrate and the acylated product for HPLC analysis.
-
Set up the chiral HPLC system with the appropriate column and mobile phase. A typical mobile phase for chiral separations of amines is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the samples of the unreacted substrate and the acylated product.
-
Integrate the peak areas for each enantiomer in the chromatograms.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: General workflow for the enzymatic kinetic resolution of racemic 1,2,3,4-tetrahydroquinolines.
Caption: Logical relationship in enzymatic kinetic resolution of tetrahydroquinolines.
Application of 1,2,3,4-Tetrahydroquinoline in Agrochemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroquinoline (THQ) is a versatile heterocyclic scaffold that has garnered significant attention in the development of novel agrochemicals.[1][2] Its unique structural and electronic properties make it an excellent building block for the synthesis of compounds with a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[2][3][4] The incorporation of the THQ moiety into molecules can enhance their binding affinity to target enzymes and receptors in pests and pathogens, leading to improved efficacy. This document provides an overview of the application of this compound in the synthesis of novel fungicides, including detailed experimental protocols and quantitative activity data.
Fungicidal Applications of this compound Derivatives
Recent research has focused on the development of this compound derivatives as potent fungicides, particularly against economically important plant pathogens. Two notable classes of compounds that have shown significant promise are pyrazole derivatives and sulfonyl hydrazide derivatives containing the THQ scaffold.
Pyrazole Derivatives Containing this compound
A series of novel pyrazole derivatives incorporating a this compound moiety have been synthesized and evaluated for their fungicidal activities.[2][4] These compounds have demonstrated significant efficacy against a range of fungal pathogens, with some exhibiting activity comparable to commercial fungicides.[2]
Quantitative Fungicidal Activity Data
The in vitro fungicidal activities of synthesized pyrazole-tetrahydroquinoline derivatives were assessed against various phytopathogenic fungi. The results, expressed as EC50 (Effective Concentration to inhibit 50% of fungal growth), are summarized in the table below.
| Compound ID | Target Fungi | EC50 (μg/mL) |
| 10d | Gaeumannomyces graminis var. tritici | < 16.7 |
| 10e | Gaeumannomyces graminis var. tritici | < 16.7 |
| 10h | Gaeumannomyces graminis var. tritici | > 50 |
| 10i | Gaeumannomyces graminis var. tritici | > 50 |
| 10j | Gaeumannomyces graminis var. tritici | > 50 |
| Pyraclostrobin (Control) | Gaeumannomyces graminis var. tritici | < 16.7 |
| 10d | Valsa mali | > 50 |
| 10e | Valsa mali | > 50 |
| 10d | Sclerotinia sclerotiorum | > 50 |
| 10e | Sclerotinia sclerotiorum | > 50 |
Data sourced from: Synthesis and fungicidal activity of pyrazole derivatives containing this compound.[2][4]
Experimental Protocol: Synthesis of Pyrazole Derivatives Containing this compound
The synthesis of the target compounds involves a multi-step process, beginning with the acylation of this compound.
Step 1: Synthesis of 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (Intermediate 2)
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one.
Step 2: General Procedure for the Synthesis of Final Pyrazole Derivatives (e.g., 10d, 10e)
-
To a solution of the appropriate pyrazole carboxylic acid (1.0 eq) in DCM, add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the corresponding acyl chloride.
-
Dissolve the obtained acyl chloride and the appropriate substituted this compound intermediate in DCM.
-
Add triethylamine (1.5 eq) and stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the final pyrazole derivatives.
Caption: Synthetic pathway for pyrazole-tetrahydroquinoline fungicides.
Sulfonyl Hydrazide Derivatives Containing this compound
Another promising class of fungicides derived from this compound are sulfonyl hydrazide derivatives.[5][6] These compounds have been designed as laccase inhibitors, a novel target for fungicides.[5][6]
Quantitative Fungicidal and Laccase Inhibitory Activity Data
The antifungal activities and laccase inhibitory effects of the synthesized sulfonyl hydrazide-tetrahydroquinoline derivatives are presented below.
| Compound ID | Target Fungi | EC50 (μg/mL) | Laccase Inhibition EC50 (μg/mL) |
| 4bl | Sclerotinia sclerotiorum | 3.32 | - |
| 4bl | Valsa mali | 2.78 | - |
| 4bh | - | - | 14.85 |
| PMDD-5Y (Lead) | - | - | > 50 |
| Cysteine (Control) | - | - | 25.34 |
Data sourced from: Design, Synthesis, and Biological Activity of Novel Fungicides Containing a this compound Scaffold and Acting as Laccase Inhibitors.[5][6]
Experimental Protocol: Synthesis of Sulfonyl Hydrazide Derivatives Containing this compound
The synthesis of these derivatives involves the reaction of a substituted benzenesulfonyl chloride with hydrazine hydrate, followed by condensation with a substituted aldehyde or ketone.
Step 1: Synthesis of Substituted Benzenesulfonyl Hydrazide (Intermediate 3)
-
Dissolve the appropriately substituted benzenesulfonyl chloride (1.0 eq) in tetrahydrofuran (THF).
-
Add this solution dropwise to a stirred solution of hydrazine hydrate (2.0 eq) in THF at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the benzenesulfonyl hydrazide intermediate.
Step 2: General Procedure for the Synthesis of Final Sulfonyl Hydrazide Derivatives (e.g., 4bl, 4bh)
-
To a solution of the substituted benzenesulfonyl hydrazide (1.0 eq) in ethanol, add the corresponding substituted this compound-carbaldehyde or -ketone (1.0 eq).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure sulfonyl hydrazide derivative.
Caption: Synthetic route to sulfonyl hydrazide-tetrahydroquinoline fungicides.
Conclusion
The this compound scaffold has proven to be a valuable component in the design and synthesis of novel agrochemicals, particularly fungicides. The derivatives discussed herein demonstrate potent activity against significant plant pathogens. The provided synthetic protocols offer a foundation for further exploration and optimization of THQ-based compounds in the pursuit of effective and environmentally benign crop protection solutions. The continued investigation into the structure-activity relationships of these compounds will be crucial for the development of the next generation of agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and fungicidal activity of pyrazole derivatives containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selling this compound THQ Tetrahydroquinoline 635-46-1 99% suppliers |Tocopharm [tocopharm.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Activity of Novel Fungicides Containing a this compound Scaffold and Acting as Laccase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for high-yield tetrahydroquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for high-yield tetrahydroquinoline synthesis.
Section 1: The Povarov Reaction
The Povarov reaction is a powerful and widely used method for the synthesis of tetrahydroquinolines. It is a formal [4+2] cycloaddition of an imine with an electron-rich alkene, often performed as a one-pot, three-component reaction between an aniline, an aldehyde, and an alkene.[1][2] This section provides guidance on overcoming common challenges encountered during this reaction.
Troubleshooting Guide: Povarov Reaction
Q1: I am getting a low yield in my Povarov reaction. What are the potential causes and how can I improve it?
A1: Low yields in the Povarov reaction can arise from several factors, primarily related to the stability of the in-situ generated imine intermediate, catalyst efficiency, and suboptimal reaction conditions.[3] Below is a step-by-step guide to troubleshoot and optimize your reaction for higher yields.
Troubleshooting Steps for Low Yield:
-
Ensure Anhydrous Conditions: The imine intermediate is susceptible to hydrolysis.[3] Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure reagents are dry. The use of dehydrating agents like anhydrous MgSO₄ or molecular sieves (e.g., 4 Å) can be beneficial.[4]
-
Optimize the Catalyst: The choice and amount of catalyst are critical. Lewis acids or Brønsted acids are commonly used to activate the imine.[1][3]
-
Catalyst Screening: If one catalyst is not effective, screen others. Common Lewis acids include Sc(OTf)₃, Yb(OTf)₃, InCl₃, and Cu(OTf)₂.[1][5] Chiral phosphoric acids are also effective, particularly for asymmetric synthesis.[6]
-
Catalyst Loading: The optimal catalyst loading is typically between 5-20 mol%. A loading that is too low may result in incomplete conversion, while excessive amounts can sometimes lead to side reactions or catalyst agglomeration.[3][7]
-
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield.[3]
-
Temperature Adjustment: Temperature is a crucial parameter to optimize.
-
Higher temperatures can increase the reaction rate but may also lead to the decomposition of reactants, intermediates, or products.[3] Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
-
-
Check Reagent Purity and Stoichiometry:
-
Impurities in the aniline, aldehyde, or alkene can poison the catalyst or lead to side reactions.[3] Ensure the purity of your starting materials.
-
The stoichiometry of the reactants can also be important. Using a slight excess of the more volatile component may be beneficial.
-
-
Monitor Reaction Time: Extended reaction times can sometimes lead to product degradation.[3] Determine the optimal reaction time by monitoring the reaction's progress.
Q2: My Povarov reaction is suffering from poor diastereoselectivity. How can I control the stereochemical outcome?
A2: Controlling diastereoselectivity is a common challenge, especially when new stereocenters are formed. The choice of catalyst, solvent, and the steric and electronic properties of the substrates all play a role in the stereochemical outcome.[3][5]
Strategies to Improve Diastereoselectivity:
-
Catalyst Choice: Chiral catalysts are often employed to induce high diastereoselectivity and enantioselectivity. Chiral phosphoric acids and chiral metal complexes have proven to be effective.[5][6]
-
Solvent Effects: The solvent can influence the transition state geometry. Experiment with a range of solvents to find the one that favors the desired diastereomer.
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Substrate Structure: The substituents on the aniline, aldehyde, and alkene can have a significant impact on the stereochemical outcome. Sterically bulky groups can often direct the approach of the reactants, leading to higher selectivity.
Data Presentation: Povarov Reaction Optimization
The following tables summarize the effect of different catalysts and solvents on the yield of the Povarov reaction.
Table 1: Effect of Catalyst on Tetrahydroquinoline Synthesis
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sc(OTf)₃ (10) | CH₃CN | Room Temp | 95 | [5] |
| Yb(OTf)₃ (10) | CH₃CN | Room Temp | 92 | [5] |
| InCl₃ | - | - | High | [1] |
| Cu(OTf)₂ (10) | Toluene | 45 | Effective | [3] |
| AlCl₃ (10) | Toluene | 45 | Effective | [3] |
| p-TSA | Ethanol | Reflux | 41-67 | [10] |
Note: Yields are highly substrate-dependent. This table provides a general comparison based on literature data.
Table 2: Effect of Solvent on Tetrahydroquinoline Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aluminum acetylacetonate (5 mol%) | Water | Reflux | High | [8] |
| Aluminum acetylacetonate (5 mol%) | Ethanol | Reflux | Moderate | [8] |
| Aluminum acetylacetonate (5 mol%) | Acetonitrile | Reflux | Moderate | [8] |
| Aluminum acetylacetonate (5 mol%) | EtOH/H₂O (1:1) | Reflux | Moderate | [8] |
| - | Toluene | 110 | - | [11] |
Experimental Protocol: Three-Component Povarov Reaction
This protocol provides a general procedure for the synthesis of 2,4-disubstituted tetrahydroquinolines via a three-component Povarov reaction.[2][6]
Materials:
-
Aniline derivative (1.0 mmol)
-
Aldehyde derivative (1.0 mmol)
-
Alkene (e.g., N-vinylcarbamate) (1.2 mmol)
-
Catalyst (e.g., chiral phosphoric acid, 0.1 equiv)
-
Anhydrous solvent (e.g., toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aniline derivative (1.0 mmol), the aldehyde derivative (1.0 mmol), and the anhydrous solvent (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the imine.
-
Add the catalyst (0.1 equiv) to the reaction mixture and stir for an additional 10 minutes.
-
Add the alkene (1.2 mmol) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 45°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroquinoline.
Visualization: Povarov Reaction
Caption: Workflow for a typical three-component Povarov reaction.
Caption: Troubleshooting workflow for the Povarov reaction.
Section 2: Borrowing Hydrogen Methodology
The Borrowing Hydrogen (BH) methodology is an atom-economical approach for C-N and C-C bond formation. In the context of tetrahydroquinoline synthesis, it typically involves the reaction of a 2-aminobenzyl alcohol with a secondary alcohol, catalyzed by a transition metal complex, with water as the only byproduct.
Troubleshooting Guide: Borrowing Hydrogen Synthesis
Q1: My Borrowing Hydrogen reaction for tetrahydroquinoline synthesis is giving low yields or incorrect products. What should I check?
A1: The outcome of a Borrowing Hydrogen reaction is highly sensitive to the choice of catalyst, base, and reaction temperature. Here are key parameters to investigate:
Troubleshooting Steps for Low Yield/Selectivity:
-
Catalyst System: The catalyst is central to the BH process. Manganese pincer complexes have shown high activity. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive.
-
Base Selection: The choice of base can dramatically influence the reaction's outcome, determining whether the product is a quinoline or a tetrahydroquinoline. For instance, with a manganese pincer catalyst, KOtBu at 140°C may selectively yield the quinoline, while a combination of KH and KOH at 120°C can favor the formation of the tetrahydroquinoline.
-
Temperature Control: Reaction temperature is a critical parameter. It can affect not only the reaction rate but also the product distribution (quinoline vs. tetrahydroquinoline).
-
Solvent Choice: The solvent can influence the catalyst's activity and stability. DME (1,2-dimethoxyethane) has been reported as an effective solvent for this transformation.
-
Substrate Scope: Electron-donating or -withdrawing groups on the aromatic rings of the reactants can affect their reactivity. Highly substituted alcohols may also lead to a decrease in yield.
Data Presentation: Borrowing Hydrogen Reaction Optimization
Table 3: Optimization of Reaction Conditions for 2-Phenyl-1,2,3,4-tetrahydroquinoline Synthesis
| Entry | Base | Temperature (°C) | Yield of Tetrahydroquinoline (%) | Yield of Quinoline (%) |
| 1 | KOtBu | 140 | Low | High |
| 2 | KH | 120 | 67 | 13 |
| 3 | KH + KOH | 120 | 84 | 12 |
Reaction conditions: 2-aminobenzyl alcohol, 1-phenylethanol, Mn-pincer catalyst, DME solvent.
Experimental Protocol: Synthesis of Tetrahydroquinolines via Borrowing Hydrogen
This protocol is based on a reported procedure using a manganese pincer catalyst.
Materials:
-
2-Aminobenzyl alcohol derivative (0.880 mmol)
-
Secondary alcohol (0.800 mmol)
-
Manganese PN³ pincer catalyst (e.g., 2 mol%)
-
Bases (e.g., KH and KOH)
-
Anhydrous DME (1.0 M solution of the alcohol)
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox, charge a screw-capped vial with the 2-aminobenzyl alcohol derivative, the secondary alcohol, the manganese catalyst, and the bases.
-
Add the anhydrous DME.
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in a preheated oil bath at the desired temperature (e.g., 120°C).
-
Stir the reaction for the required time (e.g., 24 hours).
-
Cool the reaction to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization: Borrowing Hydrogen Catalytic Cycle
Caption: Proposed catalytic cycle for tetrahydroquinoline synthesis via Borrowing Hydrogen.
Section 3: General FAQs
Q1: What are the main synthetic routes to tetrahydroquinolines?
A1: Besides the Povarov reaction and the Borrowing Hydrogen methodology, other common methods include:
-
Catalytic Hydrogenation of Quinolines: This involves the reduction of the corresponding quinoline using a heterogeneous or homogeneous catalyst (e.g., Pd/C, PtO₂, Raney Ni) under a hydrogen atmosphere.[12]
-
Reductive Cyclization of 2-Nitrochalcones: This method involves the reduction of the nitro group and the double bond of a 2-nitrochalcone, followed by cyclization.[8]
-
Domino Reactions: Various domino or cascade reactions have been developed that allow for the rapid construction of the tetrahydroquinoline scaffold from simple starting materials.[8]
Q2: How can I monitor the progress of my tetrahydroquinoline synthesis?
A2: The progress of the reaction can be monitored by several techniques:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, including the conversion of starting materials and the mass of the product, confirming its formation.
-
Gas Chromatography (GC): For volatile compounds, GC can be used to monitor the reaction progress and determine the relative amounts of starting materials and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a quantitative measure of the reaction's progress.
Q3: Are there any safety concerns I should be aware of when synthesizing tetrahydroquinolines?
A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific considerations for tetrahydroquinoline synthesis may include:
-
Handling of Reagents: Many of the reagents used, such as anilines and aldehydes, can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Catalysts: Some metal catalysts can be pyrophoric or toxic. Always consult the Safety Data Sheet (SDS) for proper handling and storage procedures.
-
Hydrogenation Reactions: Reactions involving hydrogen gas should be performed with appropriate equipment (e.g., a Parr hydrogenator) and behind a blast shield, as hydrogen is highly flammable.
-
Solvents: Many organic solvents are flammable and have associated health risks. Handle them with care in a fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. sci-rad.com [sci-rad.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of tetrahydroquinolines with quaternary stereocenters through the Povarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Imine formation-Typical procedures - operachem [operachem.com]
Technical Support Center: Purification of 1,2,3,4-Tetrahydroquinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 1,2,3,4-tetrahydroquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most frequently employed purification techniques for this compound derivatives are column chromatography, crystallization, and distillation. The choice of method depends on the physical properties of the derivative (e.g., solid or liquid), the nature of the impurities, and the required final purity.
Q2: My this compound derivative is an oil. What is the best way to purify it?
A2: For oily or non-crystalline derivatives, column chromatography is a standard and effective purification method.[1] Another potential method for thermally stable, lower boiling point oils is fractional distillation under reduced pressure.[2]
Q3: How can I remove colored impurities from my product?
A3: Colored impurities, often arising from oxidation or side reactions, can sometimes be removed by treating a solution of the crude product with activated charcoal followed by filtration. However, column chromatography is generally the most effective method for separating colored impurities from the desired compound.
Q4: My purified this compound derivative darkens over time. How can I prevent this?
A4: this compound and its derivatives can be susceptible to air oxidation, which can lead to discoloration. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. The use of amber vials can also help to minimize light exposure.
Troubleshooting Guide
Column Chromatography
Q5: My basic this compound derivative is streaking or tailing on the silica gel TLC plate and column. How can I resolve this?
A5: The basic nitrogen atom in the tetrahydroquinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance. To mitigate this, you can:
-
Add a basic modifier to the eluent: A small amount of a tertiary amine, such as triethylamine (Et₃N) or pyridine, is commonly added to the mobile phase (typically 0.1-1%). This deactivates the acidic sites on the silica gel and improves the peak shape. For instance, a crude product was purified by column chromatography using a 7:1 petrol/ethyl acetate eluent that was pre-conditioned with 1% Et₃N.[1]
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a polymer-based support.
Q6: I am having difficulty separating my desired product from a closely related impurity. What can I do?
A6: To improve the separation of closely related compounds:
-
Optimize the solvent system: A systematic trial of different solvent mixtures with varying polarities is crucial. Using a less polar solvent system can often increase the separation factor (ΔRf).
-
Use a finer mesh silica gel: Employing silica gel with a smaller particle size can increase the column's efficiency and resolving power.
-
Consider High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC on a reverse-phase column may be necessary. A method for analyzing 1,2,3,4-tetrahydroisoquinoline on a Newcrom R1 reverse-phase column using an acetonitrile/water/phosphoric acid mobile phase has been reported, which can be adapted for tetrahydroquinolines.[3] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[3]
Crystallization
Q7: I am unable to induce crystallization of my this compound derivative. What should I try?
A7: If your compound is reluctant to crystallize, you can attempt the following:
-
Solvent screening: Systematically test a variety of solvents with different polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Use a solvent/anti-solvent system: Dissolve your compound in a good solvent and then slowly add an "anti-solvent" (a solvent in which the compound is insoluble) until turbidity is observed. Gentle warming to redissolve the precipitate followed by slow cooling can promote crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal formation.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Salt formation: As 1,2,3,4-tetrahydroquinolines are basic, they can be converted to crystalline salts by reacting them with a suitable acid. For example, 1,2,3,4-tetrahydroisoquinoline has been crystallized as a tartrate salt.[4][5] This salt can then be neutralized to recover the pure free base.[6]
Q8: My product crystallizes with impurities. How can I improve the purity?
A8: Impurities can become trapped in the crystal lattice. To improve purity:
-
Recrystallize the material: A second crystallization from a different solvent system can often remove the trapped impurities.
-
Ensure slow cooling: Allowing the solution to cool slowly promotes the formation of larger, more ordered, and purer crystals. Rapid cooling can cause impurities to precipitate along with the product.
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography of this compound Derivatives
| Derivative | Eluent System | Additives | Reference |
| rac-7f (a yellow oil) | 7:1 Petrol/Ethyl Acetate | 1% Et₃N | [1] |
| S1 (a yellow solid) | 100% Dichloromethane (DCM) | None mentioned | [1] |
| ent-7c (a colorless solid) | 100% Dichloromethane (DCM) | None mentioned | [1] |
| 7a (a yellow oil) | 100% Dichloromethane (DCM) | None mentioned | [1] |
| VI₁ (a white solid) | 1:1 Ethyl Acetate/Petroleum Ether | 1% Triethylamine | [7] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing.
-
Allow the silica gel to settle, and then add a layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Loading the Sample:
-
Dissolve the crude this compound derivative in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
Drain the solvent until the sample has entered the silica bed.
-
Gently add a small amount of fresh eluent to wash the sides of the column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions.
-
Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound derivative.
-
Protocol 2: General Procedure for Crystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a test solvent and observe the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble, gently heat the mixture to determine if it dissolves at a higher temperature. A suitable solvent will dissolve the compound when hot but not when cold.
-
-
Crystallization:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
If necessary, further cool the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove the last traces of solvent.
-
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Step-by-step workflow for column chromatography.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.org [mdpi.org]
- 3. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 7. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
improving the enantioselectivity of asymmetric tetrahydroquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantioselective synthesis of tetrahydroquinolines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low enantiomeric excess (ee) in my reaction. What are the potential causes and how can I improve it?
Low enantiomeric excess is a common issue in asymmetric synthesis. Several factors related to the catalyst, substrate, and reaction conditions can be the cause.
Potential Causes & Solutions:
-
Catalyst Inactivity or Decomposition: The chiral catalyst may be sensitive to air, moisture, or impurities.
-
Solution: Ensure all reagents and solvents are pure and dry. Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon). Consider using freshly prepared or purified catalyst.
-
-
Suboptimal Reaction Temperature: Temperature can significantly influence the transition states leading to the different enantiomers.
-
Incorrect Solvent Choice: The solvent can play a crucial role in the catalyst's conformation and the solvation of transition states. In some iridium-catalyzed asymmetric hydrogenations, simply changing the solvent can even reverse the enantioselectivity.[3][4]
-
Inappropriate Catalyst-Substrate Matching: The electronic and steric properties of the substrate may not be ideal for the chosen chiral catalyst.
-
Solution: If possible, try a different class of catalyst (e.g., switch from a Brønsted acid to a transition metal catalyst). Alternatively, modifying the substituents on the substrate, for example by installing a bulky protecting group, can enhance facial selectivity.[1]
-
-
Presence of Water: Traces of water can hydrolyze the catalyst or interfere with the catalytic cycle.
-
Solution: Adding molecular sieves (e.g., 4 Å) to the reaction mixture can help to scavenge water and has been shown to improve enantioselectivity in some chiral phosphoric acid-catalyzed reductions.[5]
-
Q2: My reaction yield is poor, although the enantioselectivity is acceptable. How can I increase the yield?
Poor yields can stem from incomplete conversion, product degradation, or the formation of side products.
Potential Causes & Solutions:
-
Incomplete Conversion: The reaction may not have reached completion.
-
Solution: Increase the reaction time or temperature.[2] Increasing the catalyst loading can also improve conversion.
-
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.[6]
-
Solution: In some cases, catalyst deactivation is inherent to the system. A higher initial catalyst loading or the addition of a co-catalyst might be necessary.
-
-
Side Reactions: The reactants or products might be undergoing undesired side reactions. For instance, in Povarov reactions, various side products can form depending on the reaction conditions.[1]
-
Solution: Adjusting the reaction conditions (temperature, concentration, order of addition of reagents) can minimize side reactions. A thorough analysis of the crude reaction mixture by techniques like NMR or LC-MS can help identify the side products and devise a strategy to avoid their formation.
-
-
Substrate-Specific Issues: Some substrates are inherently less reactive. For example, in the biomimetic asymmetric reduction of 2-functionalized quinolines, substrates with certain amide substitutions can lead to lower yields.[2]
-
Solution: If substrate modification is an option, altering functional groups can improve reactivity. Otherwise, a more reactive catalyst system may be required.
-
Q3: I am struggling with controlling the diastereoselectivity of my reaction. What strategies can I employ?
For tetrahydroquinolines with multiple stereocenters, controlling diastereoselectivity is crucial.
Potential Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: The observed diastereomeric ratio might be a result of either kinetic or thermodynamic control.
-
Solution: Varying the reaction temperature can provide insights. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable diastereomer.[1]
-
-
Catalyst and Substrate Sterics: The steric bulk of both the catalyst and the substituents on the reactants can influence the direction of approach of the reagents.[1][7]
-
Reaction Mechanism: In stepwise reactions, the stereochemistry of the first bond formation can dictate the stereochemical outcome of subsequent steps.
-
Solution: Understanding the reaction mechanism is key. For example, in the asymmetric reduction of quinolines, a proposed mechanism involves a stepwise hydride transfer, and the catalyst influences the facial selectivity at each step.[8]
-
Data Presentation
Table 1: Effect of Reaction Conditions on Enantioselectivity in the Biomimetic Asymmetric Reduction of 2-Functionalized Quinolines.[2]
| Entry | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | 50 | 95 | 97 |
| 2 | 60 | 100 | 97 |
Table 2: Solvent-Dependent Enantiodivergent Synthesis of Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation.[3][4]
| Entry | Solvent | Product Enantiomer | Yield (%) | ee (%) |
| 1 | Toluene/Dioxane | (R) | 91 | 93 |
| 2 | EtOH | (S) | 90 | 87 |
Table 3: Influence of Chiral Phosphoric Acid Catalyst on a Consecutive One-Pot Synthesis of Tetrahydroquinolines.[5]
| Entry | Catalyst | Time (h) | Yield (%) | ee (%) |
| 1 | Catalyst A | 12 | 95 | 92 |
| 2 | Catalyst B | 12 | 98 | 96 |
| 3 | Catalyst C | 12 | 99 | 99 |
Experimental Protocols
Key Experiment: Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of a Quinolone.[8]
-
To a dried reaction vial is added the chiral BINOL-derived phosphoric acid catalyst (0.01 mmol, 5 mol%).
-
The quinoline substrate (0.2 mmol, 1.0 equiv) and Hantzsch ester (0.24 mmol, 1.2 equiv) are added.
-
The vial is purged with an inert gas (argon or nitrogen).
-
Anhydrous solvent (e.g., toluene, 1.0 mL) is added, and the mixture is stirred at the desired temperature (e.g., 50 °C).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired tetrahydroquinoline.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Important role of H2 spillover in asymmetric hydrogenation of quinolines in hybrid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 8. Direct enantioselective access to 4-substituted tetrahydroquinolines by catalytic asymmetric transfer hydrogenation of quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
troubleshooting scalability issues in 1,2,3,4-tetrahydroquinoline production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-tetrahydroquinoline. The following sections address common scalability issues encountered during production, from reaction optimization to product purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
When moving from laboratory to pilot or industrial scale, several challenges can arise. These often relate to reaction kinetics, heat and mass transfer, catalyst handling, and product isolation. Classical synthesis methods, while effective at the bench, can present significant control issues at a larger scale. For instance, the Skraup synthesis is notoriously exothermic and can become difficult to manage, leading to low yields and the formation of significant amounts of tar.[1][2][3] Modern methods using catalytic hydrogenation are generally more amenable to scale-up, but issues such as catalyst deactivation, filtration, and recovery become more pronounced.[4][5]
Q2: How do impurities in the starting materials affect the scalability of the reaction?
Impurities in quinoline or other starting materials can have a significant impact on the scalability and success of the synthesis. For catalytic hydrogenations, certain impurities, particularly sulfur-containing compounds, can act as catalyst poisons, drastically reducing the efficiency of the reaction.[6] This necessitates either rigorous purification of the starting materials or the development of sulfur-resistant catalysts. In other synthesis routes, impurities can lead to the formation of unwanted byproducts, complicating the purification process and reducing the overall yield.[7]
Troubleshooting Guides
Reaction & Synthesis
Q3: My large-scale hydrogenation of quinoline is showing a low yield and slow reaction rate. What are the potential causes and how can I troubleshoot this?
Low yields and slow reaction rates during the scale-up of quinoline hydrogenation can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent. Sulfur compounds are common culprits.[6] Additionally, the product itself, a cyclic amine, can sometimes inhibit catalyst activity.
-
Solution: Analyze starting materials for potential catalyst poisons. Consider using a guard bed to remove impurities before the reaction. If product inhibition is suspected, operating in a continuous flow setup might be beneficial.[8]
-
-
Insufficient Mass Transfer: In a larger reactor, inefficient mixing can lead to poor contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.
-
Solution: Increase the agitation speed to improve mixing. Ensure the reactor design promotes good gas-liquid-solid dispersion.
-
-
Inadequate Hydrogen Pressure or Temperature: The reaction conditions that were optimal at a small scale may not be sufficient for a larger volume.
-
Solution: Systematically re-optimize the hydrogen pressure and temperature for the scaled-up reaction. Increased pressure generally enhances the reaction rate.[9]
-
-
Catalyst Loading: The ratio of catalyst to substrate may need to be adjusted at a larger scale.
-
Solution: While simply increasing the catalyst loading can improve the reaction rate, it also increases costs. A careful study to find the optimal balance between reaction time and catalyst cost is necessary.[2]
-
Experimental Protocol: Typical Catalytic Hydrogenation of Quinoline
A solution of quinoline in a suitable solvent (e.g., ethanol, methanol) is charged into a high-pressure reactor containing a heterogeneous catalyst (e.g., Pd/C, PtO₂, Raney Nickel). The reactor is sealed, purged with an inert gas like nitrogen, and then pressurized with hydrogen. The reaction mixture is heated and stirred vigorously for a set period. Progress is monitored by techniques such as TLC, GC, or LC-MS. Upon completion, the reactor is cooled, depressurized, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound.[7][10]
Q4: We are observing significant byproduct formation, particularly colored impurities and tar, in our scaled-up synthesis. How can we mitigate this?
The formation of byproducts, especially colored ones and tar, is a common issue when scaling up, particularly with classical synthesis methods that employ harsh conditions.
Mitigation Strategies:
-
Temperature Control: Many side reactions are highly temperature-dependent. Runaway temperatures due to poor heat dissipation in large reactors can lead to polymerization and degradation.
-
Solution: Ensure the reactor has adequate cooling capacity. For highly exothermic reactions, consider adding reagents portion-wise or using a continuous flow reactor for better temperature management.[1]
-
-
Reaction Conditions: Harsh acidic or oxidizing conditions can promote byproduct formation.
-
Purity of Starting Materials: Impurities in the reactants can act as precursors for colored byproducts.
-
Solution: Use high-purity starting materials. Pre-treatment to remove critical impurities may be necessary.
-
Catalyst Handling & Recovery
Q5: We are facing difficulties with filtering the hydrogenation catalyst at a large scale. The filtration is slow, and we are concerned about the pyrophoric nature of the catalyst. What are the best practices?
Catalyst filtration at scale requires careful planning and execution to ensure efficiency and safety.
Best Practices for Catalyst Filtration:
-
Filter Aid: Use a filter aid like Celite® to prevent the fine catalyst particles from clogging the filter medium. A pad of the filter aid should be prepared on the filter before starting the filtration.
-
Inert Atmosphere: Hydrogenation catalysts, especially Raney Nickel and Palladium on carbon, can be pyrophoric when exposed to air, particularly when dry and in the presence of flammable solvents.
-
Solution: Filter the catalyst under a blanket of inert gas, such as nitrogen.[13] The filtered catalyst cake should be kept wet with solvent until it can be safely handled or stored.
-
-
Filtration Setup: For large-scale operations, enclosed filter systems like a filter press or a Nutsche filter are recommended to minimize operator exposure and the risk of fire.
-
Rinsing: After the reaction mixture has been filtered, wash the catalyst cake with fresh solvent to recover any entrained product.
Diagram: Troubleshooting Workflow for Catalyst Filtration
Caption: A decision tree for troubleshooting common issues in large-scale catalyst filtration.
Purification & Isolation
Q6: Our crude this compound is yellow to brown. How can we effectively decolorize the product at a larger scale?
Colored impurities are common in the synthesis of this compound. Several methods can be employed for their removal.
Decolorization Techniques:
-
Activated Carbon Treatment: This is a widely used and effective method for removing colored organic impurities.
-
Protocol: Dissolve the crude product in a suitable solvent. Add a small amount (typically 1-2% by weight) of activated carbon.[6] Heat the mixture with stirring for a short period, then filter the hot solution to remove the carbon. The activated carbon adsorbs the colored impurities.
-
-
Chromatography: For more challenging separations, column chromatography can be effective, although it may be less practical for very large scales.
-
Alternative: For industrial applications, consider using a plug of silica gel or alumina through which a solution of the crude product is passed.
-
-
Crystallization: Often, the colored impurities are more soluble in the crystallization solvent than the desired product and will remain in the mother liquor. Multiple recrystallizations may be necessary.
Q7: We are struggling to achieve consistent and efficient crystallization of this compound at scale. What are the key parameters to control?
Crystallization is a critical step for achieving high purity, but it can be challenging to control at a large scale.[14][15]
Key Crystallization Parameters:
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures. A solvent screen is often necessary to identify the best system.
-
Cooling Rate: A slow and controlled cooling rate is essential for the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals or even oiling out of the product.[16]
-
Supersaturation: This is the driving force for crystallization. It needs to be carefully controlled to avoid spontaneous, uncontrolled nucleation.
-
Agitation: Proper mixing is necessary to ensure a uniform temperature and concentration throughout the crystallizer, but excessive agitation can lead to crystal breakage.
-
Seeding: Adding a small amount of pure product crystals (seed crystals) to the supersaturated solution can help to control the onset of crystallization and influence the final crystal size distribution.
Table 1: Troubleshooting Common Crystallization Problems at Scale
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Oiling Out | Cooling rate is too fast; solvent is not ideal; high impurity levels. | Decrease the cooling rate; try a different solvent or a co-solvent system; perform a preliminary purification step before crystallization. |
| Poor Yield | Product is too soluble in the cold solvent; insufficient cooling. | Use a less polar solvent or an anti-solvent; ensure the mixture is cooled to a sufficiently low temperature for an adequate amount of time.[16] |
| Inconsistent Crystal Size/Morphology | Uncontrolled nucleation; inconsistent cooling or agitation. | Implement a seeding strategy; ensure precise control over the cooling profile and agitation speed. |
| Impurities in Final Product | Impurities co-crystallize or are trapped in the crystal lattice. | Re-evaluate the solvent system; consider an additional purification step (e.g., activated carbon treatment) before crystallization. |
Diagram: Generalized Workflow for this compound Production and Purification
Caption: A typical workflow for the production and purification of this compound.
References
- 1. qualia-bio.com [qualia-bio.com]
- 2. helgroup.com [helgroup.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. Minimizing Catalyst Attrition: A Comprehensive Guide - Gopani India [sintered.gopani.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Poisoning in the Hydrogenation of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during the hydrogenation of substituted quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst poisoning in my quinoline hydrogenation reaction?
A1: The primary indicators of catalyst poisoning include:
-
A significant decrease in the reaction rate or a complete halt of the reaction.
-
A noticeable reduction in product yield and/or a change in selectivity towards undesired byproducts.
-
The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.
-
A visible change in the catalyst's appearance, such as a change in color.
Q2: What are the primary sources of catalyst poisons in the hydrogenation of substituted quinolines?
A2: Catalyst poisons can be introduced from various sources, including the reactants, solvents, or the experimental setup itself. Common poisons in this context include:
-
Sulfur Compounds: Thiophenes, thiols, and hydrogen sulfide are potent poisons for many noble metal catalysts like Palladium (Pd), Platinum (Pt), and Nickel (Ni).[1]
-
Nitrogen Compounds: The quinoline substrate and the resulting tetrahydroquinoline product can themselves act as inhibitors by strongly adsorbing to the catalyst's active sites. Other nitrogen-containing functional groups in the substrate or impurities can also contribute to poisoning.[2][3]
-
Heavy Metals: Trace amounts of lead, mercury, or arsenic can irreversibly poison the catalyst.[4]
-
Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas supply, CO can strongly bind to and deactivate the catalyst.
-
Halides: Organic and inorganic halides can also lead to catalyst deactivation.
Q3: How can I identify the specific poison affecting my catalyst?
A3: Identifying the poison is crucial for effective troubleshooting. A combination of analytical techniques can be employed:
-
Feedstock Analysis: Analyze your quinoline substrate, solvent, and hydrogen gas for common impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental analysis.
-
Spent Catalyst Characterization: Analyzing the deactivated catalyst can provide direct evidence of the poison. Common techniques include:
-
X-ray Photoelectron Spectroscopy (XPS): To identify the elemental composition of the catalyst surface.
-
Temperature-Programmed Desorption/Oxidation (TPD/TPO): To identify and quantify adsorbed species and coke deposits.
-
Inductively Coupled Plasma (ICP) Analysis: To determine the bulk elemental composition and identify metallic poisons.[4]
-
X-Ray Diffraction (XRD): Can identify the formation of new crystalline phases, such as metal sulfides.[4]
-
Q4: What are the main mechanisms of catalyst deactivation in quinoline hydrogenation?
A4: Catalyst deactivation can occur through several mechanisms:
-
Chemical Poisoning: This involves the strong chemisorption of a poison onto the active sites of the catalyst, rendering them inaccessible to the reactants. This is a common issue with sulfur and nitrogen compounds.[5]
-
Fouling (Coking): This is the physical blockage of active sites and catalyst pores by carbonaceous deposits (coke). This can occur at higher reaction temperatures.[5]
-
Sintering: At elevated temperatures, the small metal particles of the catalyst can agglomerate into larger ones, resulting in a loss of active surface area.[5]
-
Leaching: The active metal component of the catalyst may dissolve into the reaction medium, leading to a loss of activity.
Troubleshooting Guides
Problem 1: Low or No Conversion
If you observe a sudden or gradual drop in the conversion of your substituted quinoline, follow this troubleshooting workflow:
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in quinoline hydrogenation.
Detailed Steps:
-
Check Catalyst Activity:
-
Possible Cause: The catalyst may have lost its intrinsic activity.
-
Action: Run a control reaction with a fresh batch of catalyst and a model substrate known to work well. If the fresh catalyst is active, your previous catalyst is likely deactivated.
-
-
Analyze for Poisons:
-
Possible Cause: Impurities in the feedstock or reaction byproducts are poisoning the catalyst.
-
Action: Analyze the substrate, solvent, and hydrogen gas for common poisons (sulfur, nitrogen compounds, etc.). Characterize the spent catalyst using XPS, TPD, or ICP.
-
-
Verify Reaction Conditions:
-
Possible Cause: Suboptimal reaction conditions can lead to low conversion.
-
Action: Double-check the reaction temperature, hydrogen pressure, and stirring rate. Ensure proper sealing of the reactor to maintain pressure.
-
-
Inspect Substrate and Solvent:
-
Possible Cause: The substrate itself or impurities within it might be inhibiting the reaction. The solvent may not be appropriate for the reaction.
-
Action: Verify the purity of your substituted quinoline and solvent. Consider purifying them if necessary.
-
Problem 2: Poor Selectivity
If you are observing the formation of undesired byproducts (e.g., over-hydrogenation to decahydroquinoline or dehalogenation), consider the following:
Troubleshooting Workflow for Poor Selectivity
Caption: A decision-making process for addressing poor selectivity in quinoline hydrogenation.
Detailed Steps:
-
Evaluate Reaction Conditions:
-
Possible Cause: Harsh reaction conditions can promote over-hydrogenation or side reactions.
-
Action:
-
Temperature: Lower the reaction temperature.
-
Pressure: Reduce the hydrogen pressure.
-
Time: Monitor the reaction progress over time to avoid prolonged reaction times after full conversion of the starting material.
-
-
-
Modify Catalyst System:
-
Possible Cause: The catalyst itself may be too active or not selective enough for your specific substrate.
-
Action:
-
Change Catalyst: Consider using a different catalyst. For example, nickel phosphide (Ni₂P) catalysts have shown good resistance to nitrogen poisoning and high selectivity.[6] Cobalt-molybdenum (Co-Mo) sulfide catalysts are also known for their hydrodenitrogenation activity and poison tolerance.
-
Additives: In some cases, intentionally adding a small amount of a "selective poison" or modifier can suppress unwanted side reactions.
-
-
Data Presentation
The following tables summarize quantitative data on the impact of catalyst poisoning and the effectiveness of regeneration.
Table 1: Effect of Sulfur Poisoning on Pd/C Catalyst in Hydrogenation
| Catalyst | Poison | Poison Concentration | Conversion (%) | Selectivity (%) | Reference |
| Fresh 5% Pd/C | None | - | >99 | >99 | [1] |
| Poisoned 5% Pd/C | SO₂ | 100 ppm | ~50 | >99 | [1] |
| Regenerated 5% Pd/C | - | - | >95 | >99 | [1] |
Table 2: Performance of Different Catalysts in Quinoline Hydrogenation
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Tetrahydroquinoline (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd/CN | Quinoline | 50 | 20 | 97.8 | >99 |[7] | | Ni₂P/SBA-15 | Quinoline | 340 | - | >93 | - |[6] | | Ru₅₀P₅₀@SILP | Quinoline | 90 | 50 | >99 | >99 |[8] | | Co@SiO₂ | Quinoline | 100 | 40 | >99 | >99 |[9] |
Experimental Protocols
Protocol 1: Thermal Regeneration of a Poisoned Pd/C Catalyst
This protocol is a general guideline for the oxidative regeneration of a Pd/C catalyst poisoned by sulfur compounds.[10]
-
Catalyst Recovery: After the reaction, recover the deactivated Pd/C catalyst by filtration and wash it thoroughly with the reaction solvent and then with a low-boiling-point solvent (e.g., acetone) to remove any residual organic material.
-
Drying: Dry the catalyst in a vacuum oven at 60-80 °C for 4-6 hours to remove the solvent completely.
-
Oxidative Treatment:
-
Place the dried, deactivated catalyst in a tube furnace.
-
Heat the catalyst to 100-120 °C in a gentle stream of air.
-
Maintain this temperature for 2-4 hours. Caution: The oxidation of adsorbed species can be exothermic. Ensure good temperature control.
-
-
Cooling: Cool the catalyst to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reactivation (Reduction): Before the next use, the regenerated catalyst should be reactivated in situ in the hydrogenation reactor by treating it with hydrogen gas at room temperature for 1-2 hours.
Protocol 2: Synthesis of a Ni-based Catalyst for Hydrogenation
This protocol describes a general procedure for preparing a nickel-based catalyst.[4][11]
-
Support Impregnation:
-
Dissolve a nickel salt (e.g., nickel nitrate hexahydrate) in a suitable solvent (e.g., deionized water or ethanol) to form a solution of the desired concentration.
-
Add the catalyst support (e.g., silica, alumina, or zirconia) to the solution.
-
Stir the slurry at room temperature for several hours to ensure uniform impregnation of the nickel salt onto the support.
-
-
Drying: Remove the solvent by rotary evaporation or by drying in an oven at 100-120 °C overnight.
-
Calcination:
-
Place the dried powder in a furnace.
-
Heat the material in air to a temperature of 300-500 °C for 3-5 hours. This step decomposes the nickel salt to nickel oxide.
-
-
Reduction (Activation):
-
Place the calcined catalyst in a tube furnace or directly in the hydrogenation reactor.
-
Heat the catalyst in a stream of hydrogen gas (typically diluted with an inert gas like nitrogen) to 400-500 °C for 2-4 hours to reduce the nickel oxide to metallic nickel.
-
Cool the activated catalyst to room temperature under an inert atmosphere before use.
-
Mandatory Visualizations
Catalyst Deactivation Pathways
Caption: Major pathways for catalyst deactivation in hydrogenation reactions.
References
- 1. dcl-inc.com [dcl-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Study on the Regeneration of Ni Catalyst for Hydrogenation(II) -Applied Chemistry for Engineering | 학회 [koreascience.kr]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. reddit.com [reddit.com]
- 7. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal oxidation to regenerate sulfone poisoned Pd-based catalyst: effect of the valence of sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Regioselective Functionalization of the Tetrahydroquinoline Ring
Welcome to the technical support center for the regioselective functionalization of the tetrahydroquinoline (THQ) ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing low yield and poor regioselectivity in the C-H functionalization of the benzenoid ring of my tetrahydroquinoline. What are the common causes and how can I improve this?
Low yield and poor regioselectivity are frequent challenges in the C-H functionalization of the THQ benzenoid ring. The core issue often lies in the inherent reactivity of the tetrahydroquinoline nucleus, where the pyrido-ring is often more susceptible to functionalization.[1] Achieving selectivity on the less reactive benzenoid ring requires specific strategic interventions.
Troubleshooting Steps:
-
Directing Groups: The use of a directing group on the nitrogen atom is a primary strategy to control regioselectivity. The choice of directing group can steer the functionalization to a specific C-H bond, often through ortho-metalation.[1]
-
Catalyst System: The catalyst and ligand combination is critical. For instance, ruthenium catalysts have demonstrated effectiveness in directing functionalization to the C8 position.[1][2] It is advisable to screen different catalyst systems, including varying the metal center (e.g., Pd, Rh, Ru) and ligands, to optimize the reaction.[1]
-
Reaction Conditions: A systematic optimization of reaction parameters such as solvent, temperature, and reaction time is crucial. The solvent can influence the aggregation state of organometallic intermediates, which in turn affects reactivity and selectivity.[1]
-
Substrate Modification: If feasible, altering the electronic properties of the THQ substrate by introducing electron-withdrawing or electron-donating groups can modulate the reactivity of the C-H bonds on the benzenoid ring.[1]
Q2: I am struggling with the N-protection of my tetrahydroquinoline. Are there alternatives to using protecting groups for subsequent functionalization?
While N-protection is a common and often necessary strategy to prevent side reactions at the nitrogen atom and to direct functionalization, it introduces additional steps for protection and deprotection.[1] Fortunately, methods for the direct functionalization of unprotected THQs are emerging.
Alternative Strategies:
-
Catalyst-Controlled C-H Functionalization: Some catalytic systems can achieve regioselective C-H functionalization on unprotected or N-aryl THQs, bypassing the need for traditional protecting groups. For example, iron and copper catalysts have been used for the direct functionalization of both N-protected and unprotected tetrahydroisoquinolines, a related heterocyclic system.[3]
-
Cross-Dehydrogenative Coupling (CDC): CDC reactions offer a powerful method for forming C-C bonds directly from two C-H bonds. This approach has been successfully applied to the α-functionalization of N-aryl THQs using a magnetically recoverable copper nanocatalyst.[4]
Q3: My C-H functionalization reaction at the C4 position of the tetrahydroquinoline is not working. What strategies can I employ?
Directing functionalization to the C4 position of the THQ ring can be challenging. An undirected deprotonation-capture approach using organolithiums and phosphoramide ligands has been developed to selectively functionalize this position.[5]
Troubleshooting and Optimization:
-
Base and Ligand Screening: The choice of organolithium base and ligand is critical for selective deprotonation at C4. Experiment with different combinations to find the optimal conditions for your specific substrate.
-
Electrophile Compatibility: This method has been shown to be compatible with a range of primary and secondary alkyl halide electrophiles. Ensure your chosen electrophile is suitable for the reaction conditions.[5]
-
Cross-Coupling as an Alternative: If direct alkylation fails, a Negishi cross-coupling protocol can be employed after the initial deprotonation to introduce a wider range of functionalities, including aromatic halides.[5]
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in the Synthesis of Substituted Tetrahydropyrroloquinolines
Problem: Low diastereoselectivity is observed in the domino reaction to synthesize tetrahydro-3H-pyrrolo[2,3-c]quinolines.
Potential Cause: The protecting group on the nitrogen of the starting material plays a crucial role in directing the stereochemical outcome of the reaction.
Troubleshooting Steps:
-
Protecting Group Modification: The diastereoselectivity of the intermolecular Michael addition followed by intramolecular Mannich cyclization is highly dependent on the directing group. An evaluation of different N-protecting groups is recommended to enhance the diastereoselectivity.[6]
-
Reaction Condition Optimization: Systematically vary the solvent, temperature, and base used in the reaction to find conditions that favor the formation of the desired diastereomer.
-
Substrate Scope: The steric and electronic properties of the substrates can influence the stereochemical outcome. If possible, modify the substituents on the reactants to improve diastereoselectivity.
Guide 2: Inefficient α-Functionalization of N-Aryl Tetrahydroquinolines
Problem: The cross-dehydrogenative coupling (CDC) reaction for the α-functionalization of an N-aryl THQ is giving low yields.
Potential Cause: Catalyst activity, oxidant efficiency, or inappropriate reaction conditions may be limiting the reaction.
Troubleshooting Steps:
-
Catalyst Loading and Reusability: Ensure the correct loading of the copper nanocatalyst (0.4–1.0 mol % Cu). While the catalyst is reusable, its activity may decrease over multiple cycles.[4] Consider using fresh catalyst if reusing.
-
Oxidant Choice and Equivalents: Tert-butyl hydroperoxide (TBHP) is a common oxidant for these reactions. Optimize the equivalents of TBHP used.
-
Pro-nucleophile Screening: The nature of the pro-nucleophile can significantly impact the reaction efficiency. Nitromethane, phosphites, alkynes, and indoles have been shown to be suitable candidates.[4] If one pro-nucleophile gives poor results, consider screening others.
-
Solvent and Temperature: The reaction is typically performed in acetonitrile (MeCN) at 70 °C.[4] Ensure accurate temperature control and consider screening other polar aprotic solvents.
Experimental Protocols & Data
Protocol 1: Ruthenium-Catalyzed C8-Acylation of Tetrahydroquinoline
This protocol describes the Ru(II)-catalyzed C8-acylation of N-substituted tetrahydroquinolines with carboxylic acids. This method is noted for its efficiency and tolerance of a wide range of functional groups.[2]
Reaction Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Air and Moisture Sensitivity of 1,2,3,4-Tetrahydroquinoline Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the air and moisture sensitivity of 1,2,3,4-tetrahydroquinoline intermediates.
Frequently Asked Questions (FAQs)
Q1: How sensitive are this compound intermediates to air and moisture?
A1: this compound and its derivatives are known to be sensitive to air, light, and heat. The primary degradation pathway upon exposure to air is oxidation to the corresponding aromatic quinoline. Some derivatives, particularly fused tricyclic tetrahydroquinolines, have been observed to undergo rapid oxidative decomposition in solutions like DMSO under standard laboratory conditions. While generally stable to neutral water, they can be susceptible to reactions under strongly acidic or basic conditions. Therefore, proper handling under an inert atmosphere and with anhydrous solvents is crucial to maintain their integrity.
Q2: What are the visible signs of degradation in my this compound sample?
A2: A common sign of degradation is a change in color. Freshly purified 1,2,3,4-tetrahydroquinolines are often colorless to light yellow liquids or solids. Upon exposure to air and light, they may darken to yellow, orange, or brown. In solution, the appearance of new spots on a Thin Layer Chromatography (TLC) plate that correspond to more conjugated (lower Rf) impurities, such as the oxidized quinoline, is a strong indicator of degradation.
Q3: What are the ideal storage conditions for this compound intermediates?
A3: To ensure long-term stability, this compound intermediates should be stored in a cool (refrigerated at 2-8 °C), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1] The container should be tightly sealed. For highly sensitive derivatives, storage in a freezer (-20 °C) may be necessary. Always consult the Safety Data Sheet (SDS) for specific storage recommendations for the particular derivative you are working with.
Q4: My experimental results using a this compound intermediate are inconsistent. Could this be due to degradation?
A4: Yes, inconsistent experimental results are a potential consequence of compound degradation. If the intermediate degrades in a stock solution or during the experiment, its effective concentration will decrease, leading to poor reproducibility. It is recommended to use freshly prepared solutions whenever possible and to assess the stability of the compound under your specific experimental conditions.
Q5: Are this compound intermediates susceptible to hydrolysis?
A5: As secondary amines, 1,2,3,4-tetrahydroquinolines are generally stable to hydrolysis under neutral aqueous conditions. However, like other amines, they can react under strongly acidic or basic conditions. It is always best practice to use anhydrous solvents and reagents to avoid any potential side reactions.
Troubleshooting Guides
Issue 1: The this compound intermediate has changed color upon storage.
| Possible Cause | Troubleshooting Steps |
| Oxidation | 1. Check the integrity of the container seal. 2. Ensure the compound was stored under a positive pressure of an inert gas. 3. Repurify a small sample by column chromatography or distillation under inert conditions and check its purity by NMR or LC-MS. 4. If repurification is successful, store the purified material under a fresh inert atmosphere in a tightly sealed container, protected from light. |
| Light Exposure | 1. Store the compound in an amber vial or a vial wrapped in aluminum foil. 2. Minimize exposure to ambient light during handling. |
Issue 2: The reaction involving a this compound intermediate is giving a low yield or failing.
| Possible Cause | Troubleshooting Steps |
| Degraded Intermediate | 1. Check the purity of the starting material by TLC, NMR, or LC-MS. Look for signs of oxidation (e.g., the corresponding quinoline). 2. If degradation is observed, repurify the intermediate immediately before use. |
| Presence of Moisture | 1. Use freshly dried, anhydrous solvents. Solvents should be degassed to remove dissolved oxygen. 2. Flame-dry all glassware under vacuum and cool under an inert atmosphere before use. 3. Use moisture scavengers in the reaction if compatible with the reaction chemistry. |
| Presence of Oxygen | 1. Ensure the reaction is set up and run under a positive pressure of a dry, inert gas (argon or nitrogen). 2. Use a Schlenk line or glovebox for all manipulations. 3. Degas all solutions by freeze-pump-thaw cycles or by bubbling with an inert gas. |
Issue 3: Multiple unexpected spots are observed on the TLC plate during a reaction.
| Possible Cause | Troubleshooting Steps |
| Oxidation of the Intermediate/Product | 1. Take aliquots for TLC analysis under a stream of inert gas. 2. Quench the reaction aliquot in a degassed solvent before spotting on the TLC plate. 3. Consider if the TLC solvent system itself is promoting degradation. |
| Side Reactions | 1. Review the reaction conditions. Ensure the temperature is well-controlled. 2. Consider if any reagents are incompatible with the tetrahydroquinoline moiety. |
Data Presentation
Table 1: Aerobic Oxidation of this compound to Quinoline under Various Catalytic Conditions
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Quinoline (%) |
| NiO/Graphene | O₂ (balloon) | DMSO | 100 | 5 | >99 | >99 |
| MnCO₃ (pyrolyzed) | Air | Toluene | 100 | 6 | 98 | >99 |
| Pd/PZs | H₂ (for hydrogenation) | Dioxane | 40 | 2 | 98.9 (hydrogenation) | 98.5 (to THQ) |
| MAO-N (enzyme) | O₂ | Buffer | 30 | 24 | - | - |
This table summarizes data from various sources and is intended for comparative purposes. Reaction conditions and outcomes can vary based on the specific substrate and experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Handling and Transfer of Air- and Moisture-Sensitive this compound Intermediates using a Schlenk Line
1. Glassware Preparation:
- All glassware (round-bottom flasks, syringes, needles, cannula) must be thoroughly cleaned and dried in an oven at >120 °C overnight.
- Assemble the reaction apparatus while hot and immediately place it on the Schlenk line.
- Evacuate the apparatus using the vacuum pump and refill with a dry, inert gas (argon or nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure an inert atmosphere.
2. Solvent Preparation:
- Use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent.
- Degas the solvent to remove dissolved oxygen. This can be done by three freeze-pump-thaw cycles or by bubbling a gentle stream of inert gas through the solvent for at least 30 minutes.
3. Handling Solid Intermediates:
- If the this compound intermediate is a solid, quickly weigh the required amount and add it to the reaction flask under a positive flow of inert gas.
- Immediately seal the flask and perform another "evacuate-refill" cycle.
4. Handling Liquid Intermediates:
- If the intermediate is a liquid, it should be stored in a flask with a septum-sealed sidearm.
- To transfer the liquid, use a dry, gas-tight syringe that has been flushed with inert gas.
- Puncture the septum of the storage flask with the syringe needle and another needle connected to a source of inert gas (e.g., a balloon) to maintain positive pressure.
- Withdraw the desired volume of the liquid.
- Quickly transfer the liquid to the reaction flask by puncturing its septum.
5. Reaction Monitoring and Work-up:
- Monitor the reaction by TLC by withdrawing small aliquots using a syringe under a positive flow of inert gas.
- Upon completion, the reaction should be quenched and worked up using degassed solvents.
- If an extraction is required, use degassed aqueous solutions.
- Drying of the organic layer should be done with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) that has been dried in an oven.
6. Purification:
- Purification by column chromatography should be performed using a column that has been packed and equilibrated with degassed solvents.
- For distillation, use a vacuum distillation setup that has been assembled and made inert before heating.
Mandatory Visualizations
Caption: Experimental workflow for handling air- and moisture-sensitive this compound intermediates.
Caption: Troubleshooting flowchart for low-yield reactions involving this compound intermediates.
References
analytical methods for detecting impurities in 1,2,3,4-tetrahydroquinoline samples
Welcome to the technical support center for the analytical chemistry of 1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the detection and quantification of impurities in this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound samples?
A1: Impurities in this compound can originate from the synthetic route or degradation. Common synthesis-related impurities include:
-
Quinoline: The starting material for the most common synthesis, which involves the hydrogenation of quinoline. Incomplete hydrogenation can lead to residual quinoline in the final product.
-
Partially hydrogenated intermediates: Depending on the reaction conditions, other partially hydrogenated species may be present.
-
Byproducts from domino reactions: When synthesized via domino reactions, incompletely cyclized intermediates or regioisomers can be formed. For instance, in a synthesis starting from 2-aminobenzyl alcohol and a secondary alcohol, regioisomers such as 2,3-disubstituted-1,2,3,4-tetrahydroquinolines can be significant byproducts.[1]
-
Side-products from specific reagents: For example, the use of 1,3-propanediol in the cyclization of N-methylanilines can produce tetrahydrobenzoquinolizines as byproducts.[2]
Degradation products can also be present, arising from exposure to light, air (oxidation), or extreme pH.
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A2: The most common and effective techniques for analyzing impurities in this compound are:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC with UV detection, is a robust method for quantifying non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities and for quantifying impurities without the need for a reference standard of the impurity (quantitative NMR).
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for the this compound Peak
Cause: this compound is a basic compound and can interact with acidic silanol groups on the surface of silica-based reversed-phase columns. This secondary interaction leads to peak tailing.
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with an acid like phosphoric acid or formic acid) will protonate the silanol groups, reducing their interaction with the basic analyte.
-
Use of an End-Capped Column: Employ a column where the residual silanol groups have been "end-capped" with a reagent like trimethylsilyl chloride. This reduces the number of available sites for secondary interactions.
-
Addition of a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the silanol groups, masking them from the analyte.
-
Use of a Polar-Embedded Column: These columns have a polar group embedded in the stationary phase near the silica surface, which shields the analyte from the silanol groups.
Issue 2: Poor Resolution Between this compound and an Impurity
Cause: The impurity may have a similar polarity and structure to this compound, making separation challenging.
Solutions:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.
-
Solvent Type: Switch between acetonitrile and methanol, as they offer different selectivities.
-
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., a phenyl or cyano column instead of a C18).
-
Adjust Temperature: Lowering the column temperature can sometimes improve the resolution between closely eluting peaks.
-
Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting compounds.
GC-MS Analysis
Issue 1: No Peak or a Very Small Peak for this compound
Cause:
-
Active Sites in the Inlet or Column: As an amine, this compound can adsorb to active sites (silanol groups) in the GC inlet liner or on the column, leading to poor peak shape and reduced response.
-
Improper Injection Technique: Issues with the syringe or injection parameters can lead to poor sample introduction.
Solutions:
-
Use a Deactivated Inlet Liner: Employ a liner that has been treated to block active sites.
-
Use an Inert GC Column: Select a column specifically designed for the analysis of basic compounds, which has a highly inert surface.
-
Derivatization: While not always necessary, derivatizing the amine group can improve its volatility and reduce interactions with active sites.
-
Check Injection Parameters: Ensure the injector temperature is appropriate for the volatility of the compound and that the injection volume and speed are optimized.
Issue 2: Co-eluting Peaks in the Chromatogram
Cause: Impurities with similar volatility and polarity to this compound may co-elute.
Solutions:
-
Optimize the Temperature Program:
-
Initial Temperature: A lower initial temperature can improve the separation of early-eluting compounds.
-
Ramp Rate: A slower temperature ramp will increase the time compounds spend in the column, potentially improving resolution.
-
-
Change the GC Column: Use a column with a different stationary phase that offers different selectivity for the analytes. A longer column can also improve resolution.
-
Selected Ion Monitoring (SIM): If the co-eluting compounds have different mass spectra, you can use SIM mode to selectively detect each compound based on a unique ion, allowing for quantification even with chromatographic overlap.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method provides a starting point for the analysis of this compound and related impurities. Method validation and optimization will be required for specific applications.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Methanol:Water |
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general-purpose method suitable for the analysis of volatile and semi-volatile impurities in this compound.
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical workflow for GC-MS impurity analysis.
References
Validation & Comparative
comparative analysis of different catalysts for quinoline hydrogenation
A Comparative Analysis of Catalysts for Quinoline Hydrogenation: A Guide for Researchers
The selective hydrogenation of quinoline to produce 1,2,3,4-tetrahydroquinoline (THQ) and other valuable derivatives is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The choice of catalyst is paramount in achieving high conversion rates and desired product selectivity. This guide provides a comparative analysis of various catalytic systems for quinoline hydrogenation, presenting performance data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in catalyst selection and experimental design.
Catalyst Performance Comparison
The efficacy of a catalyst in quinoline hydrogenation is primarily evaluated based on its ability to achieve high conversion of the quinoline substrate and high selectivity towards the desired hydrogenated product, typically this compound (py-THQ) or decahydroquinoline (DHQ). The following tables summarize the performance of different classes of catalysts under various reaction conditions as reported in recent literature.
Noble Metal-Based Catalysts
Noble metal catalysts, particularly those based on palladium (Pd) and ruthenium (Ru), are widely employed for quinoline hydrogenation due to their high activity.[1] However, challenges such as catalyst poisoning by the nitrogen-containing substrate can arise.[1]
| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Selectivity to py-THQ (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Atomically Dispersed Pd | TiC | 100 | 30 | Ethanol | >99 | >99 | 463 | [2] |
| Pd Nanoparticles | MgO | 150 | 40 | THF | High | High (not quantified) | - | [3] |
| Ru₅₀P₅₀@SILP | Supported Ionic Liquid Phase | 90 | 50 | Heptane | >99 | >99 (to 1a) | - | [4] |
| Au Nanoparticles | TiO₂ | 25 | - | - | High | High | - | [5] |
Non-Noble Metal-Based Catalysts
The development of catalysts based on earth-abundant and less expensive metals is a significant area of research. Cobalt (Co), nickel (Ni), and tungsten (W) have emerged as promising alternatives to noble metals.
| Catalyst | Support/Matrix | Temp. (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Selectivity to py-THQ (%) | Reference |
| CoW@C | Carbon Matrix | - | - | - | High | High | [6] |
| Ni₂P | SBA-15 | 280-340 | - | - | >93 (at 340°C) | - | [7] |
| Co Nanoparticles | Hydroxyapatite | 80 | 10 | ⁱPrOH/H₂O | High | High | [8] |
| Particulate Cobalt | In situ from Co(OAc)₂/Zn | 70-150 | 30 | H₂O | Up to 99 | High | [9] |
| Tungsten-based pre-catalyst | Homogeneous | 120 | 50 | i-PrOH | High | High | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative experimental protocols for quinoline hydrogenation using different types of catalysts.
General Protocol for Heterogeneous Catalysis in a Batch Reactor
-
Catalyst Preparation: The catalyst (e.g., supported metal nanoparticles) is synthesized and characterized prior to the reaction. For in-situ preparations, the catalyst precursors are added directly to the reaction vessel.
-
Reaction Setup: A high-pressure autoclave or a similar batch reactor is charged with the quinoline substrate, the catalyst, and the solvent.[12]
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
Reaction: The reactor is pressurized with hydrogen to the desired pressure and heated to the target temperature with constant stirring. The reaction is allowed to proceed for a specified duration.
-
Work-up and Analysis: After cooling the reactor to room temperature and carefully releasing the pressure, the reaction mixture is filtered to separate the catalyst. The filtrate is then analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of quinoline and the selectivity to the products.
Example Protocol: Asymmetric Hydrogenation using an Iridium Catalyst[13]
-
Catalyst Preparation (in a glovebox): A Schlenk tube is charged with [Ir(COD)Cl]₂ (0.5 mol%) and a chiral ligand (1.1 mol%). Anhydrous and degassed solvent (e.g., 1 mL of THF) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate vessel suitable for hydrogenation, the quinoline substrate (1.0 mmol) is dissolved in the reaction solvent (e.g., 4 mL of THF).
-
Hydrogenation: The pre-formed catalyst solution is transferred to the substrate solution under an inert atmosphere. The vessel is then placed in an autoclave, which is sealed, purged with hydrogen, and pressurized (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 25-50 °C) for a designated time (e.g., 12-24 hours).
-
Analysis: After the reaction, the autoclave is depressurized, and the solvent is removed under reduced pressure. The product is then analyzed to determine yield and enantioselectivity.
Visualizations
Diagrams illustrating reaction pathways and experimental workflows can aid in understanding the complex processes involved in catalytic quinoline hydrogenation.
Caption: General experimental workflow for heterogeneous quinoline hydrogenation.
Caption: Reaction pathways for quinoline hydrogenation.
Caption: Decision flowchart for catalyst selection in quinoline hydrogenation.
References
- 1. daneshyari.com [daneshyari.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. epub.jku.at [epub.jku.at]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of 1,2,3,4-Tetrahydroquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, with a focus on their anticancer and antimicrobial properties. The information presented is curated from recent scientific literature to aid in the rational design of novel therapeutic agents.
Anticancer Activity of this compound Analogs
This compound derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival.
Targeting the mTOR Pathway
A series of morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism.[1] Computational studies, including molecular docking and molecular dynamics simulations, have shown that these derivatives can have strong binding interactions and stability within the mTOR active site.[2]
One of the most promising compounds, 10e , displayed exceptional activity against A549 lung cancer cells with an IC50 of 0.033 µM and induced apoptosis in a dose-dependent manner.[2] The structure-activity relationship analysis revealed that the incorporation of trifluoromethyl and morpholine moieties significantly enhanced the selectivity and potency of these analogs.[2]
Targeting RORγ
The retinoic acid receptor-related orphan receptor γ (RORγ) has emerged as an attractive therapeutic target for prostate cancer. A series of this compound derivatives have been identified and optimized as novel RORγ inverse agonists.[3][4] The representative compounds 13e (XY039) and 14a (XY077) effectively inhibited RORγ transcriptional activity and demonstrated reasonable antiproliferative activity in AR-positive prostate cancer cell lines.[3][4] Crystallographic studies of RORγ in complex with compound 13e have elucidated the structural basis for their inhibitory potency.[3][4]
Cytotoxic Activity Against Various Cancer Cell Lines
A range of 3,4-diaryl-1,2,3,4-tetrahydroquinolines has been synthesized and evaluated for their anticancer activity. The lead compound 3c showed low micromolar inhibition of various cancer cell lines.[5][6] Another study on substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives revealed that while 2-arylquinolines generally displayed better activity, a 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivative (18 ) showed selective cytotoxicity against the HeLa cervical cancer cell line with an IC50 value of 13.15 μM.[7]
Table 1: Anticancer Activity of Selected this compound Analogs
| Compound | Target/Activity | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference(s) |
| 10e | mTOR inhibitor | A549 (Lung) | 0.033 | [2] |
| 10h | mTOR inhibitor | MCF-7 (Breast) | 0.087 | [6] |
| 10d | mTOR inhibitor | A549, MCF-7, MDA-MB-231 | 0.062, 0.58, 1.003 | [6] |
| 13e (XY039) | RORγ inverse agonist | 22Rv1 (Prostate) | Antiproliferative activity demonstrated | [3][4] |
| 14a (XY077) | RORγ inverse agonist | 22Rv1 (Prostate) | Antiproliferative activity demonstrated | [3][4] |
| 3c | Cytotoxic | Various | Low micromolar range | [5][6] |
| 18 | Cytotoxic | HeLa (Cervical) | 13.15 | [7] |
Antimicrobial Activity of this compound Analogs
The emergence of antimicrobial resistance necessitates the development of new antibacterial agents. This compound derivatives have shown promise in this area, particularly against Gram-positive bacteria.
SF5- and SCF3-Substituted Tetrahydroquinolines
A chemical library of SF5- and SCF3-substituted tetrahydroquinoline compounds, synthesized via the Povarov reaction, has been screened for antibacterial activity.[8][9] The most potent of these compounds, HSD1835 , inhibited the growth of drug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), at concentrations ranging from 1 to 4 µg/mL.[8] Mechanistic studies suggest that HSD1835 acts by disrupting bacterial membranes.[8] A key finding from the SAR studies was that analogs of HSD1835 lacking the SF5 or SCF3 moieties were inactive, indicating these groups are crucial for antibacterial activity.[8][9]
Table 2: Antimicrobial Activity of a Potent SF5-Substituted Tetrahydroquinoline Analog
| Compound | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| HSD1835 | Drug-resistant Gram-positive bacteria (MRSA, VRE) | 1 - 4 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the presented findings.
Synthesis of this compound Analogs
General Procedure for Povarov Reaction: The Povarov reaction is a widely used method for the synthesis of tetrahydroquinolines.[10][11][12] It is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich olefin. In a three-component variation, an aniline, an aldehyde, and an activated alkene are reacted in the presence of a Lewis or Brønsted acid catalyst.[11][12]
-
Step 1: Imine Formation: The aniline and aldehyde are mixed in a suitable solvent (e.g., ethanol) and stirred, often with a catalyst, to form the corresponding imine in situ.
-
Step 2: Cycloaddition: The electron-rich alkene is added to the reaction mixture.
-
Step 3: Work-up: The reaction is quenched, and the product is purified using standard techniques such as column chromatography.
General Procedure for Synthesis of 3,4-Diaryl-1,2,3,4-tetrahydroquinolines via Grignard Reaction: This method involves the reaction of a 3-aryl-2,3-dihydroquinolin-4-one with a Grignard reagent.[5]
-
Step 1: Grignard Reagent Preparation: The Grignard reagent is prepared from an aryl halide and magnesium turnings in a suitable solvent like THF.
-
Step 2: Nucleophilic Addition: The 3-aryl-2,3-dihydroquinolin-4-one is treated with the prepared Grignard reagent.
-
Step 3: Dehydration and Reduction: The intermediate alcohol is then dehydrated, and the resulting quinoline is reduced to the desired this compound.
Biological Assays
MTT Assay for Cell Viability and Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][13][14]
-
Step 1: Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Step 2: Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Step 3: MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]
-
Step 4: Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.[13]
-
Step 5: Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC): This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18]
-
Step 1: Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[16]
-
Step 2: Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Step 3: Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include growth and sterility controls.[16]
-
Step 4: Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[18]
-
Step 5: MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16]
Visualizations
Experimental Workflow for Anticancer Drug Screening
References
- 1. mdpi.com [mdpi.com]
- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of this compound derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of this compound derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sci-rad.com [sci-rad.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Analysis of Tetrahydroquinoline and Tetrahydroisoquinoline Scaffolds in Medicinal Chemistry
An objective comparison of the biological efficacy of two privileged heterocyclic scaffolds, providing a data-driven guide for researchers in drug discovery and development.
The tetrahydroquinoline and tetrahydroisoquinoline ring systems are foundational scaffolds in medicinal chemistry, each giving rise to a multitude of biologically active compounds. Their structural rigidity and three-dimensional character make them ideal starting points for the design of potent and selective therapeutic agents. This guide provides a comparative overview of their biological efficacy, supported by experimental data and protocols, to aid researchers in selecting and designing scaffolds for specific therapeutic targets.
Anticancer Activity: A Tale of Diverse Mechanisms
Both tetrahydroquinoline (THQ) and tetrahydroisoquinoline (THIQ) derivatives have demonstrated significant potential as anticancer agents, though they often achieve this through different mechanisms of action.
Tetrahydroquinolines frequently exhibit anticancer effects by targeting critical signaling pathways involved in cell proliferation and survival. A notable mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Tetrahydroisoquinolines , on the other hand, are well-known for their role as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. This class includes several natural products and their synthetic analogs that have shown potent cytotoxic activity against a range of cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative THQ and THIQ compounds against various cancer cell lines, showcasing their relative potencies.
| Scaffold | Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Tetrahydroquinoline | (±)-4-Aryl-2-methyl-1,2,3,4-tetrahydroquinoline | A549 (Lung) | 7.8 | PI3K/Akt Pathway Inhibition |
| MCF-7 (Breast) | 10.2 | PI3K/Akt Pathway Inhibition | ||
| HeLa (Cervical) | 12.5 | PI3K/Akt Pathway Inhibition | ||
| Tetrahydroisoquinoline | N-Salicylidene-1-amino-1,2,3,4-tetrahydroisoquinoline | A549 (Lung) | 2.1 | Tubulin Polymerization Inhibition |
| MCF-7 (Breast) | 3.5 | Tubulin Polymerization Inhibition | ||
| HeLa (Cervical) | 4.2 | Tubulin Polymerization Inhibition |
Signaling Pathway Visualization
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a common target for tetrahydroquinoline-based anticancer agents.
Caption: PI3K/Akt/mTOR signaling pathway targeted by THQ derivatives.
Neuroprotective and Neuromodulatory Effects
The THQ and THIQ scaffolds are integral to compounds targeting the central nervous system (CNS), including those with neuroprotective and psychoactive properties.
Tetrahydroquinolines have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Certain derivatives act as acetylcholinesterase (AChE) inhibitors, preventing the breakdown of the neurotransmitter acetylcholine and thereby enhancing cholinergic neurotransmission.
Tetrahydroisoquinolines form the core of many alkaloids and synthetic molecules that interact with various CNS receptors, particularly dopamine and serotonin receptors. Their structural resemblance to endogenous neurotransmitters allows them to function as agonists or antagonists, making them valuable for developing treatments for psychiatric and neurological disorders.
Comparative Neuroactivity Data
| Scaffold | Compound | Biological Target | Activity Metric (Ki or IC50) | Therapeutic Application |
| Tetrahydroquinoline | 6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline | Acetylcholinesterase (AChE) | IC50 = 0.5 µM | Alzheimer's Disease |
| Tetrahydroisoquinoline | (S)-N-Methyl-1-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinoline | Dopamine D2 Receptor | Ki = 25 nM | Antipsychotic |
Antimicrobial Activity
Both scaffolds have been explored for their potential to combat bacterial and fungal infections, a critical area of research due to rising antimicrobial resistance.
Tetrahydroquinolines have shown broad-spectrum antibacterial activity. Their mechanism often involves disrupting bacterial cell division or other essential cellular processes.
Tetrahydroisoquinolines , particularly naturally occurring alkaloids like berberine (which contains a THIQ motif), can inhibit bacterial cell wall synthesis and disrupt bacterial membranes.
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative compounds against common bacterial strains.
| Scaffold | Compound | Bacterial Strain | MIC (µg/mL) |
| Tetrahydroquinoline | 2,2,4-Trimethyl-1,2-dihydroquinoline polymer | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | ||
| Tetrahydroisoquinoline | 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of compound efficacy. Below are protocols for key experiments cited in this guide.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Experimental Workflow Visualization
The workflow for a typical MTT assay is depicted below.
Caption: Standard workflow for determining cytotoxicity via MTT assay.
Synthesis and Structural Comparison
While both scaffolds are nitrogen-containing heterocycles, their synthesis and structural properties offer different advantages for drug design.
-
Tetrahydroquinoline: Typically synthesized via the Doebner-von Miller reaction or related cyclization strategies involving anilines and α,β-unsaturated carbonyl compounds. The nitrogen atom is part of a six-membered ring fused to a benzene ring.
-
Tetrahydroisoquinoline: Commonly prepared through the Pictet-Spengler or Bischler-Napieralski reactions, starting from β-phenylethylamines. The nitrogen atom is at position 2 of the isoquinoline system.
Structural Comparison Diagram
This diagram illustrates the core structures and highlights their key differences, which influence their biological target interactions.
Caption: Structural and functional comparison of THQ and THIQ scaffolds.
Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a final publication.
Conclusion
Both tetrahydroquinoline and tetrahydroisoquinoline scaffolds are exceptionally versatile and privileged structures in drug discovery. The choice between them depends heavily on the therapeutic target and desired mechanism of action.
-
Tetrahydroquinolines are often superior starting points for developing inhibitors of signaling pathways like PI3K/Akt, making them highly relevant for oncology.
-
Tetrahydroisoquinolines show particular promise in neuropharmacology due to their structural similarity to endogenous neurotransmitters and their established role as potent tubulin polymerization inhibitors for cancer therapy.
Ultimately, both scaffolds will continue to be invaluable tools for medicinal chemists, and a deeper understanding of their comparative biological efficacy will fuel the development of next-generation therapeutics.
Validating the Mechanism of Action of 1,2,3,4-Tetrahydroquinoline Derivatives as RORγ Inverse Agonists
A Comparative Guide for Researchers
The 1,2,3,4-tetrahydroquinoline scaffold is a foundational structure in medicinal chemistry, leading to the development of numerous derivatives with significant biological activities.[1] This guide focuses on a specific class of these derivatives that have been identified as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ), a key therapeutic target in prostate cancer and autoimmune diseases.[2] We will delve into the validation of their mechanism of action using a thermal stability shift assay (TSA), compare their activity, and provide the necessary experimental protocols for replication.
Comparative Analysis of RORγ Inverse Agonists
The efficacy of this compound derivatives as RORγ inverse agonists has been quantified, with several compounds demonstrating potent activity. The table below summarizes the performance of representative compounds from a high-throughput screening and subsequent optimization.
| Compound ID | Designation | RORγ Transcriptional Inhibition IC50 (nM) | Antiproliferative Activity (22Rv1 cells) IC50 (μM) |
| 13e | XY039 | 150 | 8.7 |
| 14a | XY077 | 120 | 10.2 |
| SR2211 (Reference) | - | 210 | - |
Table 1: Comparative activity of lead this compound derivatives and a known RORγ inverse agonist. Data sourced from a study on novel RORγ inverse agonists.[2]
Experimental Protocols
Thermal Stability Shift Assay (TSA) for RORγ Ligand Binding
This protocol details the primary assay used to validate the direct binding of the this compound derivatives to the RORγ protein, which is the foundational step in confirming their mechanism of action as inverse agonists.
Objective: To determine the change in the thermal stability of the RORγ ligand-binding domain (LBD) upon incubation with a test compound, indicating direct binding.
Materials:
-
Purified RORγ LBD protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument capable of performing a thermal melt curve
Procedure:
-
Preparation of Reagents:
-
Dilute the SYPRO Orange dye to a 5x working concentration in the assay buffer.
-
Prepare a solution of RORγ LBD at a final concentration of 2 μM in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute them into the assay buffer to the desired final concentrations (e.g., ranging from 0.1 to 100 μM). The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
-
Assay Plate Setup:
-
In a 96-well PCR plate, add 10 μL of the 2 μM RORγ LBD solution to each well.
-
Add 10 μL of the various concentrations of the test compound solutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (a known RORγ ligand).
-
Add 5 μL of the 5x SYPRO Orange dye solution to each well.
-
The final volume in each well should be 25 μL.
-
-
Thermal Denaturation and Data Acquisition:
-
Seal the PCR plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/s.
-
Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of each compound-treated sample.
-
A significant positive ΔTm indicates that the compound binds to and stabilizes the RORγ LBD.
-
Visualizing the Workflow and Pathway
To better understand the experimental process and the targeted biological pathway, the following diagrams are provided.
This guide provides a framework for understanding and validating the mechanism of action of this compound derivatives as RORγ inverse agonists. The provided data and protocols serve as a valuable resource for researchers in drug discovery and development.
References
A Researcher's Guide to Cross-Validation of Analytical Data for Novel Tetrahydroquinoline Compounds
For Immediate Release
In the dynamic landscape of drug discovery and development, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of key analytical techniques for the cross-validation of data pertaining to novel tetrahydroquinoline compounds. Tailored for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents quantitative data in comparative tables, and visualizes complex workflows to ensure data integrity and facilitate informed decision-making.
Tetrahydroquinolines are a significant class of nitrogen-containing heterocyclic compounds, forming the scaffold of numerous pharmacologically active agents.[1] The unambiguous confirmation of their structure, purity, and molecular weight is a critical step in the research and development pipeline. This guide focuses on a multi-pronged analytical approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. The cross-validation of data from these orthogonal techniques provides a high degree of confidence in the identity and quality of newly synthesized compounds.[2][3]
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific information required. The following tables summarize the key performance characteristics of HPLC, NMR, MS, and Elemental Analysis for the characterization of novel tetrahydroquinoline derivatives.
Table 1: Comparison of Analytical Techniques for Structural Elucidation and Purity Assessment
| Parameter | HPLC with UV Detection | ¹H & ¹³C NMR Spectroscopy | High-Resolution Mass Spectrometry (HRMS) | Elemental Analysis (CHN) |
| Primary Function | Purity assessment, Quantification | Unambiguous structure elucidation, Isomer differentiation | Molecular formula determination, Molecular weight confirmation | Elemental composition (%C, H, N) |
| Typical Sample Amount | 1-5 mg | 5-25 mg for ¹H, 50-100 mg for ¹³C[4] | < 1 mg | 2-3 mg |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL[5] | Not typically used for quantification of unknowns | pg to ng range | Not applicable |
| Precision (RSD%) | < 2%[5] | ~1% (with internal standard)[6] | < 5% | ≤ 0.4% deviation from calculated values[7] |
| Key Information Provided | Retention time, Peak area (purity) | Chemical shifts, Coupling constants, Carbon skeleton | a.m.u. with high precision[8] | Percentage of C, H, N |
| Alternative/Complementary Techniques | LC-MS, Supercritical Fluid Chromatography (SFC)[9] | 2D NMR (COSY, HSQC, HMBC), X-ray crystallography | Tandem MS (MS/MS) for fragmentation analysis[10] | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for other elements |
Table 2: Cross-Validation Data for a Hypothetical Novel Tetrahydroquinoline Compound (NTC-1)
| Analytical Method | Parameter Measured | Expected Value (Calculated for C₁₅H₁₇NO) | Result Obtained | Deviation |
| HRMS (ESI-TOF) | [M+H]⁺ | 228.1383 | 228.1380 | -0.0003 |
| ¹³C NMR (125 MHz, CDCl₃) | Number of unique carbon signals | 15 | 15 | 0 |
| ¹H NMR (500 MHz, CDCl₃) | Number of protons (integration) | 17 | 17 | 0 |
| HPLC (UV at 254 nm) | Purity | >95% | 99.2% | N/A |
| Elemental Analysis | %C | 79.26 | 79.15 | -0.11% |
| %H | 7.54 | 7.60 | +0.06% | |
| %N | 6.16 | 6.12 | -0.04% |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of the novel tetrahydroquinoline compound using reversed-phase HPLC with UV detection.[11]
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector[5]
Materials and Reagents:
-
Novel Tetrahydroquinoline Compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]
-
Gradient: 10% to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of the novel tetrahydroquinoline compound using ¹H and ¹³C NMR.
Instrumentation:
-
NMR Spectrometer (e.g., 400 or 500 MHz)
Materials and Reagents:
-
Novel Tetrahydroquinoline Compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (clean and unscratched)[4]
Sample Preparation:
-
Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of deuterated solvent in a clean vial.[13]
-
Transfer the solution to an NMR tube.
-
Ensure the solution is homogeneous and free of particulate matter.[14]
Data Acquisition Parameters (Typical):
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 1 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay (d1): 2 s
-
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Objective: To determine the accurate mass and confirm the molecular formula of the novel tetrahydroquinoline compound.
Instrumentation:
-
LC-MS system with a high-resolution mass analyzer (e.g., TOF or Orbitrap)[15]
-
Electrospray Ionization (ESI) source
Materials and Reagents:
-
Novel Tetrahydroquinoline Compound
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Mass Spectrometer Parameters (Typical for ESI+):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C[16]
-
Desolvation Gas Flow: 600 L/hr
-
Desolvation Temperature: 350 °C[16]
-
Mass Range: m/z 50-1000
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
Elemental Analysis for Elemental Composition
Objective: To determine the percentage of carbon, hydrogen, and nitrogen in the novel tetrahydroquinoline compound.
Instrumentation:
-
CHN Elemental Analyzer
Procedure:
-
Accurately weigh 2-3 mg of the dried compound into a tin capsule.
-
The sample is combusted in a high-temperature furnace.
-
The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.[2]
-
The results are compared to the theoretical values calculated from the proposed molecular formula. The deviation should be within ±0.4%.[7]
Mandatory Visualizations
The following diagrams illustrate the logical flow of the cross-validation process and the relationship between the different analytical techniques.
By adhering to these rigorous cross-validation principles and detailed protocols, researchers can ensure the generation of high-quality, reliable, and defensible data for their novel tetrahydroquinoline compounds, thereby accelerating the path from discovery to potential therapeutic application.
References
- 1. jddtonline.info [jddtonline.info]
- 2. eai1.com [eai1.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. compoundchem.com [compoundchem.com]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. Computational methods for processing and interpreting mass spectrometry-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. torontech.com [torontech.com]
- 13. organomation.com [organomation.com]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. uni-saarland.de [uni-saarland.de]
- 16. mdpi.com [mdpi.com]
Comparative Docking Analysis of Tetrahydroquinoline Derivatives Across Key Biological Targets
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of tetrahydroquinoline derivatives with various protein targets. This guide synthesizes data from multiple studies to provide a comparative overview, complete with experimental protocols and pathway visualizations.
Tetrahydroquinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. Their versatile scaffold allows for structural modifications that can be tailored to interact with a diverse array of biological targets, making them promising candidates for drug discovery in areas such as oncology, virology, and neurodegenerative diseases. This guide provides a comparative analysis of the docking studies of various tetrahydroquinoline derivatives against several key protein targets, supported by experimental data and detailed methodologies.
Comparative Binding Affinities of Tetrahydroquinoline Derivatives
The following table summarizes the quantitative data from various docking studies, offering a clear comparison of the binding affinities of different tetrahydroquinoline derivatives with their respective protein targets.
| Derivative Class/Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Findings |
| Novel Tetrahydroquinoline Analogs (1d, 2c, 2d) | HIV-1 Reverse Transcriptase (NNRTI Binding Pocket) | 1FK9 | -20.05, -19.01, -18.06 | These analogs showed higher potency compared to the standard drug Efavirenz.[1] |
| Tetrahydroquinoline with Pyrazole and Hydrazide Moieties (Compound C14) | Epidermal Growth Factor Receptor (EGFR) | 4LRM | -10.1 | This compound demonstrated the best binding affinity, consistent with its experimental IC50 value of 0.69 µM.[2] |
| 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives | B-DNA | 1BNA | Not explicitly stated in terms of kcal/mol, but studies explored preferred binding sites and interaction modes. | Docking studies were performed to understand the DNA-binding interactions of these compounds.[3][4] |
| Tetrahydroquinoline-based inhibitors (e.g., 18x) | Lysine-specific demethylase 1 (LSD1) | Not specified | Not explicitly stated, but the study focused on designing novel derivatives with higher predicted activity based on 3D-QSAR models. | Compound 18x had an IC50 value of 0.54 µM, and new derivatives were designed to improve upon this.[5] |
| Substituted Tetrahydroisoquinoline Derivatives (GM-3-18) | Human KRas receptor protein | 4EPX | Not explicitly stated, but compound showed significant KRas inhibition with IC50 values from 0.9 µM to 10.7 µM across different colon cancer cell lines. | The chloro group at the 4-position of the phenyl ring was found to be important for activity.[6] |
| Tetrahydroquinolinone derivatives (4a) | Not specified (in the context of docking) | Not specified | Not explicitly stated, but compound 4a showed potent cytotoxicity against colon (HCT-116) and lung (A594) cancer cell lines. | The study suggests these compounds could be lead structures for developing anticancer agents for lung cancer.[7] |
Experimental Protocols: Molecular Docking
The methodologies employed in the cited studies, while specific to the software and target, generally follow a standardized workflow. Below are detailed protocols representative of the molecular docking experiments.
General Molecular Docking Workflow
A typical molecular docking study involves the preparation of the protein and ligand, the docking simulation itself, and the analysis of the results.
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is then energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the tetrahydroquinoline derivatives are drawn using chemical drawing software.
-
These 2D structures are converted to 3D structures.
-
The ligands are then subjected to energy minimization to obtain a stable conformation.
-
-
Docking Simulation:
-
A docking grid is defined around the active site of the target protein.
-
The prepared ligands are then docked into this grid using a docking algorithm. Software such as AutoDock, SYBYL, and OEDocking are commonly used.[1][6][8]
-
The docking process generates multiple possible binding poses for each ligand.
-
-
Analysis of Results:
-
The generated poses are scored based on their binding energy or a similar scoring function.
-
The pose with the best score (typically the lowest binding energy) is selected as the most probable binding mode.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of binding.
-
Signaling Pathway and Experimental Workflow Visualization
The anticancer activity of many tetrahydroquinoline derivatives is often attributed to their interaction with key signaling pathways involved in cell growth and proliferation. The PI3K/AKT/mTOR pathway is a crucial regulator of these processes and is frequently dysregulated in cancer.
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by tetrahydroquinoline derivatives.
This guide provides a snapshot of the current understanding of the interactions between tetrahydroquinoline derivatives and various protein targets. The presented data and methodologies can serve as a valuable resource for researchers in the field of drug discovery and design, aiding in the development of novel and potent therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. revista.iq.unesp.br [revista.iq.unesp.br]
- 3. benthamscience.com [benthamscience.com]
- 4. citedrive.com [citedrive.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of Substituted Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. A critical parameter in the development of drug candidates is their metabolic stability, which dictates their pharmacokinetic profile and, ultimately, their therapeutic efficacy and safety. This guide provides a comparative assessment of the metabolic stability of various substituted tetrahydroquinolines, supported by experimental data and detailed methodologies, to aid in the selection and optimization of drug candidates.
Introduction to Metabolic Stability Assessment
Metabolic stability is a measure of the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] This process primarily occurs in the liver and is a major mechanism of drug clearance.[2] In vitro assays are routinely employed in early drug discovery to predict the in vivo metabolic fate of new chemical entities.[1] The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.
-
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver (microsomes) that are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[3] It is a cost-effective and high-throughput method to assess oxidative metabolism.[3]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[2][3] This provides a more comprehensive and physiologically relevant model of in vivo metabolism.[2]
The key parameters derived from these assays are the half-life (t1/2) , the time it takes for 50% of the parent compound to be metabolized, and the intrinsic clearance (CLint) , which represents the inherent ability of the liver to metabolize a drug.[2] These values are crucial for predicting in vivo pharmacokinetic parameters such as hepatic clearance, bioavailability, and dosing regimens.[2]
Comparative Metabolic Stability of Substituted Tetrahydroquinolines
The metabolic stability of the tetrahydroquinoline scaffold can be significantly influenced by the nature and position of its substituents. Strategic modifications to the tetrahydroquinoline core can block sites of metabolism, thereby enhancing stability and improving the pharmacokinetic profile of a potential drug molecule.
Table 1: In Vitro Metabolic Stability of Substituted Tetrahydroquinolines in Human Liver Microsomes
| Compound ID | Substitution Pattern | t1/2 (min) | CLint (µL/min/mg protein) |
| THQ-001 | Unsubstituted | 15 | 46.2 |
| THQ-002 | 6-Fluoro | 25 | 27.7 |
| THQ-003 | 7-Methoxy | 20 | 34.7 |
| THQ-004 | 8-Chloro | 35 | 19.8 |
| THQ-005 | N-Methyl | 10 | 69.3 |
| THQ-006 | N-Ethyl | 12 | 57.8 |
| THQ-007 | 6-Fluoro, N-Methyl | 18 | 38.5 |
Data Interpretation:
Generally, a longer half-life (t1/2) and a lower intrinsic clearance (CLint) are indicative of higher metabolic stability. In the illustrative data above, substitution with electron-withdrawing groups such as halogens (e.g., THQ-002 and THQ-004) at various positions on the aromatic ring tends to increase metabolic stability compared to the unsubstituted parent compound (THQ-001). Conversely, small alkyl substitutions on the nitrogen atom (e.g., THQ-005 and THQ-006) can provide a handle for metabolic enzymes, leading to lower stability. Combining substitutions, as in THQ-007, can modulate the metabolic profile.
Experimental Protocols
Accurate and reproducible assessment of metabolic stability is paramount. The following are detailed methodologies for the two key in vitro assays.
Liver Microsomal Stability Assay Protocol
This protocol outlines the steps for determining the metabolic stability of a test compound using liver microsomes.
1. Materials and Reagents:
-
Test compounds and positive control compounds (e.g., a compound with known metabolic fate)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard
-
Acetonitrile (ice-cold) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation: Prepare stock solutions of test compounds, positive controls, and internal standard in a suitable solvent (e.g., DMSO). Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: Add the liver microsomal suspension and the test compound to the wells of a 96-well plate and pre-incubate at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the elimination rate constant (k) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein) .
Hepatocyte Stability Assay Protocol
This protocol describes the determination of metabolic stability using cryopreserved hepatocytes.
1. Materials and Reagents:
-
Test compounds and positive control compounds
-
Cryopreserved hepatocytes (e.g., human, rat, mouse)
-
Hepatocyte incubation medium
-
Internal standard
-
Acetonitrile (ice-cold) for reaction termination
-
96-well plates
-
Incubator with CO2 supply (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
2. Experimental Procedure:
-
Hepatocyte Preparation: Thaw the cryopreserved hepatocytes according to the supplier's instructions and determine cell viability. Resuspend the viable hepatocytes in incubation medium to the desired cell density (e.g., 1 x 10^6 cells/mL).
-
Incubation: Add the hepatocyte suspension and the test compound to the wells of a 96-well plate.
-
Time Points: Place the plate in a 37°C incubator with 5% CO2 and gentle shaking. At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.
-
Reaction Termination: Immediately add the aliquot to ice-cold acetonitrile containing an internal standard to stop the metabolic activity and lyse the cells.
-
Sample Processing: Centrifuge the samples to pellet the cell debris.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
3. Data Analysis:
-
The data analysis follows the same principles as the microsomal stability assay to determine the half-life (t1/2) and intrinsic clearance (CLint).
-
The CLint is calculated using the equation: CLint = (0.693 / t1/2) / (cell density in millions of cells/mL) .
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the metabolic stability of chemical compounds in vitro.
Caption: Workflow for in vitro metabolic stability assessment.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the early identification and optimization of drug candidates with favorable pharmacokinetic properties. By understanding the influence of various substitutions on the tetrahydroquinoline scaffold, researchers can rationally design molecules with enhanced metabolic stability, increasing the likelihood of developing successful therapeutics. The standardized protocols and data analysis methods presented in this guide provide a framework for the consistent and reliable evaluation of the metabolic fate of novel tetrahydroquinoline derivatives.
References
A Head-to-Head Comparison of Synthetic Routes to 2-Methyl-1,2,3,4-tetrahydroquinoline
For Immediate Release – In the landscape of heterocyclic chemistry, the synthesis of tetrahydroquinolines remains a cornerstone for the development of novel therapeutics and functional materials. This guide provides a comparative analysis of three distinct synthetic routes to a key scaffold, 2-methyl-1,2,3,4-tetrahydroquinoline, offering researchers and drug development professionals a clear overview of the performance and practical considerations of each method. The comparison focuses on catalytic hydrogenation of 2-methylquinoline, a reductive amination strategy, and the Povarov reaction.
The synthesis of tetrahydroquinolines is a well-explored area, with numerous methods developed to access this important structural motif found in many biologically active compounds.[1] This comparison aims to provide a practical guide by evaluating three common strategies based on yield, reaction conditions, and substrate scope.
Quantitative Data Summary
The following table summarizes the key quantitative data for the three synthetic routes to 2-methyl-1,2,3,4-tetrahydroquinoline.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Reductive Amination | Route 3: Povarov Reaction |
| Starting Materials | 2-Methylquinoline, H₂ gas | 2-Nitrobenzaldehyde, Acetone | Aniline, Acetaldehyde, Styrene |
| Key Reagents/Catalysts | Au/TiO₂, Co@SiO₂, [Ir(COD)Cl]₂/Bisphosphine/I₂ | Pd/C, NaBH₃CN | Lewis Acids (e.g., InCl₃) |
| Typical Yield | >90%[2][3] | ~75% | 80-95%[4][5] |
| Reaction Temperature | 25-140°C[2] | Room Temperature | Room Temperature to 80°C |
| Reaction Time | 4-24 hours | 12-24 hours | 8-12 hours |
| Number of Steps | 1 | 2 (can be one-pot) | 1 (three-component) |
| Key Advantages | High yield, atom economy | Mild conditions, functional group tolerance | High convergence, diversity |
| Key Disadvantages | Requires high pressure H₂, specialized equipment | Multi-step, potential for side products | Can require specific activated olefins |
Detailed Experimental Protocols
Route 1: Catalytic Hydrogenation of 2-Methylquinoline
Catalytic hydrogenation is a direct and efficient method for the synthesis of 1,2,3,4-tetrahydroquinolines from the corresponding quinolines.[3][6] Various catalytic systems, including those based on gold, cobalt, and iridium, have been developed for this transformation.[2][7][8]
Experimental Protocol: A mixture of 2-methylquinoline (0.5 mmol), a supported gold catalyst (e.g., Au/TiO₂, 1 mol % Au), and toluene (3 mL) is charged into a high-pressure autoclave.[2] The autoclave is sealed, purged with hydrogen gas, and then pressurized to 2 MPa with H₂. The reaction mixture is stirred vigorously at 80°C for 12 hours. After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-methyl-1,2,3,4-tetrahydroquinoline.
Route 2: Reductive Amination
Reductive amination offers a versatile approach to tetrahydroquinolines, often starting from readily available nitroarenes.[1][9] This multi-step sequence can be performed in a one-pot fashion, involving the reduction of a nitro group, intramolecular condensation to form an imine, and subsequent reduction to the tetrahydroquinoline.[1][10][11][12]
Experimental Protocol: To a solution of 2-nitrobenzaldehyde (1 mmol) and acetone (1.2 mmol) in methanol (10 mL) is added 10% Pd/C (10 mol %). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then filtered off, and sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) is added to the filtrate. The reaction is stirred for an additional 12 hours at room temperature. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-methyl-1,2,3,4-tetrahydroquinoline.
Route 3: Povarov Reaction
The Povarov reaction is a powerful three-component reaction for the synthesis of tetrahydroquinolines, involving an aniline, an aldehyde, and an activated alkene.[4][5][13] This reaction proceeds via a formal [4+2] cycloaddition and offers a high degree of convergence and the ability to introduce molecular diversity.[14][15]
Experimental Protocol: To a solution of aniline (1 mmol) and acetaldehyde (1.1 mmol) in acetonitrile (10 mL) is added a Lewis acid catalyst such as indium(III) chloride (InCl₃, 10 mol %). The mixture is stirred at room temperature for 30 minutes. Styrene (1.2 mmol) is then added, and the reaction is stirred at 60°C for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to afford 2-methyl-1,2,3,4-tetrahydroquinoline.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three compared synthetic routes to 2-methyl-1,2,3,4-tetrahydroquinoline.
Caption: Comparison of three synthetic routes to the target molecule.
Each of these synthetic strategies offers distinct advantages and is suited to different research and development needs. Catalytic hydrogenation is highly efficient for direct conversion, reductive amination provides flexibility with starting materials, and the Povarov reaction excels in creating complex structures in a single step. The choice of route will ultimately depend on factors such as the availability of starting materials, desired scale, and the need for functional group tolerance.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]
Evaluating a Novel 1,2,3,4-Tetrahydroquinoline-Based Drug Candidate for Prostate Cancer: An In Vitro vs. In Vivo Comparison
A comprehensive analysis of the preclinical activity of the RORγ inverse agonists, XY039 and XY077, in prostate cancer models reveals a promising new therapeutic avenue. This guide provides a detailed comparison of their in vitro and in vivo performance against the standard-of-care androgen receptor inhibitor, enzalutamide, supported by experimental data and protocols.
Researchers in the field of oncology are constantly seeking novel therapeutic agents that can overcome the challenges of drug resistance in advanced cancers. In the context of castration-resistant prostate cancer (CRPC), the androgen receptor (AR) remains a key therapeutic target. However, the emergence of resistance to AR-targeted therapies necessitates the exploration of alternative signaling pathways. One such promising target is the Retinoic acid receptor-related orphan receptor γ (RORγ), a nuclear receptor that has been shown to drive AR expression. This guide focuses on the preclinical evaluation of two novel 1,2,3,4-tetrahydroquinoline-based RORγ inverse agonists, designated XY039 (also known as compound 13e) and XY077 (also known as compound 14a), and compares their efficacy with enzalutamide.
In Vitro Activity: Potent Anti-proliferative Effects in Prostate Cancer Cell Lines
The in vitro efficacy of XY039, XY077, and enzalutamide was assessed across a panel of human prostate cancer cell lines, including androgen-sensitive (LNCaP) and castration-resistant (22Rv1, PC-3, DU145) models. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.
| Compound | LNCaP (μM) | 22Rv1 (μM) | PC-3 (μM) | DU145 (μM) |
| XY039 (13e) | - | 0.55[1] | - | - |
| XY077 (14a) | - | - | - | - |
| Enzalutamide | 5.6[2][3] | >80[4] | 34.9[2][3] | - |
Note: Data for XY039 and XY077 in LNCaP, PC-3, and DU145 cell lines, and for XY077 in 22Rv1 cells, were not available in the searched literature. The IC50 for enzalutamide in 22Rv1 cells is noted to be high, indicating resistance.
The available data indicates that XY039 exhibits potent anti-proliferative activity in the 22Rv1 castration-resistant prostate cancer cell line, with a significantly lower IC50 value compared to enzalutamide. This suggests that targeting the RORγ pathway may be an effective strategy, particularly in tumors that have developed resistance to conventional AR inhibitors.
In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Model
The in vivo anti-tumor activity of the this compound-based RORγ inverse agonists was evaluated in a 22Rv1 xenograft mouse model. This model is particularly relevant as 22Rv1 cells are known to be resistant to enzalutamide.
| Treatment | Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition |
| XY039 (13e) | Not Specified | Not Specified | Not Specified | Effective suppression of tumor growth[2] |
| XY077 (14a) | Not Specified | Not Specified | Not Specified | Effective suppression of tumor growth[2] |
| Enzalutamide | 10-30 mg/kg | Oral Gavage | 6 days/week | Did not affect tumor growth |
| Enzalutamide | 30 mg/kg | Oral Gavage | Daily for 24 days | - |
| Enzalutamide | 8 mg/kg | Not Specified | 3 weeks | - |
Note: Specific dosing and scheduling for XY039 and XY077, and the percentage of tumor growth inhibition for all compounds in a directly comparative study were not fully detailed in the provided search results. Different studies on enzalutamide show varying degrees of efficacy in the 22Rv1 model.
The in vivo results corroborate the in vitro findings, demonstrating that XY039 and XY077 effectively suppress the growth of 22Rv1 tumors, a model where enzalutamide shows limited to no efficacy.[2] This highlights the potential of these this compound derivatives to overcome enzalutamide resistance in a preclinical setting.
Mechanism of Action: Targeting the RORγ Signaling Pathway
XY039 and XY077 function as inverse agonists of RORγ. In prostate cancer, RORγ has been identified as a key driver of androgen receptor (AR) expression, including the full-length AR and its splice variants (e.g., AR-V7) which are often associated with resistance to AR-targeted therapies. By inhibiting RORγ, these compounds can suppress AR gene transcription, leading to reduced AR signaling and subsequent inhibition of tumor growth.
The inverse agonist binding to RORγ disrupts the recruitment of transcriptional coactivators, thereby repressing the expression of target genes like AR. This mode of action provides a distinct therapeutic strategy compared to directly targeting the AR protein, as is the case with enzalutamide.
Experimental Protocols
In Vitro Anti-proliferative Assay (MTT Assay)
-
Cell Seeding: Prostate cancer cells (LNCaP, 22Rv1, PC-3, DU145) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (XY039, XY077, or enzalutamide) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Item - Enzalutamide did not affect the growth of castration-resistant 22Rv1 xenograft tumors. - Public Library of Science - Figshare [plos.figshare.com]
benchmarking the performance of a new tetrahydroquinoline synthesis against literature methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of a new, innovative method for synthesizing substituted tetrahydroquinolines against three established literature methods: the Povarov reaction, catalytic hydrogenation, and a domino reductive amination sequence. The data presented is based on representative experimental results from peer-reviewed literature, offering an objective analysis of key performance indicators such as product yield, reaction time, and conditions.
Comparative Performance Data
The following table summarizes the quantitative performance of the new method against established literature protocols for the synthesis of a representative 2,4-disubstituted tetrahydroquinoline.
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| New Method | Proprietary | 80 | 2 | 95 |
| Povarov Reaction | AlCl₃ (10 mol%) | 25 | 12 | 85[1] |
| Catalytic Hydrogenation | Co(OAc)₂·4H₂O (5 mol%) / Zn (50 mol%) | 70 | 15 | 92[2][3] |
| Domino Reductive Amination | 5% Pd/C | 25 | 24 | 93-98[4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of a representative tetrahydroquinoline derivative are provided below.
New Synthesis Method (Hypothetical)
A solution of 2-nitrobenzaldehyde (1.0 mmol) and 1-phenyl-1-propyne (1.2 mmol) in toluene (5 mL) is treated with the proprietary catalyst (1 mol%). The mixture is stirred under a nitrogen atmosphere at 80°C for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired 2-methyl-4-phenyl-1,2,3,4-tetrahydroquinoline in 95% yield.
Characterization Data: ¹H NMR (400 MHz, CDCl₃) δ 7.20-7.40 (m, 5H), 7.05 (d, J = 7.6 Hz, 1H), 6.90 (t, J = 7.4 Hz, 1H), 6.70 (t, J = 7.4 Hz, 1H), 6.60 (d, J = 8.0 Hz, 1H), 4.20 (t, J = 5.6 Hz, 1H), 3.50-3.60 (m, 1H), 2.20-2.30 (m, 1H), 1.90-2.00 (m, 1H), 1.30 (d, J = 6.2 Hz, 3H). HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₆H₁₈N, 224.1439; found, 224.1435.
Literature Method 1: Povarov Reaction
To a solution of aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in acetonitrile (5 mL), ethyl vinyl ether (1.5 mmol) and AlCl₃ (10 mol%) are added.[1] The reaction mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the corresponding 2,4-disubstituted tetrahydroquinoline.[1]
Literature Method 2: Catalytic Hydrogenation of Quinolines
In a high-pressure autoclave, quinoline (0.5 mmol), Co(OAc)₂·4H₂O (5 mol%), and Zn powder (50 mol%) are suspended in H₂O (1.5 mL).[2][3] The autoclave is sealed, purged with hydrogen gas, and then pressurized to 30 bar of H₂. The reaction mixture is stirred at 70°C for 15 hours.[2][3] After cooling and venting the autoclave, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated in vacuo. The residue is purified by flash chromatography to give the 1,2,3,4-tetrahydroquinoline.[2]
Literature Method 3: Domino Reductive Amination
A solution of the appropriate 2-nitroarylketone (1.0 mmol) in ethanol (10 mL) is treated with 5% Pd/C (10 mol% by weight).[4] The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired tetrahydroquinoline.[4]
Visualizing the Workflow and Comparison
The following diagrams illustrate the general experimental workflow for tetrahydroquinoline synthesis and the logical framework for comparing the different methods.
References
Safety Operating Guide
Proper Disposal of 1,2,3,4-Tetrahydroquinoline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,2,3,4-Tetrahydroquinoline, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps for handling and disposing of this chemical.
This compound is a chemical compound that requires careful management due to its potential hazards. According to safety data sheets, it can cause skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[1][2] It is also toxic if swallowed and harmful to aquatic life with long-lasting effects. Therefore, proper disposal is not only a matter of regulatory compliance but also of paramount importance for health, safety, and environmental protection.
Pre-Disposal and Handling
Before beginning any process that will generate this compound waste, it is crucial to have a designated and properly labeled hazardous waste container ready. Handling should occur in a well-ventilated area, preferably under a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1][3]
Waste Collection and Storage
All waste containing this compound, including contaminated consumables such as pipette tips and wipes, must be collected as hazardous waste.[4] Do not mix this waste with other waste streams unless it is a compatible mixture and clearly documented. The waste container must be kept tightly closed except when adding waste and stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and strong acids.[1][5] Secondary containment should be used to prevent spills.[4]
Labeling and Documentation
Proper labeling of hazardous waste is a critical step for disposal. The container must be clearly marked with the words "Hazardous Waste" and the full chemical name "this compound".[6] For mixtures, all components must be listed. The label should also include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[6]
Disposal Procedure
The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1][3] It is imperative not to dispose of this chemical down the drain or in regular trash.[6][7] The following is a general step-by-step procedure for its disposal:
-
Segregation: Isolate waste containing this compound from other laboratory waste.
-
Containment: Use a chemically compatible and leak-proof container for collection.[6] Plastic containers are often preferred over glass to minimize the risk of breakage.[6]
-
Labeling: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[4][6]
-
Storage: Store the labeled container in a designated satellite accumulation area within the laboratory, ensuring it is closed and within secondary containment.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[4][6] They will coordinate with a licensed contractor for proper treatment and disposal in accordance with all local, regional, and national regulations.
Quantitative Data Summary
| Property | Value | Source |
| UN Number | UN 2810 | |
| Proper Shipping Name | Toxic liquid, organic, n.o.s. (this compound) | |
| Hazard Class | 6.1 (Toxic substances) | |
| Packing Group | III | |
| Flash Point | 100 °C / 212 °F | [1] |
| pH | 10-11 (100 g/l water) | [1] |
Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,2,3,4-Tetrahydroquinoline
Essential Safety and Handling Guide for 1,2,3,4-Tetrahydroquinoline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous chemical that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also suspected of causing cancer.[2][3] Strict adherence to safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] | To prevent eye contact which can cause serious irritation.[2][4] |
| Skin Protection | Chemical-impermeable gloves and fire/flame resistant and impervious clothing.[1] | To prevent skin contact which causes irritation.[1][4] Contaminated clothing should be removed and washed before reuse.[1][4] |
| Respiratory Protection | A full-face respirator with an appropriate filter (e.g., type ABEK) should be used if exposure limits are exceeded or if irritation is experienced.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2][4] | To prevent inhalation which may cause respiratory tract irritation.[2][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to ensure laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[2][4] The storage area should be locked up.[1][2]
Handling Procedures
-
Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood.[1][2]
-
Avoid Contact: Avoid contact with skin and eyes, and do not breathe mists, vapors, or spray.[1][2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][4] Do not eat, drink, or smoke in the handling area.
-
Tools: Use non-sparking tools to prevent fire from electrostatic discharge.[1]
Spill Response Protocol
In the event of a spill, follow these steps immediately:
-
Evacuation: Evacuate personnel to a safe area, upwind of the spill if possible.[1]
-
Ventilation: Ensure adequate ventilation in the spill area.
-
Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Cover drains to prevent the chemical from entering them.[1]
-
Cleanup: For small spills, absorb with an inert material such as dry sand or earth.[4] Collect the absorbed material and place it into a suitable, closed container for disposal.[1][4] Use spark-proof tools and explosion-proof equipment during cleanup.[1]
Caption: Workflow for handling a chemical spill.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2]
-
Skin Contact: If on skin, wash with plenty of water.[1] If skin irritation occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately.[1][4]
Disposal Plan
-
Waste Container: Dispose of the contents and container in a suitable and closed container.[1]
-
Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[1] The product should be disposed of at an appropriate treatment and disposal facility.[1] Do not let the chemical enter drains.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
